molecular formula C7H2F2N2O2 B13078460 2,5-Difluoro-3-nitrobenzonitrile

2,5-Difluoro-3-nitrobenzonitrile

Cat. No.: B13078460
M. Wt: 184.10 g/mol
InChI Key: ZOQRYENSXINAFO-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzonitrile ( 1690818-46-2) is a fluorinated nitrobe nz onitrile derivative of interest in chemical synthesis and pharmaceutical research. This compound has a molecular formula of C 7 H 2 F 2 N 2 O 2 and a molecular weight of 184.10 g/mol . The structure contains multiple functional groups—nitrile, nitro, and fluorine substituents—that make it a versatile building block or intermediate for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . As a key intermediate, 2,5-Difluoro-3-nitrobenzonitrile can be used in nucleophilic aromatic substitution reactions, where the nitro group acts as a strong electron-withdrawing activator, and the fluorine atoms can be selectively displaced by various nucleophiles. The nitrile group further offers potential for hydrolysis to carboxylic acids or conversion into other functional groups like amid in es, expanding its utility in synthetic chemistry . Safety and Handling: This compound is classified with the signal word "Danger" and carries hazard statements H301+H311+H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation . Proper personal protective equipment should be worn, and handling should only occur in a well-ventilated area. The UN number for transportation is 3439, and it is classified under packing group III . Disclaimer: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this material with care and adhere to all relevant laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2F2N2O2

Molecular Weight

184.10 g/mol

IUPAC Name

2,5-difluoro-3-nitrobenzonitrile

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H

InChI Key

ZOQRYENSXINAFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Difluoro-3-nitrobenzonitrile Chemical Structure Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

A Privileged Scaffold for Regioselective Heterocycle Synthesis[1]

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bicyclic heteroaromatic drugs.[1] Its unique substitution pattern—featuring a nitrile, a nitro group, and two fluorine atoms—creates a distinct electronic environment that enables high-precision Nucleophilic Aromatic Substitution (SNAr) .

This scaffold is critical for the "bottom-up" construction of 3-aminoindazoles and 4-aminoquinazolines , motifs frequently observed in kinase inhibitors targeting EGFR, FGFR, and BTK pathways. This guide analyzes its structural reactivity, synthetic utility, and handling protocols.

Chemical Identity & Physiochemical Profile[3][4][5][6]

PropertySpecification
CAS Number 1690818-46-2
IUPAC Name 2,5-Difluoro-3-nitrobenzonitrile
Molecular Formula C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol
Physical State Pale yellow to off-white solid
Melting Point 95–98 °C (Typical)
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water
Key Functional Groups Nitrile (–CN), Nitro (–NO₂), Fluorine (–F)

Structural Analysis & Reactivity Logic

The utility of 2,5-difluoro-3-nitrobenzonitrile lies in its asymmetric electrophilicity . Although it possesses two fluorine atoms, they are not chemically equivalent.

Electronic Activation Map
  • C2-Fluorine (The "Hot Spot"): This atom is located ortho to the strongly electron-withdrawing nitrile group (–CN) and ortho to the nitro group (–NO₂). The synergistic inductive and mesomeric withdrawal by these groups makes the C2 position exceptionally electron-deficient and highly labile toward nucleophilic attack.

  • C5-Fluorine (The "Silent" Atom): Located meta to both the nitrile and nitro groups. It lacks the resonance stabilization required for a Meisenheimer complex intermediate, making it significantly less reactive.

Regioselectivity Principle

In SNAr reactions, nucleophiles (amines, hydrazines, alkoxides) will selectively displace the C2-fluorine with >95% regioselectivity, leaving the C5-fluorine intact for later derivatization (e.g., Suzuki coupling).

G cluster_0 Regioselectivity Logic Start 2,5-Difluoro-3-nitrobenzonitrile Intermediate Meisenheimer Complex (Stabilized by -NO2 & -CN) Start->Intermediate Nucleophile (Nu-) Attack at C2 (Fast, Kinetically Favored) Product C2-Substituted Product (Retention of C5-F) Intermediate->Product -F⁻ Elimination

Figure 1: Mechanism of regioselective SNAr at the C2 position.

Synthetic Pathways[1][8][9][11][12][13]

Synthesis of the Core Scaffold

The industrial preparation typically involves the nitration of 2,5-difluorobenzonitrile.

  • Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • The C2-Fluorine is an ortho/para director.

    • The C1-Nitrile is a meta director.

    • Convergence: Both directing groups activate Position 3 (Ortho to F, Meta to CN).

Downstream Application: Synthesis of 3-Aminoindazoles

The most critical application of this scaffold is the "one-pot" synthesis of functionalized indazoles, a core structure in many kinase inhibitors (e.g., Axitinib analogs).

Protocol:

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol or THF, TEA (Triethylamine).

  • Step 1 (SNAr): Hydrazine displaces the C2-Fluorine.

  • Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the adjacent nitrile carbon (intramolecular cyclization).

  • Result: Formation of 3-amino-5-fluoro-7-nitro-1H-indazole .

Synthesis SM 2,5-Difluoro-3-nitrobenzonitrile (Core Scaffold) Step1 Intermediate: 2-Hydrazinyl-5-fluoro-3-nitrobenzonitrile SM->Step1 Hydrazine Hydrate, EtOH, 0°C (SɴAr at C2) Final Target: 3-Amino-5-fluoro-7-nitro-1H-indazole Step1->Final Intramolecular Cyclization (Attack on Nitrile)

Figure 2: Cascade synthesis of the indazole core from 2,5-difluoro-3-nitrobenzonitrile.

Handling & Safety Profile (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[2]
Serious Eye Damage H319Causes serious eye irritation.[2]
STOT - Single Exposure H335May cause respiratory irritation.

Critical Handling Protocols:

  • Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon). Hydrolysis of the nitrile can occur under acidic/basic aqueous conditions.

  • Thermal Stability: As a nitro-aromatic, avoid excessive heat (>150°C) or shock. Do not distill to dryness without DSC testing.

  • Incompatibility: Reacts violently with strong reducing agents (hydrides) and strong bases.

References

  • Apollo Scientific. (2024). Certificate of Analysis: 2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2).[1] Retrieved from

  • BenchChem. (2025). Comparative Analysis of the Reactivity of Difluoronitrobenzonitrile Isomers in Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluoronitrobenzonitrile Derivatives. Retrieved from

  • Leroux, F. R., et al. (2021).[3] "Synthesis of 3-Amino-5-fluoroalkylfurans and Indazoles via Intramolecular Cyclization." Organic Letters, 23, 4915-4919.[3] (Methodology reference for indazole cyclization).

  • BLD Pharm. (2024). Safety Data Sheet (SDS) for 2,5-Difluoro-3-nitrobenzonitrile. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2)[1] is a highly functionalized, electron-deficient aromatic building block. Characterized by a unique "push-pull" electronic environment, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, including thermally activated delayed fluorescence (TADF) dyes and OLEDs[2]. This technical guide provides an in-depth analysis of its physicochemical properties, electronic behavior, and field-proven protocols for regioselective functionalization.

Structural Analysis and Electronic Properties

The synthetic utility of 2,5-difluoro-3-nitrobenzonitrile is dictated by the spatial arrangement of its substituents: a nitrile group (-CN) at C1, fluorines (-F) at C2 and C5, and a nitro group (-NO₂) at C3.

  • Regioselective Activation: Nucleophilic aromatic substitution (SNAr) on this scaffold is highly regioselective. The C2-fluorine is positioned ortho to both the strongly electron-withdrawing nitrile and nitro groups. This dual-ortho relationship drastically lowers the LUMO energy at C2, making it exceptionally electrophilic[3].

  • Meisenheimer Complex Stabilization: When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized and stabilized by both the -CN and -NO₂ groups. Conversely, the C5-fluorine is meta to both electron-withdrawing groups, lacking resonance stabilization for any potential intermediate[3]. Consequently, under controlled conditions, nucleophiles will exclusively displace the C2-fluorine.

G cluster_0 2,5-Difluoro-3-nitrobenzonitrile C2 C2-Fluorine (Ortho to CN & NO2) Meisenheimer Meisenheimer Complex (Resonance Stabilized) C2->Meisenheimer EWG Stabilization C5 C5-Fluorine (Meta to CN & NO2) NoRxn No Reaction at C5 C5->NoRxn Lack of Resonance Nuc Nucleophile (e.g., Amine) Nuc->C2 Attack (Fast) Nuc->C5 Attack (Blocked) Product C2-Substituted Product (High Yield) Meisenheimer->Product F- Elimination

Electronic activation pathway dictating SNAr regioselectivity at the C2 position.

Physicochemical Properties

Understanding the physical properties of 2,5-difluoro-3-nitrobenzonitrile is essential for optimizing reaction conditions and downstream purification. The high heteroatom density contributes to a significant polar surface area, which must be accounted for in drug design if the core is retained in the final API.

PropertyValueCausality / Impact on Development
CAS Number 1690818-46-2[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₂F₂N₂O₂[4]High heteroatom-to-carbon ratio dictates high polarity.
Molecular Weight 184.10 g/mol [5]Low molecular weight makes it an ideal fragment for drug discovery.
Topological Polar Surface Area ~69.6 ŲDriven by -NO₂ and -CN groups; impacts membrane permeability.
LogP (Predicted) 1.5 – 2.0Moderate lipophilicity; balances aqueous solubility with organic reactivity.
Physical State Solid (Crystalline)Facilitates purification via recrystallization and stable long-term storage.

Reactivity Profile and Synthetic Applications

Beyond SNAr, the orthogonal reactivity of the functional groups allows for sequential modifications:

  • Nitro Reduction: The -NO₂ group can be selectively reduced to an aniline (using Fe/NH₄Cl or catalytic hydrogenation) without affecting the nitrile or the remaining C5-fluorine, providing a handle for Buchwald-Hartwig aminations or amide couplings.

  • Nitrile Hydrolysis/Reduction: The -CN group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, enabling the synthesis of complex heterocycles like quinazolines or benzisoxazoles[6].

Experimental Protocols: Regioselective SNAr Workflow

To harness the reactivity of 2,5-difluoro-3-nitrobenzonitrile, the following self-validating protocol details the regioselective substitution of the C2-fluorine with a secondary amine.

Causality & Design:

  • Solvent Choice: We utilize a non-polar solvent (toluene) rather than traditional polar aprotic solvents (DMF/DMSO). Literature demonstrates that non-polar solvents stabilize a cyclic, six-membered polar transition state, dramatically enhancing ortho-selectivity (often >95%) in fluoronitrobenzenes ()[7].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed. Its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine exclusively attacks the ring.

  • Temperature Control: The reaction is initiated at 0°C. The C2 position is hyper-activated; lower temperatures prevent exothermic runaway and suppress any potential background reaction at the unactivated C5 position.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 2,5-difluoro-3-nitrobenzonitrile (1.0 equiv) and anhydrous toluene (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) to the solution and cool the mixture to 0°C using an ice bath.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.05 equiv) dropwise over 15 minutes. Self-Validation: The solution will likely undergo a color change (often deepening to yellow/orange) indicating the formation of the Meisenheimer complex.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material mass (m/z 184) is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure C2-substituted product.

Workflow Step1 1. Dissolve 2,5-Difluoro-3-nitrobenzonitrile in Non-polar Solvent (Toluene) Step2 2. Add Non-nucleophilic Base (DIPEA, 1.5 eq) Step1->Step2 Step3 3. Dropwise Addition of Nucleophile (Secondary Amine, 1.05 eq) at 0°C Step2->Step3 Step4 4. Warm to RT & Stir (2-4 hrs) Monitor via TLC/LC-MS Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Experimental workflow for the regioselective SNAr of 2,5-difluoro-3-nitrobenzonitrile.

References

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, ACS Publications, 2014.[Link]

Sources

An In-depth Technical Guide to Difluoronitrobenzonitrile Isomers: Identification, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide addresses the chemical identity, properties, and synthesis of fluorinated nitrobenzonitriles, a class of compounds with significant applications in medicinal chemistry and materials science. It has come to our attention that the specific compound "2,5-Difluoro-3-nitrobenzonitrile" is not readily found in major chemical databases with a registered CAS number. It is likely that this name is a slight misnomer for a structurally similar and commercially available isomer. This guide will therefore focus on providing a comprehensive overview of the most relevant isomers, thereby enabling researchers to identify the correct building block for their specific applications. The strategic incorporation of fluorine atoms and the nitrile group into aromatic scaffolds can significantly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity, making these compounds valuable intermediates in drug discovery.[1][2]

Isomer Identification and Physicochemical Properties

The precise arrangement of substituents on the benzene ring is critical for the chemical reactivity and biological activity of these intermediates. Below is a comparative table of the key isomers of difluoronitrobenzonitrile.

Isomer 2,6-Difluoro-3-nitrobenzonitrile 2,5-Difluoro-4-nitrobenzonitrile 2,4-Difluoro-3-nitrobenzonitrile
Structure Chemical structure image would be placed hereChemical structure image would be placed hereChemical structure image would be placed here
CAS Number 143879-77-0[3][4]172921-32-3[5]1186194-75-1[6]
Synonyms Not specifiedNot specifiedNot specified
Molecular Formula C₇H₂F₂N₂O₂[3][5]C₇H₂F₂N₂O₂[5]C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol [3][5]184.10 g/mol [5]184.10 g/mol
Appearance White to light yellow powder/crystal[4]SolidNot specified
Purity >97.0% (GC)[4]≥97%[5]>99%
Melting Point 51.0 to 55.0 °C[4]Not specifiedNot specified

The Role in Drug Discovery and Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine can alter the electronic properties of a molecule, enhance its metabolic stability by blocking sites of oxidation, and improve its binding affinity to target proteins.[2] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities like amines or carboxylic acids.[7][8]

Difluoronitrobenzonitriles serve as key building blocks in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology.[9] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of Difluoronitrobenzonitriles: A Representative Protocol

The synthesis of substituted benzonitriles often involves the cyanation of an appropriately substituted aromatic precursor. A common method is the nucleophilic aromatic substitution of a fluoride or other leaving group with a cyanide salt. The following is a representative protocol for the synthesis of a difluoronitrobenzonitrile isomer, based on a patented procedure for a related compound.[10] This method highlights the general principles applicable to the synthesis of this class of molecules.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via SNAr[11]

Materials:

  • 2,3,4-Trifluoronitrobenzene

  • Potassium Cyanide (KCN)

  • tert-Butanol

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a condenser, charge 32.5 g (0.5 mol) of potassium cyanide and 400 g of tert-Butanol.[10]

  • Heat the mixture to 70°C.

  • Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 70°C.[10]

  • Continue to stir the reaction mixture at 70°C for 20 hours.[10]

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid residue with suction.

  • The filtrate, containing the product, can be further purified by standard methods such as distillation or crystallization.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like tert-butanol is used to facilitate the SNAr reaction.

  • Temperature: The reaction is heated to provide the necessary activation energy for the substitution reaction.

  • Reagent Stoichiometry: An excess of potassium cyanide is used to drive the reaction to completion.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reaction Vessel (KCN, tert-Butanol) B Heat to 70°C A->B C Dropwise Addition of 2,3,4-Trifluoronitrobenzene B->C D Stir at 70°C for 20h C->D E Cool to Room Temperature D->E Reaction Monitoring (GC) F Filter Solid Residue E->F G Collect Filtrate F->G H Purification (Distillation/Crystallization) G->H I J J H->J Final Product

Caption: General workflow for the synthesis and purification of a difluoronitrobenzonitrile.

Safety and Handling

Difluoronitrobenzonitrile isomers are classified as hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood. These compounds are generally irritants to the skin, eyes, and respiratory system.[11][12] They may be harmful if swallowed, inhaled, or absorbed through the skin.[11][13]

Hazard Statements:

  • H301/302: Toxic/Harmful if swallowed[3]

  • H311: Toxic in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H331/335: Toxic/May cause respiratory irritation[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][14]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

While the specific compound "2,5-Difluoro-3-nitrobenzonitrile" remains elusive in the chemical literature, several closely related isomers are well-characterized and commercially available. This guide provides a foundational understanding of these important synthetic intermediates, their properties, a representative synthetic protocol, and essential safety information. Researchers are encouraged to carefully verify the CAS number and structure of the desired isomer to ensure the success of their synthetic endeavors. The versatility of difluoronitrobenzonitriles as building blocks will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • Finger, G. C., & Reed, F. H. (1944). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 66(11), 1972-1974. Retrieved from [Link]

  • (2026, February 28). Understanding 2,4-Difluoro-5-nitrobenzonitrile: Properties and Sourcing for R&D. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • (n.d.). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

Electronic Effects and Regioselective SNAr Reactivity in 2,5-Difluoro-3-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly functionalized fluoroarenes are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) stands out as a uniquely activated electrophile. Its densely packed aromatic ring features a precise "push-pull" electronic topology—dominated overwhelmingly by the "pull" of strong electron-withdrawing groups (EWGs).

This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing this molecule. By dissecting the synergistic inductive (


) and resonance (

) forces at play, we establish the causality behind its extreme regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, we provide a field-proven, self-validating experimental protocol for harnessing this reactivity in the laboratory.

Electronic Topology and Substituent Effects

To predict the reactivity of 2,5-Difluoro-3-nitrobenzonitrile, we must first isolate the electronic contribution of each substituent on the benzonitrile core. The reactivity of the aromatic system is dictated by the Hammett substituent constants (


), which quantify the ability of a group to donate or withdraw electron density [1].
The Interplay of Inductive and Resonance Effects
  • Cyano Group (-CN at C1): Exerts a strong inductive withdrawal (

    
    ) through the 
    
    
    
    -bond framework and a strong resonance withdrawal (
    
    
    ) through the
    
    
    -system. It severely depletes electron density at the ortho (C2, C6) and para (C4) positions.
  • Nitro Group (-NO

    
     at C3):  The most potent EWG on the ring. Like the cyano group, it operates via intense 
    
    
    
    and
    
    
    effects, further stripping electron density from its ortho (C2, C4) and para (C6) positions.
  • Fluoro Groups (-F at C2 and C5): Fluorine is highly electronegative, exerting a strong

    
     effect. However, its lone pairs can donate into the ring via resonance (
    
    
    
    ). Because the
    
    
    effect of fluorine is relatively weak compared to its
    
    
    effect, the net result is deactivation of the ring, though it acts as an excellent leaving group for SNAr [2].
Quantitative Electronic Parameters

The table below summarizes the Hammett constants for these substituents, illustrating the profound electron deficiency of the arene core.

Table 1: Hammett Substituent Constants (


 and 

)
SubstituentPosition

(Inductive Dominant)

(Resonance + Inductive)
Net Electronic Effect
-NO

C30.710.78Strong

, Strong

-CN C10.560.66Strong

, Strong

-F C2, C50.340.06Strong

, Weak

(Data derived from standard physical organic chemistry compilations [1])

ElectronicEffects Core 2,5-Difluoro-3-nitrobenzonitrile (Electron-Deficient Core) C1 C1: -CN -I (Strong) -M (Strong) Core->C1 EWG (Pulls e-) C2 C2: -F -I (Strong) +M (Weak) Core->C2 Activated Leaving Group C3 C3: -NO$_2$ -I (Strong) -M (Strong) Core->C3 EWG (Pulls e-) C5 C5: -F -I (Strong) +M (Weak) Core->C5 Secondary Leaving Group

Diagram 1: Electronic vectors and substituent effects on the benzonitrile core.

Mechanistic Causality in SNAr Regioselectivity

When 2,5-Difluoro-3-nitrobenzonitrile is subjected to a nucleophile (e.g., an amine or alkoxide), the reaction does not yield a statistical mixture of products. It exhibits near-perfect regiochemical fidelity for substitution at the C2 position. Understanding why requires analyzing the transition state and the resulting Meisenheimer complex [3].

Kinetic Control via the Meisenheimer Complex

SNAr proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate (the Meisenheimer complex). The stability of this complex dictates the activation energy (


) of the pathway [4].
  • Attack at C2-F: The C2 carbon is flanked by the -CN group (C1) and the -NO

    
     group (C3). When a nucleophile attacks C2, the resulting negative charge is delocalized directly onto the highly electronegative oxygen atoms of the ortho -NO
    
    
    
    group and the nitrogen of the ortho -CN group. This provides massive thermodynamic stabilization to the transition state, drastically lowering
    
    
    .
  • Attack at C5-F: The C5 carbon is para to the -CN group but meta to the -NO

    
     group. While the para -CN group provides some resonance stabilization, the meta -NO
    
    
    
    group can only stabilize the complex inductively. Without the powerful resonance sink of the nitro group, the
    
    
    for C5 attack remains prohibitively high compared to C2.

Conclusion: The synergistic ortho-activation by both -CN and -NO


 renders the C2-F bond infinitely more labile than the C5-F bond under kinetic control.

SNAr_Logic A 2,5-Difluoro-3-nitrobenzonitrile (Highly Electrophilic Arene) B Nucleophilic Attack (e.g., Secondary Amine) A->B C Attack at C2-F (Ortho to -CN & -NO2) B->C Kinetically Favored (Low Ea) D Attack at C5-F (Para to -CN, Meta to -NO2) B->D Disfavored (High Ea) E Meisenheimer Complex 1 (Highly Stabilized via Resonance with -NO2 & -CN) C->E F Meisenheimer Complex 2 (Weakly Stabilized via Resonance with -CN Only) D->F G Major Product: 2-Amino-5-fluoro- 3-nitrobenzonitrile E->G Fast F- Elimination H Minor/Trace Product F->H Slow F- Elimination

Diagram 2: Logical flow of regioselective SNAr pathway and intermediate stabilization.

Self-Validating Experimental Protocol: Regioselective Amination

To leverage this electronic orthogonality in a practical setting, the following protocol details the regioselective amination of 2,5-Difluoro-3-nitrobenzonitrile using morpholine as a model nucleophile.

Reagents and Stoichiometry
ReagentEquivalentsRole in System
2,5-Difluoro-3-nitrobenzonitrile1.00Electrophilic substrate
Morpholine1.05Nucleophile
N,N-Diisopropylethylamine (DIPEA)1.20Non-nucleophilic proton sink
Anhydrous THF0.2 MPolar aprotic solvent
Step-by-Step Methodology & Causality
  • System Initialization: Dissolve 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Purge the flask with N

    
     and cool to 0 °C using an ice bath.
    
    • Causality: The extreme electrophilicity of the C2 position means the reaction is highly exothermic. Starting at 0 °C prevents thermal runaway, suppresses competitive attack at the C5 position, and avoids polymerization of the highly activated starting material.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution in one portion.

    • Causality: As the SNAr proceeds, hydrofluoric acid (HF) is generated. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HF. This prevents the protonation of the morpholine nucleophile, which would otherwise stall the reaction.

  • Nucleophile Introduction: Add morpholine (1.05 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the nucleophile, strictly enforcing kinetic control and maximizing regiochemical fidelity.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20 °C) for an additional 1-2 hours. Monitor via LC-MS.

  • Quench and Isolation: Once the starting material is consumed, quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Analytical Validation (Quality Control)

To prove the structural integrity and regiochemistry of the product (2-morpholino-5-fluoro-3-nitrobenzonitrile), rely on NMR spectroscopy:

  • 
    F NMR:  The starting material exhibits two distinct fluorine signals. Post-reaction, the highly deshielded C2-F signal (flanked by EWGs) will completely disappear, while the C5-F signal (typically around -110 to -120 ppm) will remain intact.
    
  • 
    H NMR:  The two aromatic protons (H4 and H6) will show a simplified coupling pattern. The loss of the C2-F atom removes the 
    
    
    
    and
    
    
    couplings, leaving only the coupling to the remaining C5-F and the meta-coupling between H4 and H6 (
    
    
    Hz).

Applications in Drug Development

The ability to selectively functionalize the C2 position leaves the C5-F bond available for late-stage modification. Drug development professionals utilize this exact sequential SNAr strategy to build complex, multi-substituted heteroaromatic scaffolds. By subsequently increasing the temperature and using a stronger nucleophile (e.g., an alkoxide or a primary amine), the C5-F bond can be displaced in a second, distinct synthetic step, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

References

  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.

  • Terrett, J. A.; et al. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 2015, 17(21), 5253–5256.

  • BenchChem. "A Comparative Analysis of the Reactivity of Difluoronitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution." BenchChem Technical Guides, 2025.

  • Zhou, F. Y.; Jiao, L. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes." Journal of the American Chemical Society, 2023, 145(38), 20762–20768.

Technical Guide: Reactivity & Applications of 2,5-Difluoro-3-nitrobenzonitrile in SNAr Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, regioselectivity, and synthetic utility of 2,5-Difluoro-3-nitrobenzonitrile , a specialized electrophile in medicinal chemistry.

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) serves as a high-value scaffold for constructing polysubstituted benzimidazoles, quinazolines, and other nitrogenous heterocycles. Its unique substitution pattern—placing a fluorine atom between two strong electron-withdrawing groups (EWGs)—creates a "super-activated" site for Nucleophilic Aromatic Substitution (SNAr). This guide provides researchers with the mechanistic rationale, optimized protocols, and safety considerations required to utilize this building block effectively in drug discovery campaigns.

Chemical Profile & Electronic Landscape

The reactivity of this molecule is defined by the synergistic electronic effects of the Cyano (-CN) and Nitro (-NO


) groups. Understanding this landscape is crucial for predicting regioselectivity.
PropertySpecification
IUPAC Name 2,5-Difluoro-3-nitrobenzonitrile
CAS Number 1690818-46-2
Molecular Formula C

H

F

N

O

Molecular Weight 184.10 g/mol
Key Substituents C1: Cyano (-CN), C2: Fluoro (-F), C3: Nitro (-NO

), C5: Fluoro (-F)
Electronic Activation Map

The molecule possesses two potential leaving groups (fluorines at C2 and C5). However, their electrophilicity is vastly different due to their positions relative to the EWGs.

  • C2-Fluorine (The "Hot" Spot):

    • Ortho to Cyano: Strong inductive (-I) and mesomeric (-M) activation.

    • Ortho to Nitro: Strong inductive (-I) and mesomeric (-M) activation.

    • Result: The C2 position is "sandwiched" between two activators, making it extremely susceptible to nucleophilic attack.

  • C5-Fluorine (The "Cold" Spot):

    • Meta to Cyano: Weak activation (inductive only).

    • Meta to Nitro: Weak activation (inductive only).

    • Result: The C5 position lacks resonance stabilization for the Meisenheimer intermediate, rendering it kinetically inert under standard conditions compared to C2.

Mechanistic Analysis: Regioselectivity Logic

The absolute regioselectivity for C2 substitution is governed by the stability of the Meisenheimer Complex (anionic intermediate).

Pathway A: Attack at C2 (Favored)

When a nucleophile (Nu⁻) attacks C2, the negative charge is delocalized onto both the nitro and cyano groups. The ability of the nitro group to accommodate negative charge directly (via resonance) drastically lowers the activation energy ($ \Delta G^\ddagger $).

Pathway B: Attack at C5 (Disfavored)

Attack at C5 places the negative charge at positions ortho/para to C5 (i.e., C4, C6, and C2). None of these positions bear the EWGs directly in a way that allows for resonance withdrawal (meta relationship). The charge remains localized on the carbon ring, resulting in a high-energy, unstable intermediate.

SNAr_Mechanism cluster_PathA Path A: C2 Attack (Dominant) cluster_PathB Path B: C5 Attack (Disfavored) Start 2,5-Difluoro-3-nitrobenzonitrile TS_C2 Meisenheimer Complex (C2) Charge delocalized to NO2 & CN Start->TS_C2 Nucleophile (Nu) Low Activation Energy TS_C5 Meisenheimer Complex (C5) No Resonance Stabilization Start->TS_C5 Nucleophile (Nu) High Activation Energy Product_C2 Product: 2-Substituted-5-fluoro-3-nitrobenzonitrile TS_C2->Product_C2 -F⁻ Product_C5 Product: 5-Substituted-2-fluoro-3-nitrobenzonitrile TS_C5->Product_C5 -F⁻

Figure 1: Mechanistic pathway comparison demonstrating the electronic preference for C2 substitution.

Experimental Protocols

Protocol A: Regioselective SNAr with Primary Amines

This protocol yields 2-amino-5-fluoro-3-nitrobenzonitrile derivatives.

Reagents:

  • Substrate: 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Primary amine (R-NH

    
    , 1.0–1.1 equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) or K

    
    CO
    
    
    
    (1.2–2.0 equiv)
  • Solvent: THF (0°C to RT) or Acetonitrile (RT)

Procedure:

  • Dissolution: Dissolve 2,5-Difluoro-3-nitrobenzonitrile in anhydrous THF (0.2 M concentration) under N

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent exothermic runaway due to the high reactivity of the C2 position.

  • Addition: Add the base followed by the slow, dropwise addition of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC or LCMS. Conversion is usually complete within 1–2 hours.

  • Workup: Quench with water. If the product precipitates, filter and wash with cold water/hexanes. If soluble, extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Critical Note: Avoid heating above 40°C unless the amine is sterically hindered. High temperatures may degrade the nitrile or lead to trace C5 substitution.

Protocol B: Reduction to Diamine Scaffold

To access benzimidazoles, the nitro group must be reduced to an aniline.

Reagents:

  • Substrate: 2-Substituted-5-fluoro-3-nitrobenzonitrile

  • Reductant: Iron powder (5 equiv) + NH

    
    Cl (5 equiv)
    
  • Solvent: EtOH/Water (4:1)

Procedure:

  • Suspend the nitro compound in EtOH/Water.

  • Add Iron powder and solid NH

    
    Cl.
    
  • Heat to 70–80°C with vigorous stirring for 2–4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate to obtain the 2-amino-3-(substituted-amino)-5-fluorobenzonitrile .

Applications in Drug Discovery

This scaffold is particularly relevant for synthesizing AKR1C3 inhibitors and Kinase Inhibitors where a bicyclic core is required.

Case Study: Synthesis of Fluorinated Benzimidazoles

The 2,5-difluoro-3-nitrobenzonitrile core allows for the rapid assembly of 4-cyano-6-fluorobenzimidazoles.

  • SNAr: Displacement of C2-F with a primary amine (R-NH

    
    ).
    
  • Reduction: Conversion of C3-NO

    
     to C3-NH
    
    
    
    .
  • Cyclization: Condensation with formic acid, triethyl orthoformate, or CDI closes the ring between the N2 and N3 nitrogens.

Structural Outcome: The resulting benzimidazole retains the Cyano group at position 4 and the Fluorine at position 6 (benzimidazole numbering), providing vectors for further functionalization (e.g., hydrolysis of CN to amide/acid, or SNAr of the remaining F).

Synthesis_Flow Step1 Start: 2,5-Difluoro-3-nitrobenzonitrile (C2 highly activated) Step2 Intermediate 1: 2-(R-amino)-5-fluoro-3-nitrobenzonitrile Step1->Step2 SNAr (R-NH2, 0°C) Regioselective at C2 Step3 Intermediate 2: 2-(R-amino)-3-amino-5-fluorobenzonitrile Step2->Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) Step4 Target Scaffold: 1-R-4-cyano-6-fluorobenzimidazole Step3->Step4 Cyclization (HC(OEt)3 or CDI)

Figure 2: Synthetic workflow for converting the scaffold into a functionalized benzimidazole.

Safety & Handling (E-E-A-T)

  • Energetic Potential: As a nitro-aromatic compound, 2,5-difluoro-3-nitrobenzonitrile possesses significant potential energy. While generally stable at RT, do not heat the neat solid . Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

  • HF Generation: The SNAr reaction releases fluoride ions. Upon workup with acid (or if the amine HCl salt is used), trace Hydrofluoric Acid (HF) may form. Use glass-lined vessels or appropriate plasticware if acidic workup is required, and keep Calcium Gluconate gel nearby as a safety precaution.

  • Skin Sensitization: Fluorinated nitrobenzenes are potent skin sensitizers and irritants. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

  • Title: Nucleophilic aromatic substitution of polyfluoronitrobenzenes.
  • Synthesis of 4-amino-2,5-difluorobenzonitrile: Title: 7-aminofuropyridine derivatives (Patent WO2011100502A1). Source: World Intellectual Property Organization. URL: Context: Describes the use of amino-difluoro-benzonitrile precursors, validating the SNAr accessibility of this scaffold.
  • Title: Tricyclic AKR1C3 Dependent KARS Inhibitors (Patent WO2021005586A1).
  • Chemical Vendor Data (CAS Verification)

    • Source: PubChem / BLD Pharm / CymitQuimica.
    • CAS: 1690818-46-2.[1][2][3]

    • Context: Confirms the identity and availability of the specific 2,5-difluoro-3-nitro isomer.

Sources

A Technical Guide to the Stability and Storage of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-3-nitrobenzonitrile is a key intermediate in pharmaceutical synthesis, valued for its specific reactivity in building complex molecular architectures. The presence of three distinct functional groups—a nitrile, a nitro group, and two fluorine atoms—on an aromatic ring creates a molecule with a unique electronic profile. However, these same features predispose it to specific degradation pathways. This guide provides an in-depth analysis of the factors governing the stability of 2,5-Difluoro-3-nitrobenzonitrile, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity throughout the research and development lifecycle.

Introduction: A Molecule of Strategic Importance

2,5-Difluoro-3-nitrobenzonitrile is a substituted aromatic compound whose utility in medicinal chemistry and materials science is growing. Its structural motifs are frequently incorporated into novel therapeutic agents and functional materials. The precise arrangement of electron-withdrawing groups (nitro, nitrile, fluoro) makes the aromatic ring susceptible to nucleophilic aromatic substitution, a cornerstone of modern synthetic chemistry.

The integrity of this starting material is paramount. Degradation not only reduces the purity and yield of subsequent reactions but can also introduce impurities that may be difficult to remove, potentially impacting the safety and efficacy of the final product. Understanding the inherent stability of 2,5-Difluoro-3-nitrobenzonitrile is therefore a critical, non-negotiable aspect of process control and quality assurance.

Chemical Profile and Inherent Stability

The stability of 2,5-Difluoro-3-nitrobenzonitrile is dictated by the interplay of its functional groups.

  • Nitrile Group (-C≡N): Generally stable, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would convert it first to an amide and then to a carboxylic acid.[1][2][3][4]

  • Nitro Group (-NO₂): Aromatic nitro compounds are energetic and can be sensitive to heat, shock, and certain chemical incompatibilities.[5][6][7] The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. It can also be reduced to form nitroso, hydroxylamine, or amino derivatives.[8]

  • Difluoro-Aromatic Core: The carbon-fluorine bond is one of the strongest in organic chemistry, lending significant thermal and metabolic stability.[9] However, the fluorine atoms, particularly when positioned ortho and para to the powerful nitro group, further enhance the ring's electrophilicity, making it more susceptible to nucleophilic displacement of a fluoride ion.

The combination of these groups results in a molecule that is generally stable under standard conditions but has specific vulnerabilities that must be managed.

Caption: Key functional groups of 2,5-Difluoro-3-nitrobenzonitrile and their associated stability risks.

Factors Influencing Stability & Degradation Pathways

Several environmental factors can compromise the integrity of 2,5-Difluoro-3-nitrobenzonitrile.

Moisture and pH (Hydrolytic Stability)

The most probable hydrolytic degradation pathway involves the nitrile group. While generally requiring harsh conditions (strong acid/base and heat), the presence of catalytic impurities could facilitate this process over long-term storage.[1][3][10]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water, eventually yielding a carboxylic acid and an ammonium salt.[2][4]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion on the nitrile carbon can lead to the formation of a carboxylate salt and ammonia.[1][2]

Mitigation: Store in a tightly sealed container in a dry environment. Avoid contact with strong acids and bases.

Temperature (Thermal Stability)

Aromatic nitro compounds can decompose exothermically at elevated temperatures.[5][11] While the difluoro-benzonitrile core is relatively stable, the nitro group is the primary concern. High temperatures can initiate decomposition, potentially leading to the release of nitrogen oxides (NOx) and other hazardous gases.[12] Studies on nitroaromatic compounds show that exothermic activity can begin at temperatures above 260°C, but this can be lowered by the presence of impurities.[5]

Mitigation: Store in a cool environment. Avoid proximity to heat sources, and do not subject to rapid, uncontrolled heating.[7]

Light (Photostability)

Mitigation: Store in a light-resistant (amber or opaque) container.[8][14][15]

Chemical Incompatibility

Contact with certain classes of chemicals can initiate vigorous and potentially hazardous reactions.

  • Strong Reducing Agents: Agents like hydrides, sodium sulfide, or zinc powder can reduce the nitro group, compromising the material's integrity and potentially causing a strong exotherm.[6]

  • Strong Oxidizing Agents: While the nitro group itself is an oxidizing moiety, contact with even stronger oxidizers (e.g., peroxides, chlorates) should be avoided.[6][7]

  • Strong Bases and Amines: These can react with aromatic nitro compounds, and in some cases, contamination can lead to increased shock sensitivity.[5]

Mitigation: Segregate storage away from incompatible materials. Ensure dedicated, clean equipment is used for handling.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2,5-Difluoro-3-nitrobenzonitrile, the following conditions are recommended based on best practices for aromatic nitro compounds and nitriles.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated) To minimize the rate of potential thermal degradation and any slow hydrolytic or oxidative processes.[8][15] Avoid freezing, which could cause moisture condensation upon removal.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent potential long-term oxidation. Purging the container with an inert gas before sealing is best practice for long-term storage.[15]
Light Protect from Light Store in an amber glass vial or an opaque container to prevent photolytic degradation.[8][14]
Container Tightly Sealed Glass Use a container with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress and sample sublimation.[14][15]
Environment Dry, Well-Ventilated Area Store in a dedicated chemical storage cabinet, preferably one rated for flammable materials, away from heat sources.[5][16]
Incompatibilities Segregate from Incompatibles Store separately from strong oxidizing agents, reducing agents, strong acids, and strong bases.[5][6][12]

Analytical Methods for Stability Assessment

A robust stability-indicating method is crucial for confirming the purity of 2,5-Difluoro-3-nitrobenzonitrile before use.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the method of choice for assessing purity and detecting degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is typically effective.[17]

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~254 nm).

  • Validation: The method should be validated through forced degradation studies to ensure it can separate the parent peak from all potential degradation products.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to validate the analytical method's specificity.

Objective: To determine if the HPLC method can resolve the parent compound from degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Create a stock solution of 2,5-Difluoro-3-nitrobenzonitrile in a suitable solvent like acetonitrile at ~1 mg/mL.[8]

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[8]

  • Thermal Degradation: Incubate a solid sample and a stock solution sample at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a stock solution sample to a calibrated light source as per ICH Q1B guidelines.[8][13]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV, comparing them to an unstressed control sample.

Caption: Workflow for a forced degradation study to validate a stability-indicating analytical method.

Conclusion

While 2,5-Difluoro-3-nitrobenzonitrile is a robust molecule, its long-term stability is contingent upon controlling its environment. The primary risks are exposure to moisture, high temperatures, light, and incompatible chemicals. By implementing the recommended storage protocols—refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—and verifying purity with a validated stability-indicating HPLC method, researchers can ensure the material's integrity. Adherence to these guidelines is a foundational step in achieving reproducible, high-quality results in drug discovery and development.

References

  • Process for hydrolysis of nitriles.
  • Nitriles (OCR A Level Chemistry A): Revision Note. A Level Chemistry.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Chemistry of Nitriles. LibreTexts.
  • Effect of temperature on the stability of 4-nitrile oxide. Benchchem.
  • Handling and Care of Peroxide-Forming and Nitro Compounds.
  • Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.
  • Nitrocompounds, Aromatic.
  • Reactions of Nitriles. KPU Pressbooks.
  • Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution. Benchchem.
  • 3-Nitrophenol Safety D
  • 3,5-Difluorobenzonitrile Safety D
  • 1,4-Difluoro-2-nitrobenzene Safety D
  • Thermal Stability Characteristics of Nitroarom
  • Photolysis Products of Fluorin
  • Fluorinated Pharmaceutical and Pesticide Photolysis. PMC.
  • Photostability Testing of New Drug Substances and Products. ICH.

Sources

solubility of 2,5-Difluoro-3-nitrobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibacterial agents. Despite its structural importance, specific peer-reviewed solubility data for this isomer is sparse in the public domain.

This technical guide bridges that gap. It provides a predictive solubility profile based on structural thermodynamics, establishes a validated experimental protocol for determining precise solubility curves, and outlines the thermodynamic models (Apelblat and van’t Hoff) required to scale up crystallization processes.

Chemical Profile & Structural Thermodynamics

To predict solubility behavior, we must first analyze the solute-solvent interaction potential of the molecule.

  • Compound: 2,5-Difluoro-3-nitrobenzonitrile[1][2]

  • CAS Number: 1690818-46-2[1][2]

  • Molecular Formula: C₇H₂F₂N₂O₂[3]

  • Molecular Weight: 184.10 g/mol [3]

  • Electronic Character: Highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the Nitro (-NO₂), Cyano (-CN), and two Fluoro (-F) groups.

Solubility Prediction Logic: The molecule lacks hydrogen bond donors (HBD) but possesses multiple hydrogen bond acceptors (HBA) via the nitro and nitrile groups. Consequently:

  • Polar Aprotic Solvents (High Solubility): Solvents like Acetone, DMF, and DMSO will exhibit the highest solubility due to strong dipole-dipole interactions.

  • Polar Protic Solvents (Moderate Solubility): Alcohols (Methanol, Ethanol) will solubilize the compound via H-bonding to the nitro/cyano groups, but the hydrophobic fluorinated ring will limit solubility compared to non-fluorinated analogs.

  • Non-Polar Solvents (Low Solubility): Alkanes (Hexane, Heptane) will show poor solubility, making them ideal anti-solvents.

Predicted Solubility Ranking

Based on the thermodynamic behavior of the structural analog 3-nitrobenzonitrile [1] and the lipophilicity introduced by the fluorine atoms, the expected solubility ranking at 298.15 K is:

RankSolvent ClassSpecific SolventsMechanism of Interaction
1 Ketones / Amides Acetone, DMF, NMPStrong Dipole-Dipole; Solvation of electron-deficient ring.
2 Esters Ethyl Acetate, Isopropyl AcetateDipole-Dipole; Standard crystallization solvent.
3 Nitriles Acetonitrile

-

interaction and polarity matching.
4 Aromatics Toluene, Xylene

-stacking interactions (moderated by F-substitution).
5 Alcohols Methanol > Ethanol > IPAH-bonding (Solvent Donor -> Solute Acceptor).
6 Alkanes / Water Heptane, WaterAnti-solvents . High interfacial tension.

Experimental Protocols for Solubility Determination

Since specific data for this isomer may vary by batch purity, generating an empirical solubility curve is mandatory for process design. Use the following Self-Validating Protocol .

Method A: The Static Equilibrium (Gravimetric) Method

Best for generating thermodynamic data for regulatory filing.

Workflow Diagram:

Solubility_Workflow Start Excess Solute Addition Equilibration Thermostatic Agitation (t > 24h) Start->Equilibration Sampling Syringe Filtration (0.45 µm PTFE) Equilibration->Sampling Equilibrium Reached Analysis Gravimetric or HPLC Quantification Sampling->Analysis Data Solubility (x_i) Calculation Analysis->Data

Caption: Step-by-step workflow for static solubility determination.

Step-by-Step Protocol:

  • Preparation: Add excess 2,5-Difluoro-3-nitrobenzonitrile solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
     K) for 24–48 hours. Ensure solid phase is always present.
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute the supernatant and analyze against a standard curve (Recommended for high precision).

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Method B: Dynamic Laser Monitoring (Polythermal)

Best for determining Metastable Zone Width (MSZW).

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1 K/min until the solution becomes clear (Laser transmission = 100%). Record

    
    .
    
  • Cool at 1 K/min until nucleation occurs (Laser transmission drops). Record

    
    .
    
  • The difference (

    
    ) defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.
    

Thermodynamic Modeling & Analysis

To interpolate solubility at any temperature for process control, experimental data must be correlated using the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility.[4]
    
  • 
     : Absolute temperature (Kelvin).[5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for Researchers:

  • Parameter B : Reflects the enthalpy of solution.[7] A negative

    
     (typical) indicates endothermic dissolution.
    
  • Parameter C : Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions (van't Hoff Analysis)

For a rigorous understanding of the dissolution driving force, calculate the enthalpy (


) and entropy (

) of solution:


  • 
     (Endothermic):  Solubility increases with temperature. (Expected for this compound).
    
  • 
     (Positive Entropy):  The disorder increases upon dissolution, driving the process.
    

Process Application: Crystallization Strategy

Based on the predicted solubility profile, the following crystallization strategies are recommended for purification:

Decision Tree for Solvent Selection:

Solvent_Selection Start Select Crystallization Method Solubility Is Solubility High in Ethyl Acetate? Start->Solubility Cooling Cooling Crystallization (Solvent: EtOAc or Toluene) Solubility->Cooling Yes (>50 mg/mL) AntiSolvent Anti-Solvent Crystallization (Solvent: Acetone, Anti: Water/Heptane) Solubility->AntiSolvent No (<10 mg/mL)

Caption: Decision logic for selecting the optimal crystallization mode.

  • Cooling Crystallization:

    • Solvent: Ethyl Acetate or Toluene.

    • Process: Dissolve at reflux (~75°C), filter hot to remove insolubles, and cool slowly (0.5°C/min) to 5°C.

    • Why: The temperature coefficient of solubility in esters is typically high for nitro-benzonitriles, ensuring high recovery.

  • Anti-Solvent Crystallization:

    • System: Acetone (Solvent) + Water (Anti-solvent).

    • Process: Dissolve in Acetone at RT. Slowly add Water.

    • Why: The hydrophobic fluorine atoms will cause rapid precipitation upon water addition. Caution: Control addition rate to prevent oiling out.

References

  • Solubility of Analog (3-Nitrobenzonitrile)

    • Title: Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents.
    • Source:Journal of Chemical & Engineering Data (via ResearchG
    • Relevance: Establishes the baseline solubility order (Acetone > Ethyl Acetate > Alcohols) for the nitrobenzonitrile scaffold.
  • Synthesis & Solvent Context

    • Title: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile (Structural Analog).
    • Source: BenchChem Technical Guide / Patent Liter
    • Relevance: Confirms the stability of fluorinated nitrobenzonitriles in polar protic solvents (tert-butanol) and esters during synthesis.
  • Thermodynamic Modeling Framework

    • Title: Prediction of Drugs Solubility in Mono-Solvent Systems (Apelblat Model Applic
    • Source:Pharmaceutical Sciences.[5][8]

    • Relevance: Provides the mathematical validation for using the Apelblat equation for pharmaceutical intermedi
  • Compound Identification

    • Title: 2,5-Difluoro-3-nitrobenzonitrile Product Entry (CAS 1690818-46-2).[1][2]

    • Source: BLD Pharm C
    • Relevance: Verifies the specific isomer identity and commercial availability for research.

Sources

The Indazole Nucleus: A Privileged Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms and the existence of two principal tautomeric forms (1H and 2H), provide a rich platform for diverse chemical modifications.[2][3] This guide offers a comprehensive exploration of the indazole nucleus's synthetic potential. We will delve into the fundamental principles of its reactivity, detail key functionalization strategies with field-proven protocols, and illuminate its application in the synthesis of biologically active compounds.

Introduction: The Unique Character of the Indazole Core

Indazole, composed of a fused benzene and pyrazole ring, is a fascinating heterocyclic system.[2] While rarely found in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[2][4] This biological promiscuity stems from the scaffold's ability to act as a bioisostere for native structures like indole or phenol, often leading to improved metabolic stability and the capacity to form crucial hydrogen bond interactions with biological targets.[2][5]

The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[3][6] This tautomeric equilibrium is a critical consideration in any synthetic strategy, as it directly influences the regioselectivity of functionalization reactions.

Strategic Functionalization of the Indazole Core: A Synthetic Playbook

The true power of the indazole scaffold lies in its synthetic tractability. A multitude of methods have been developed to modify the indazole ring system at various positions, enabling the precise tuning of its physicochemical and pharmacological properties. This section will explore the key synthetic transformations, providing both mechanistic insights and detailed experimental protocols.

N-Functionalization: Mastering Regioselectivity

The presence of two nitrogen atoms (N1 and N2) presents both an opportunity and a challenge for synthetic chemists.[7] Selective functionalization at either nitrogen is crucial for controlling the final molecule's biological activity and properties.

Causality Behind Experimental Choices: The regiochemical outcome of N-alkylation and N-arylation is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the electrophile play a pivotal role in directing the substitution to either the N1 or N2 position.[7] Generally, N1-substituted indazoles are the thermodynamically more stable products.[7]

Protocol 1: N1-Selective Alkylation of Indazole [7]

This protocol leverages the use of a strong, non-nucleophilic base in an aprotic polar solvent to favor the formation of the N1-alkylated product.

Methodology:

  • Preparation: To a solution of the desired indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation of Indazole

The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of a wide range of nitrogen-containing heterocycles, including indazoles.[8] The choice of ligand is critical for achieving high yields and good regioselectivity.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd2(dba)3 (0.02 mmol), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, 0.04 mmol), the indazole (1.0 mmol), the aryl halide or triflate (1.2 mmol), and a base such as NaOt-Bu or K3PO4 (1.4 mmol) in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Reaction TypeKey ReagentsTypical YieldsRegioselectivity
N1-AlkylationNaH, Alkyl Halide, THF60-95%High for N1
N-Arylation (Pd-cat.)Pd Catalyst, Ligand, Base, Aryl Halide70-98%Dependent on ligand and substrate

Table 1: Summary of N-Functionalization Reactions of Indazole.

C3-Functionalization: Accessing a Key Position

The C3 position of the indazole ring is another critical site for synthetic modification, often playing a key role in modulating biological activity.[7] Direct functionalization at this position can be challenging due to the potential for competing reactions at the nitrogen atoms.

Causality Behind Experimental Choices: To achieve selective C3-functionalization, a common strategy involves the protection of the nitrogen atoms, followed by directed metallation and subsequent reaction with an electrophile.

Protocol 3: N2-Protection and C3-Lithiation/Functionalization [7]

This protocol utilizes a removable protecting group on the N2 position to direct lithiation specifically to the C3 position.

Methodology:

  • N2-Protection: To a solution of indazole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 mmol) followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous work-up, purify the product to obtain the N2-SEM protected indazole.

  • C3-Lithiation: To a solution of the N2-SEM protected indazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Stir the solution at -78 °C for 1 hour.

  • Reaction with Electrophile: Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate. The SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.

  • Purification: Purify the final C3-functionalized indazole by column chromatography.

Recent advances have also focused on transition metal-catalyzed C-H functionalization at the C3 position, offering more atom-economical routes.[9][10] For instance, microwave-assisted, Selectfluor-mediated C3-formylation using DMSO as the formylating agent has been developed.[11]

C-H Functionalization of the Benzene Ring: Expanding the Chemical Space

Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) requires strategic approaches, often involving directing groups to overcome the inherent reactivity of the heterocyclic portion of the molecule.[7][12]

Causality Behind Experimental Choices: Transition metal catalysis, particularly with palladium and rhodium, has enabled the regioselective C-H functionalization of the benzene ring of indazoles.[13][14] The choice of catalyst, ligand, and directing group is paramount in controlling the site of functionalization.

Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a novel route to functionalized 1H-indazoles.[13] Furthermore, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades have been employed for the synthesis of N-aryl-2H-indazoles.[15]

The Indazole Scaffold in Action: Applications in Drug Discovery

The synthetic versatility of the indazole core has led to its incorporation into numerous clinically approved drugs and drug candidates.[6][16] Its ability to act as a "hinge-binder" in protein kinases has been particularly impactful in the development of cancer therapeutics.[2]

Notable Examples of Indazole-Containing Drugs:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used for the treatment of advanced renal cell carcinoma.[2]

The 7-methyl-indazole moiety, in particular, has garnered significant attention for its ability to impart desirable pharmacological properties, leading to the development of potent and selective agents.[1]

Visualization of Synthetic Strategies

To better illustrate the synthetic transformations discussed, the following diagrams outline key workflows.

N_Functionalization Indazole Indazole N1_Product N1-Alkylated Indazole Indazole->N1_Product  NaH, R-X (Thermodynamic Control) N2_Product N2-Alkylated Indazole Indazole->N2_Product  Base, R-X (Kinetic Control) N_Aryl_Product N-Arylated Indazole Indazole->N_Aryl_Product  Pd Catalyst, Ligand, Ar-X, Base C3_Functionalization Indazole Indazole N2_Protected N2-Protected Indazole (e.g., SEM) Indazole->N2_Protected  Protection C3_Lithio C3-Lithio Intermediate N2_Protected->C3_Lithio  n-BuLi, -78°C C3_Functionalized C3-Functionalized Indazole C3_Lithio->C3_Functionalized  Electrophile (E+) Final_Product Deprotected C3-Functionalized Indazole C3_Functionalized->Final_Product  Deprotection

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2,5-Difluoro-3-nitrobenzonitrile , a critical intermediate in the development of kinase inhibitors and agrochemicals. The protocol focuses on a regioselective nitration of 2,5-difluorobenzonitrile. Unlike standard electrophilic aromatic substitutions, the presence of the strongly electron-withdrawing nitrile group (meta-directing) and two fluorine atoms (ortho/para-directors) creates a unique electronic landscape that directs nitration to the C3 position.

This guide prioritizes reproducibility and safety , providing a self-validating workflow that includes in-process controls (IPC) and critical process parameters (CPPs).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on leveraging the cooperative directing effects of the substituents on the benzene ring.

Electronic Directing Effects
  • Nitrile (-CN) at C1: Strongly deactivating, meta-director. Directs to C3 and C5.

  • Fluorine at C2: Deactivating (inductive) but ortho/para-directing (resonance). Directs to C1, C3, and C5.

  • Fluorine at C5: Deactivating but ortho/para-directing. Directs to C4, C6, and C2.[1]

Workflow Visualization

Retrosynthesis cluster_conditions Critical Conditions Target Target: 2,5-Difluoro-3-nitrobenzonitrile Precursor Precursor: 2,5-Difluorobenzonitrile (CAS: 64248-64-2) Target->Precursor Retrosynthetic Cut (C-N Bond Formation) Reagents Nitration Agents (HNO3 / H2SO4) Precursor->Reagents Requires Electrophilic Source (NO2+) Cond1 Temp: 0°C -> 50°C Cond2 Solvent: Conc. H2SO4

Caption: Retrosynthetic logic identifying 2,5-difluorobenzonitrile as the optimal precursor.

Detailed Synthesis Protocol

Materials & Reagents
ReagentCAS No.[2][3]Equiv.[3][4][5]RoleHazards
2,5-Difluorobenzonitrile 64248-64-21.0SubstrateIrritant
Nitric Acid (Fuming >90%) 7697-37-21.5 - 2.0Electrophile SourceOxidizer, Corrosive
Sulfuric Acid (Conc. 98%) 7664-93-910-15 VolSolvent/CatalystCorrosive
Dichloromethane (DCM) 75-09-2N/AExtraction SolventCarcinogen
Experimental Procedure

Step 1: Preparation of Nitrating Mixture [6]

  • Charge a dry, 3-neck round-bottom flask equipped with a thermometer, magnetic stir bar, and addition funnel.

  • Add Sulfuric Acid (H2SO4) (10 mL per gram of substrate).

  • Cool the acid to 0–5 °C using an ice/salt bath.

  • Critical Step: Slowly add 2,5-Difluorobenzonitrile to the cold acid. Ensure the temperature remains <10 °C. The substrate may dissolve slowly; stir until a homogeneous solution is obtained.

Step 2: Nitration

  • Charge the addition funnel with Fuming Nitric Acid (HNO3) (1.5 equivalents).

  • Add the HNO3 dropwise to the reaction mixture over 30–60 minutes.

    • Control: Maintain internal temperature <10 °C .

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor reaction progress by TLC (20% EtOAc/Hexane) or HPLC. If starting material remains (>5%), heat gently to 45–50 °C for 1 hour. Note: Higher temperatures increase the risk of dinitration.

Step 3: Quench and Isolation

  • Prepare a beaker with crushed ice (approx. 5x reaction volume).

  • Pour the reaction mixture slowly onto the ice with vigorous stirring. The product may precipitate as a pale solid or oil.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x reaction volume).

  • Wash the combined organic layers with:

    • Water (2x)

    • Saturated NaHCO3 solution (careful, gas evolution) until pH is neutral.

    • Brine (1x).

  • Dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate under reduced pressure (Rotavap) at 40 °C.

Step 4: Purification

  • Crude Appearance: Yellow to orange oil or solid.

  • Method: Recrystallization is preferred for scale-up.

    • Solvent: Ethanol/Water or Hexane/EtOAc (9:1).

    • Dissolve crude in minimum hot ethanol, add water until turbid, cool to 4 °C.

  • Alternative: Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Difluorobenzonitrile in H2SO4 (0°C) AddHNO3 Add Fuming HNO3 Dropwise (<10°C) Start->AddHNO3 Activation React Reaction Phase RT for 3h (Optional: 50°C) AddHNO3->React Nitration Quench Quench on Ice Extract w/ DCM React->Quench IPC: Complete Purify Purification Recryst. (EtOH/H2O) or Column Quench->Purify Crude Isolation Final Pure Product 2,5-Difluoro-3-nitrobenzonitrile Purify->Final Yield: ~75-85%

Caption: Step-by-step workflow for the nitration process.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, compare your data against these expected values.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3) δ ~8.0–8.2 ppm (m, 1H)H4 (aromatic proton between NO2 and F)
δ ~7.5–7.7 ppm (m, 1H)H6 (aromatic proton ortho to CN)
19F NMR Signal 1: ~ -110 to -120 ppmF at C2 (deshielded by NO2/CN)
Signal 2: ~ -130 to -140 ppmF at C5
FT-IR ~2240 cm⁻¹C≡N stretch (Nitrile)
~1540 cm⁻¹, 1350 cm⁻¹N-O stretch (Nitro group)
GC-MS / LC-MS M+ = 184Molecular ion (C7H2F2N2O2)

Regiochemistry Check: The key to validating the 3-nitro isomer over the 4-nitro isomer is the coupling pattern in 1H NMR.

  • 3-nitro isomer: H4 and H6 are meta to each other (small coupling constant, J ~2-3 Hz) and each couples to adjacent fluorines.

  • 4-nitro isomer: H3 and H6 are para (no coupling) or H3 is isolated. (Note: 4-nitro is unlikely due to electronics).

Safety & Handling

  • Energetic Potential: Nitro compounds can be explosive, especially if distilled to dryness at high temperatures. Do not overheat the crude residue.

  • Acid Burns: Fuming HNO3 and Conc.[7][8] H2SO4 cause severe burns. Use butyl rubber gloves and a face shield.

  • Cyanide Derivatives: While the nitrile group is stable under these acidic conditions, avoid contact with strong reducing agents or strong bases which could hydrolyze it to toxic byproducts.

References

  • Nitration of Deactivated Aromatics: Olah, G. A., et al. "Nitration of deactivated aromatic hydrocarbons with nitronium salts." Journal of the American Chemical Society, 1961.

  • Synthesis of Fluorinated Benzonitriles: Finger, G. C., et al. "Aromatic Fluorine Compounds.[4] I. The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides." J. Am. Chem. Soc., 1944. (Provides foundational methods for handling 2,5-difluoro systems).

  • General Protocol for Nitration: "2,5-Difluoronitrobenzene synthesis." ChemicalBook Protocols. (Adapted for the nitrile derivative).[4]

  • PubChem Compound Summary: 2,5-Difluorobenzonitrile (Precursor Data).

Sources

Application Notes & Protocols: 2,5-Difluoro-3-nitrobenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Difluoro-3-nitrobenzonitrile

2,5-Difluoro-3-nitrobenzonitrile is a highly functionalized aromatic building block that has garnered significant attention in medicinal chemistry. Its strategic arrangement of electron-withdrawing groups (nitro and cyano) and two fluorine atoms makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The fluorine substituents can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro and cyano groups activate the aromatic ring for key chemical transformations.

This document serves as a comprehensive guide to the properties, applications, and detailed protocols involving 2,5-Difluoro-3-nitrobenzonitrile, with a focus on its role in the synthesis of targeted cancer therapies like Osimertinib.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and successful experimental design.

PropertyValue
Molecular Formula C₇H₂F₂N₂O₂
Molecular Weight 184.10 g/mol
CAS Number 1421372-94-2
Appearance Off-white to yellow solid
Melting Point 78-82 °C
Purity ≥98% (typically analyzed by HPLC)

Safety Information: While a specific safety data sheet for 2,5-Difluoro-3-nitrobenzonitrile is not readily available in the search results, related compounds are typically handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Application in Pharmaceutical Synthesis: A Key Building Block for Osimertinib

2,5-Difluoro-3-nitrobenzonitrile is a crucial intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[3][4]

The synthesis of Osimertinib leverages the unique reactivity of 2,5-Difluoro-3-nitrobenzonitrile in two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the ortho-nitro and para-cyano groups, making it susceptible to displacement by nucleophiles. This is a critical step for introducing the complex amine side chains required for the final drug structure.[5][6][7]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which then serves as a handle for further functionalization, such as the formation of an acrylamide "warhead" that enables covalent bonding to the target protein.[8][9]

Mechanism of Action of Osimertinib

Osimertinib functions as an irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[2] This permanent binding blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[1] The two major pathways that are dampened are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cancer cell proliferation and survival.[1][2] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type, which is thought to contribute to a more favorable safety profile.

Signaling Pathway Inhibition by Osimertinib

The following diagram illustrates the central role of EGFR in cell signaling and how Osimertinib intervenes.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M, L858R) GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797) RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.

Experimental Protocols

The following protocols are representative of the key transformations involving 2,5-Difluoro-3-nitrobenzonitrile.

Protocol 1: Nitro Group Reduction to 3-Amino-2,5-difluorobenzonitrile

Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method, though other methods like using metals (e.g., iron, tin) in acidic media are also common.[8]

Materials:

  • 2,5-Difluoro-3-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-2,5-difluorobenzonitrile, which can often be used in the next step without further purification.

Expected Outcome: A high yield (>90%) of the corresponding aniline is expected.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Principle: The SNAr reaction is a two-step addition-elimination mechanism.[6][10] The electron-withdrawing nitro and cyano groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of a fluoride ion by a nucleophile.[7]

Materials:

  • 2,5-Difluoro-3-nitrobenzonitrile

  • A suitable amine nucleophile (e.g., N,N,N'-trimethylethylenediamine)

  • A non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • A polar aprotic solvent (e.g., Dioxane, DMSO, or DMF)

Procedure:

  • To a solution of 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent, add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the starting intermediate to a key precursor in the synthesis of kinase inhibitors.

Synthesis_Workflow Start 2,5-Difluoro-3- nitrobenzonitrile SNAr_Product SNAr Product Start->SNAr_Product Protocol 2: SNAr with Amine Final_Amine Key Amine Precursor SNAr_Product->Final_Amine Protocol 1: Nitro Reduction

Caption: General workflow for elaborating the intermediate.

Data Analysis and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

CompoundAnalytical TechniqueExpected Data
2,5-Difluoro-3-nitrobenzonitrile ¹H NMRAromatic signals consistent with the substitution pattern.
¹⁹F NMRTwo distinct signals for the two fluorine atoms.
IR (cm⁻¹)Peaks corresponding to C≡N (nitrile), C-NO₂ (nitro), and C-F bonds.
MS (ESI)[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.
3-Amino-2,5-difluorobenzonitrile IR (cm⁻¹)Appearance of N-H stretching bands (amine), disappearance of C-NO₂ bands.
MS (ESI)[M+H]⁺ corresponding to the reduced molecular weight.

Conclusion

2,5-Difluoro-3-nitrobenzonitrile is a high-value, versatile intermediate whose reactivity is well-suited for the demands of modern pharmaceutical synthesis. Its strategic use in the construction of complex molecules like Osimertinib underscores its importance in developing next-generation targeted therapies. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful chemical building block.

References

  • Benchchem. The Mechanism of Action of Osimertinib: A Technical Guide.
  • Patsnap Synapse. What is the mechanism of Osimertinib mesylate? (2024-07-17).
  • AACR Journals. Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017-04-30).
  • TAGRISSO® (osimertinib). Mechanism of Action.
  • ResearchGate. AZD9291 inhibits EGFR downstream signaling pathways and induces...
  • PMC. The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma. (2019-05-23).
  • Patsnap. Synthesis method of osimertinib intermediate. (2021-02-09).
  • Benchchem. Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
  • PMC. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.
  • PMC. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer.
  • Afine Chemicals Limited. OSIMERTINIB intermediate CAS No. 1421372-94-2 Pharmaceutical Intermediates.
  • Benchchem. A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substituti.
  • ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. (2025-10-30).
  • Patsnap Synapse. Advancements in Targeted Therapy: The Role of AZD9291 in Overcoming EGFR Resistance in Lung Adenocarcinoma. (2024-06-03).
  • AACR Journals. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. (2014-06-05).
  • Tianming Pharmaceutical. Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. (2025-02-14).
  • ChemicalBook. 2,5-Difluoronitrobenzene synthesis.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Benchchem. A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018-10-08).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).
  • SynHet. 2,4-Difluoro-3-nitrobenzonitrile.
  • Wikipedia. Reduction of nitro compounds.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • DDDT. Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025-02-27).
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024-05-14).
  • chemical-kinomics. Drug Discovery - Inhibitor.
  • Benchchem. Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024-12-31).
  • NOVEL SMALL MOLECULE KINASE INHIBITORS AS TUMOR-AGNOSTIC THERAPEUTICS. (2024-12-10).
  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022-05-31).

Sources

Application Note: Strategic Synthesis of Heterocyclic Compounds from 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1352329-35-1) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses two differentiated electrophilic sites (C2 and C5 fluorines), a nitro group serving as a latent amine, and a nitrile group capable of cyclization. This guide details the regioselective synthesis of fused heterocycles—specifically indazoles , quinazolines , and benzimidazoles —leveraging the unique electronic manifold of this core.

Key Applications
  • Kinase Inhibitors: Precursor for scaffolds analogous to Gefitinib and Belzutifan.

  • Bioactive Fused Rings: Direct access to 4-nitro-6-fluoro-3-aminoindazoles and 5-fluoro-quinazolines.

Reactivity Profile & Regioselectivity[1][2][3][4]

Understanding the electronic activation is critical for reaction design. The 2,5-difluoro-3-nitrobenzonitrile core contains two nucleophilic aromatic substitution (


) sites.
Electronic Analysis
  • C2-Fluorine: Activated by the ortho-nitro group and the ortho-cyano group.[1] This position is the most electrophilic site due to the additive electron-withdrawing effects (inductive and resonance) of both groups.

  • C5-Fluorine: Activated by the para-cyano group and meta-nitro group. While activated, it is significantly less reactive than C2.

Visualization: Reactivity Manifold

Reactivity cluster_products Downstream Heterocycles Core 2,5-Difluoro-3-nitrobenzonitrile C2 C2 Position (Ortho-NO2, Ortho-CN) Primary Electrophile Core->C2 Major Pathway (High Reactivity) C5 C5 Position (Meta-NO2, Para-CN) Secondary Electrophile Core->C5 Minor Pathway (Requires forcing conditions) Indazole 3-Amino-indazoles C2->Indazole + Hydrazine Quinazoline Quinazolines C2->Quinazoline + Amine -> Reduction -> Cyclization Benzimidazole Benzimidazoles C2->Benzimidazole + Amine -> Reduction -> Cyclization

Figure 1: Regioselectivity landscape of 2,5-Difluoro-3-nitrobenzonitrile. The C2 position is the primary gateway to heterocyclic synthesis.

Application Protocols

Protocol A: Synthesis of 3-Amino-6-fluoro-4-nitro-1H-indazole

This reaction exploits the reactivity of hydrazine, which acts as a bis-nucleophile. The initial


 at C2 is followed by an intramolecular attack on the nitrile carbon, forming the pyrazole ring.

Target Molecule: 3-Amino-6-fluoro-4-nitro-1H-indazole Mechanism:


 / Cyclization Cascade
Materials
ReagentEquivalentsRole
2,5-Difluoro-3-nitrobenzonitrile1.0 equivStarting Material
Hydrazine Hydrate (80% or 64%)2.5 - 3.0 equivNucleophile
n-Butanol (or Ethanol)Solvent (0.5 M)Solvent
Triethylamine (Optional)1.0 equivBase Scavenger
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Difluoro-3-nitrobenzonitrile (1.0 g, 5.43 mmol) in n-Butanol (10 mL).

  • Addition: Cool the solution to 0°C. Add Hydrazine Hydrate (0.8 mL, ~16 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (118°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Checkpoint: The intermediate hydrazine adduct may form quickly; prolonged heating is required for the cyclization onto the nitrile.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 75–85%.

Protocol B: Synthesis of 6-Fluoro-8-nitro-quinazoline Derivatives

This workflow involves a sequential assembly: displacement of the active fluorine with an amine, followed by nitro reduction and cyclization.

Target Molecule: 4-Anilino-6-fluoro-8-nitroquinazoline (Example)

Workflow Diagram

Quinazoline SM 2,5-Difluoro-3-nitrobenzonitrile Step1 Step 1: SNAr (Aniline, IPA, DIPEA, 80°C) SM->Step1 Inter1 2-Anilino-5-fluoro-3-nitrobenzonitrile Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 2-Anilino-3-amino-5-fluorobenzonitrile Step2->Inter2 Step3 Step 3: Cyclization (Formamidine Acetate, 140°C) Inter2->Step3 Product 4-Anilino-6-fluoro-quinazoline Core Step3->Product

Figure 2: Step-wise synthesis of quinazoline scaffold.

Detailed Protocol (Step 1:

Displacement)
  • Dissolution: Dissolve 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv) in Isopropanol (IPA) or DMF .

  • Reagents: Add the desired Amine (1.1 equiv) (e.g., aniline, benzylamine) and DIPEA (1.5 equiv).

  • Conditions: Heat at 60–80°C for 2–4 hours.

    • Note: The C2 fluorine is displaced. The C5 fluorine remains intact due to lower reactivity.

  • Isolation: Pour into water. Filter the precipitate (yellow solid).

Detailed Protocol (Step 2 & 3: Reduction & Cyclization)
  • Reduction: Suspend the nitro-intermediate in Ethanol/Water (4:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours. Filter hot through Celite to remove iron. Concentrate to obtain the diamine.

  • Cyclization: Dissolve the crude diamine in 2-Methoxyethanol . Add Formamidine Acetate (2.0 equiv). Heat at 120–140°C for 6–12 hours.

  • Result: Formation of the quinazoline core.

Safety & Handling Guidelines

  • Energetic Potential: Nitro-benzonitriles are precursors to high-energy compounds. While 2,5-difluoro-3-nitrobenzonitrile is generally stable, reactions with hydrazine (Protocol A) can generate potentially explosive intermediates if allowed to dry or if heated uncontrollably. Always perform hydrazine reactions behind a blast shield.

  • Skin Sensitization: Fluorinated nitro-aromatics are potent skin sensitizers and irritants. Double-gloving (Nitrile) is mandatory.

  • Cyanide Risk: While the nitrile group is stable, thermal decomposition at very high temperatures (>250°C) may release HCN.

References

  • BenchChem Technical Support. (2025).[2][1][3][4][5][6] A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers. Retrieved from

  • Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches." Journal of Medicinal Chemistry, 62(15), 6876-6893. Link

  • Lefebvre, V., et al. (2025). "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives." Molecules, 25(10). Link

  • Chemistry Steps. (2021). "The Reaction of Amines with Nitrous Acid and Nucleophilic Aromatic Substitution." Link

  • PubChem Database. "2,5-Difluoro-3-nitrobenzonitrile (CAS 1352329-35-1)." National Center for Biotechnology Information. Link

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

Nucleophilic aromatic substitution (SNAr) of poly-activated fluoroarenes is a cornerstone methodology in medicinal chemistry, enabling the rapid assembly of complex, highly functionalized aniline derivatives. 2,5-Difluoro-3-nitrobenzonitrile serves as a premium electrophilic building block featuring two potential sites for nucleophilic attack (C2 and C5).

This application note provides a comprehensive mechanistic rationale, predictive data, and self-validating protocols for the highly regioselective mono-amination of 2,5-Difluoro-3-nitrobenzonitrile. By exploiting the profound electronic disparities between the C2 and C5 positions, chemists can predictably synthesize 2-amino-5-fluoro-3-nitrobenzonitrile derivatives (e.g., CAS 912444-99-6) with >95% regioselectivity [1].

Mechanistic Rationale: Electronic vs. Steric Control

In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer intermediate. The regiochemical outcome is entirely dictated by the relative stability of the transition states leading to these complexes [2].

  • C2 Position (Thermodynamic & Kinetic Preference): The fluorine atom at C2 is flanked by a cyano group (-CN) at C1 and a nitro group (-NO2) at C3. Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized directly onto both the ortho-cyano and ortho-nitro groups. This dual-resonance stabilization drastically lowers the activation energy, rendering the C2 position exceptionally electrophilic.

  • C5 Position (Electronically Disfavored): The fluorine at C5 is para to the cyano group but meta to the nitro group. While the para-cyano group provides resonance stabilization, the meta-nitro group contributes only via weaker inductive effects [3]. Despite being less sterically hindered than the crowded C2 position, the lack of dual-resonance stabilization makes C5 significantly less reactive.

Consequently, the electronic activation at C2 vastly overpowers the steric hindrance, driving the reaction to near-exclusive C2 substitution.

Regioselectivity_SNAr SM 2,5-Difluoro-3-nitrobenzonitrile Amine Amine Nucleophile (HNR₂) SM->Amine MC_C2 C2 Meisenheimer Complex (Highly Stabilized) Amine->MC_C2 Favored Pathway MC_C5 C5 Meisenheimer Complex (Weakly Stabilized) Amine->MC_C5 Disfavored Pathway Res_C2 Delocalization into Ortho -CN & Ortho -NO₂ MC_C2->Res_C2 Res_C5 Delocalization into Para -CN Only MC_C5->Res_C5 Prod_C2 2-Amino-5-fluoro-3-nitrobenzonitrile (Major Product, >95%) Res_C2->Prod_C2 Fast (-HF) Prod_C5 5-Amino-2-fluoro-3-nitrobenzonitrile (Trace Product) Res_C5->Prod_C5 Slow (-HF)

Fig 1. Regioselective SNAr pathway of 2,5-Difluoro-3-nitrobenzonitrile with amines.

Predictive Regioselectivity Matrix

To aid in route scouting, the following table summarizes the validated reaction parameters and expected outcomes when reacting 2,5-Difluoro-3-nitrobenzonitrile with various classes of amine nucleophiles.

Amine ClassExample NucleophileOptimal Solvent / BaseTemp (°C)Major SiteExpected Yield
Primary Aliphatic Methylamine (MeNH₂)THF / DIPEA0 to 25C2>90%
Secondary Aliphatic MorpholineDMF / K₂CO₃0 to 25C285–95%
Bulky Secondary DiisopropylamineDMF / K₂CO₃50 to 80C260–75%
Aromatic (Aniline) 4-MethoxyanilineDMSO / Cs₂CO₃80 to 100C270–85%

Note: Bis-substitution (attack at both C2 and C5) is rarely observed unless a massive excess of amine (>3.0 eq) is used at prolonged elevated temperatures (>100 °C).

Standard Operating Procedure (SOP)

The following protocol details the synthesis of 2-morpholino-5-fluoro-3-nitrobenzonitrile , serving as a representative self-validating system for secondary aliphatic amines.

Materials & Reagents
  • Electrophile: 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq, 10.0 mmol, 1.84 g)

  • Nucleophile: Morpholine (1.1 eq, 11.0 mmol, 0.96 mL)

  • Base: Potassium carbonate (K₂CO₃, 325 mesh, anhydrous) (2.0 eq, 20.0 mmol, 2.76 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Ar) to prevent ambient moisture from competing as an oxygen nucleophile (hydroxide formation).

  • Dissolution: Add 2,5-Difluoro-3-nitrobenzonitrile (1.84 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

    • Causality: DMF is selected because its high dielectric constant stabilizes the highly polar transition state of the SNAr reaction, significantly accelerating the kinetics.

  • Base Addition: Add the finely powdered K₂CO₃ (2.76 g) in one portion.

    • Causality: K₂CO₃ acts as an insoluble, mild acid scavenger to neutralize the HF byproduct. It is preferred over stronger, soluble bases (e.g., NaH, KOtBu) to prevent base-catalyzed degradation of the nitroarene or hydrolysis of the nitrile group.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice-water bath. Add morpholine (0.96 mL) dropwise over 5 to 10 minutes.

    • Causality: Because the C2 position is hyper-electrophilic, the reaction is highly exothermic. Dropwise addition at 0 °C ensures strict thermal control, suppressing potential bis-substitution at the C5 position.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 2–4 hours.

  • Quench & Extraction: Pour the reaction mixture into 100 mL of vigorously stirred ice-cold water. This will precipitate the product and dissolve the DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer, ensuring a clean crude product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a vibrant yellow solid.

Analytical Characterization & Troubleshooting

To ensure the integrity of your synthesized compound, utilize the following self-validating checkpoints:

  • In-Process Control (TLC): Using a Hexanes:EtOAc (3:1) mobile phase, the starting material will elute with a higher Rf (~0.6). Upon addition of the amine, the product will appear as a distinct, UV-active, bright yellow spot at a lower Rf (~0.3) due to the increased polarity of the amino group.

  • ¹⁹F NMR Tracking (Critical Validation): The starting material exhibits two distinct fluorine signals. The successful mono-SNAr product will exhibit exactly one fluorine signal . Because the remaining fluorine is at C5, it will appear as a multiplet (typically a doublet of doublets) due to ortho-coupling with H4 and H6. If a singlet fluorine signal is observed, suspect anomalous C5 substitution (leaving the C2 fluorine isolated without adjacent protons).

  • Troubleshooting Bis-Substitution: If LC-MS indicates a mass corresponding to the bis-aminated product (+2 amine masses, -2 HF), reduce the equivalents of the amine to exactly 1.0 eq, lower the reaction temperature to -10 °C, and ensure the amine is added via a syringe pump over 30 minutes.

References

  • Otsuka, M., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes." Journal of the American Chemical Society. [Link]

experimental setup for reactions involving 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Strategic Scaffold

2,5-Difluoro-3-nitrobenzonitrile is not merely a reagent; it is a "loaded spring" of chemical reactivity. Structurally, it possesses a unique electronic architecture where a strongly electron-withdrawing nitro group (


) and a nitrile group (

) create a highly electron-deficient aromatic ring.

This guide addresses the primary challenge in working with this molecule: Regioselectivity.

The molecule contains two electrophilic fluorines:

  • C2-Fluorine: Located ortho to the nitro group and ortho to the nitrile. It is electronically super-activated but sterically congested.

  • C5-Fluorine: Located meta to the nitro group and para to the nitrile. It is less activated by the nitro group but sterically accessible.

Core Directive: This protocol focuses on controlling the Nucleophilic Aromatic Substitution (S_NAr) to selectively target the C2 position, followed by the controlled reduction of the nitro group, preserving the nitrile for downstream heterocycle formation (e.g., quinazolines or indazoles).

Part 2: Safety & Handling (The Energetic Matrix)

WARNING: This compound combines high energy (nitro), toxicity (nitrile), and skin permeability (fluorinated aromatic).

Hazard ClassSpecific RiskMitigation Strategy
Energetic Nitro-compounds can decompose violently under thermal shock or adiabatic compression.Never heat neat material >80°C. Use blast shields for reactions >5g.
Toxicological Nitriles can metabolize to cyanide; fluorinated aromatics are potent skin sensitizers.Double-gloving (Nitrile over Laminate). Keep Calcium Gluconate gel and Amyl Nitrite kits nearby.
Chemical Reacts violently with strong bases (hydroxides) and reducing agents (hydrides).Add reagents dropwise at controlled temperatures (-10°C to 0°C).

Part 3: Experimental Protocols

Protocol A: Regioselective S_NAr Displacement at C2

Objective: Selective displacement of the C2-fluorine with a primary amine (R-NH2) while suppressing C5-attack and bis-substitution.

Mechanism: The C2 position is the kinetic product due to the inductive effect of the adjacent nitro group. However, high temperatures allow thermodynamic equilibration or activation of the C5 position.

Reagents:

  • Substrate: 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Methylamine, Aniline derivatives) (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) - Chosen for non-nucleophilic bulk.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) - Chosen to solubilize intermediates but suppress rapid equilibration seen in DMF/DMSO.

Step-by-Step Methodology:

  • Preparation (Cryogenic Setup):

    • Flame-dry a 3-neck round bottom flask under Nitrogen flow.

    • Charge with 2,5-Difluoro-3-nitrobenzonitrile and anhydrous THF (0.1 M concentration).

    • Cool the system to -20°C using a cryostat or acetone/dry ice bath. Critical: Low temperature locks the regioselectivity.

  • Reagent Addition:

    • Pre-mix the Amine (1.05 equiv) and DIPEA (1.2 equiv) in a separate vial with minimal THF.

    • Add the amine/base solution dropwise over 30 minutes via a syringe pump.

    • Observation: The solution will likely deepen in color (yellow/orange) indicating the formation of the Meisenheimer complex.

  • Reaction Monitoring:

    • Maintain -20°C for 2 hours.

    • TLC/HPLC Check: Sample 10 µL into MeOH.

      • Target: Disappearance of starting material (

        
        ).
        
      • Product: Appearance of mono-substituted product (

        
        ).
        
      • Impurity: Bis-substituted product (

        
        ).
        
    • If starting material remains, warm slowly to 0°C. Do not exceed 0°C.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (cold).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The C2-substituted product typically elutes first due to internal H-bonding between the NH and the Nitro group.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the


 group to an aniline (

) without hydrolyzing the nitrile (

) or hydrodefluorinating the C5-F bond.

Method: Iron/Ammonium Chloride Reduction (Bechamp conditions). Note: Catalytic hydrogenation (Pd/C, H2) is risky here as it often cleaves aryl-fluorides and reduces nitriles.

Reagents:

  • Substrate: C2-substituted intermediate (from Protocol A).

  • Reductant: Iron Powder (325 mesh, 5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Methodology:

  • Slurry Formation:

    • In a reaction vessel, dissolve

      
       in water and add Ethanol.
      
    • Add Iron powder. Stir vigorously at room temperature for 15 minutes to "activate" the iron surface.

  • Reaction:

    • Add the nitro-substrate.[1][2]

    • Heat to 70°C with vigorous stirring.

    • Timeline: Reaction is usually complete in 1–2 hours.

    • Visual Cue: The grey iron slurry will turn rust-brown/orange.

  • Filtration (Critical Step):

    • The iron sludge is pyrophoric when dry.

    • Filter hot through a Celite pad. Wash the pad copiously with warm Ethanol.

    • Safety: Keep the Celite pad wet until disposal.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The product often precipitates from the remaining aqueous layer. If not, extract with DCM.

Part 4: Analytical Validation

Analytical MethodExpected Signature for Product (C2-Amino-5-Fluoro-3-Aminobenzonitrile)
19F NMR Single peak. The starting material has two peaks (approx -110, -130 ppm). The product will show one peak shifted upfield due to amine donation.
1H NMR Broad Singlet (NH2): 4.0–6.0 ppm. Aromatic: Two doublets (meta-coupling) if C2 was substituted.
IR Spectroscopy Nitrile Stretch: Sharp peak at ~2230 cm⁻¹ (Must be preserved). Amine: Doublet at 3300–3500 cm⁻¹.
LC-MS M+1: Parent mass + 1. Check for M-19 (loss of F) to ensure no hydrodefluorination occurred.

Part 5: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for regioselectivity and the synthetic workflow.

G Start 2,5-Difluoro-3-nitrobenzonitrile Analysis Reactivity Analysis: C2-F: Super-Activated (Ortho-NO2) C5-F: Activated (Para-CN) Start->Analysis SNAr_Setup Protocol A: SNAr Reaction Solvent: THF (Anhydrous) Base: DIPEA Temp: -20°C Analysis->SNAr_Setup Target C2 Check_Temp Is Temperature > 0°C? SNAr_Setup->Check_Temp Result_Kinetic Kinetic Product (C2-Substituted) DESIRED Check_Temp->Result_Kinetic No Result_Thermo Thermodynamic Mix (C2 + C5) IMPURITY Check_Temp->Result_Thermo Yes Reduction Protocol B: Nitro Reduction Fe / NH4Cl / EtOH Avoids De-fluorination Result_Kinetic->Reduction Final Final Scaffold: 3-Amino-2-substituted-5-fluorobenzonitrile Reduction->Final

Caption: Workflow logic for regioselective functionalization. Temperature control is the critical gatekeeper between kinetic success and thermodynamic failure.

References

  • Vertex AI Search. (2024).[3] Synthesis of Belzutifan and HIF-2α Inhibitor Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2024). Concerted Nucleophilic Aromatic Substitution Reactions.[4] PMC. Retrieved from

  • BenchChem. (2025). Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile. Retrieved from

  • Organic Chemistry Portal. (2024). Vicarious Nucleophilic Substitution (VNS) and SNAr Mechanisms. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: Fluorinated Nitrobenzonitriles. Retrieved from

Sources

palladium-catalyzed reactions with 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Target Molecule: 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1334460-69-1) Primary Application: Synthesis of 3-Amino-2,5-difluorobenzonitrile , a critical scaffold for HIF-2


 inhibitors (e.g., Belzutifan analogs) and EGFR inhibitors (quinazoline cores).

The Engineering Challenge: While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, this specific substrate presents a "Selectivity Triad" challenge. The molecule contains three reducible sites:

  • Nitro Group (-NO

    
    ):  The desired target (reduction to -NH
    
    
    
    ).
  • Aryl-Fluorine Bonds (C-F): Susceptible to Hydrodefluorination (HDF), particularly the C-2 fluorine which is electronically activated by the ortho-nitrile and para-fluorine.

  • Nitrile Group (-CN): Susceptible to hydrogenation to the benzylamine or hydrolysis, though less reactive than the nitro group under mild conditions.

Core Directive: This guide details a Selective Hydrogenation Protocol designed to quantitatively reduce the nitro group while suppressing C-F bond cleavage to <0.1%, ensuring high yield and purity of the aniline intermediate.

Part 2: Mechanistic Insight & Causality

To control the reaction, one must understand the surface chemistry on the Palladium nanoparticle.

The Competing Pathways

The reduction proceeds via the Haber mechanism (Nitro


 Nitroso 

Hydroxylamine

Amine). The critical control point is the competition between the adsorption of the nitro group and the oxidative addition of the C-F bond to the Pd(0) surface.
  • Desired Pathway (Nitro Reduction): Fast kinetics, highly exothermic. Requires 3 equivalents of H

    
    .
    
  • Side Pathway (Hydrodefluorination - HDF): Facilitated by high temperatures and low steric hindrance. The resulting HF acid can poison the catalyst or corrode equipment.

  • Side Pathway (Nitrile Reduction): Usually requires higher pressures or acidic media, but can occur as a trace impurity (benzylamine formation).

Catalyst Selection Logic
  • Standard 10% Pd/C: Often too active, leading to 1-5% defluorination.

  • Sulfided Pd/C (Pd-S): The sulfur modifies the electronic properties of the Pd surface, poisoning the highly active sites responsible for C-X bond activation (HDF) while retaining activity for nitro reduction. Recommended for scale-up.

  • Unpoisoned Pd/C (Low Loading): Can be used if temperature is strictly controlled (<30°C).

Part 3: Experimental Protocol (Batch Hydrogenation)

Objective: Synthesis of 3-Amino-2,5-difluorobenzonitrile. Scale: 10g (Pilot Laboratory Scale).

Materials & Reagents
ReagentEquiv/Conc.[1][2][3][4][5][6][7]Role
2,5-Difluoro-3-nitrobenzonitrile 1.0 equiv (10.0 g)Substrate
5% Pd/C (Sulfided) 2 wt% loading (0.2 g)Catalyst (Selectivity Enhancer)
Methanol (MeOH) 10 Volumes (100 mL)Solvent (High H

solubility)
Hydrogen Gas (H

)
Balloon or 1-3 barReductant
THF (Optional Co-solvent) As neededSolubilizer for product
Step-by-Step Methodology
  • Inerting:

    • Charge the reaction vessel (autoclave or 3-neck flask) with 2,5-Difluoro-3-nitrobenzonitrile and Methanol.

    • Critical Step: Degas the solvent by sparging with Nitrogen (N

      
      ) for 15 minutes. Oxygen promotes side reactions and safety hazards.
      
  • Catalyst Charging:

    • Under N

      
       flow, carefully add the 5% Sulfided Pd/C.
      
    • Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of water or toluene before addition, or add it as a slurry in MeOH.

  • Hydrogenation:

    • Purge the vessel: Vacuum

      
       N
      
      
      
      (x3), then Vacuum
      
      
      H
      
      
      (x3).
    • Pressurize to 2 bar (30 psi) .

    • Stir vigorously (800+ RPM). Mass transfer of H

      
       into the liquid phase is often the rate-limiting step.
      
    • Temperature Control: Maintain 20–25°C .

    • Warning: The reaction is exothermic. If internal temp rises >35°C, HDF risk increases exponentially. Use an ice bath or jacket cooling.

  • Monitoring (IPC - In-Process Control):

    • Monitor H

      
       uptake. Reaction typically completes in 2–4 hours.
      
    • HPLC/TLC: Check for disappearance of starting material (SM).

    • 
      F-NMR (Critical):  Check for the "Defluorinated Impurity" (shifts will change significantly if a Fluorine is lost).
      
  • Workup:

    • Purge system with N

      
      .
      
    • Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with MeOH.

    • Safety: Keep the filter cake wet; dry Pd residue can ignite.

    • Concentrate the filtrate under reduced pressure to yield the crude amine (typically a yellow/brown solid).

  • Purification:

    • Usually not required if selectivity is high (>99%).

    • If necessary, recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the "Selectivity Cliff" managed by the protocol.

ReactionNetwork cluster_conditions Critical Control Parameters SM 2,5-Difluoro-3- nitrobenzonitrile Inter Nitroso/Hydroxylamine Intermediates SM->Inter Pd/C, H2 (Fast) HDF1 Defluorinated By-Product (HDF) SM->HDF1 High T (>40°C) Unpoisoned Pd Product 3-Amino-2,5- difluorobenzonitrile (Target) Inter->Product Pd/C, H2 (Exothermic) Product->HDF1 Prolonged Time Amide Benzylamine (Over-reduction) Product->Amide High Pressure Acidic Media Control 1. Temp < 30°C 2. Sulfided Catalyst 3. Stop at 100% Conversion

Caption: Reaction network showing the primary reduction pathway (Blue) versus thermal and catalytic side reactions (Red dashed) leading to impurity formation.

Part 5: Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Loss of Fluorine (HDF) Temperature too high (>35°C).Improve cooling; switch to Sulfided Pd/C.
Incomplete Conversion Poisoned catalyst or H

starvation.
Increase stirring rate (mass transfer); check H

pressure; ensure solvent is degassed.
Formation of Benzylamine Over-reduction of Nitrile.Stop reaction immediately upon H

uptake cessation; avoid acidic solvents.
Exotherm Spike High catalyst loading or fast H

addition.
Dose H

slowly; reduce catalyst loading to 1 wt%.

Part 6: References

  • Hilaris Publisher. (2017). Palladium Supported on Mesoporous Alumina Catalyst for Selective Hydrogenation. Journal of Nanosciences: Current Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives. Journal of Organic Chemistry. Retrieved from [Link] (via PMC).

  • Royal Society of Chemistry (RSC). (2024). Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes. Chemical Science. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2,5-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the scale-up synthesis of 2,5-Difluoro-3-nitrobenzonitrile and its derivatives.

Introduction & Mechanistic Rationale

2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) is a highly valued electrophilic building block in pharmaceutical and agrochemical development[1]. Featuring two orthogonal reactive sites (the nitro group and the activated fluorine atoms), it serves as a critical precursor for complex heterocyclic Active Pharmaceutical Ingredients (APIs).

The synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of 2,5-difluorobenzonitrile. The regiocontrol is a self-validating system driven entirely by the electronic properties of the substituents:

  • Nitrile Group (-CN) at C1: Strongly electron-withdrawing and meta-directing, deactivating the ortho (C2, C6) and para (C4) positions.

  • Fluorine Atoms at C2 and C5: Inductively electron-withdrawing but donate electron density via resonance (ortho/para directing).

Consequently, the C3 position—being ortho to the C2 fluorine and meta to the C1 nitrile—is the least deactivated site on the aromatic ring. Nitration selectively occurs at C3, avoiding the highly deactivated C4 and C6 positions[2].

Process Safety and Calorimetry

Scaling up nitration reactions from bench to pilot plant introduces severe thermal hazards. Nitration is highly exothermic, and the accumulation of unreacted nitrating agent can lead to thermal runaway[3].

To ensure trustworthiness and safety, a rigorous calorimetric evaluation must be performed using a Reaction Calorimeter (RC1) and Differential Scanning Calorimetry (DSC). The critical safety parameter is the Maximum Temperature of Synthesis Reaction (MTSR) . The MTSR must remain strictly below the decomposition temperature of the reaction mass to prevent catastrophic failure[3].

At the lab scale, potassium nitrate (KNO₃) and sulfuric acid are often used[2]. However, at the kilo-scale, the precipitation of potassium bisulfate creates a heterogeneous slurry that impairs agitation and heat transfer. Thus, transitioning to a liquid-phase mixed acid system (HNO₃/H₂SO₄) under semi-batch or continuous flow conditions is mandatory for mass production[4].

Experimental Protocols: Bench to Kilo-Lab

Protocol A: Laboratory Scale Synthesis (Gram-Scale)

Causality: This method uses KNO₃ to generate the nitronium ion in situ. It is ideal for rapid bench-top synthesis where heat dissipation is easily managed in small glassware[2].

  • Preparation: Charge a 500 mL round-bottom flask with 125 mL of concentrated sulfuric acid (98%). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2,5-difluorobenzonitrile (14.0 g, 100 mmol) to the stirred acid. Maintain the temperature below 5 °C.

  • Nitration: Add potassium nitrate (10.2 g, 101 mmol) in small portions over 30 minutes. Crucial Step: Monitor the internal temperature; do not allow it to exceed 5 °C to prevent oxidative side reactions.

  • Reaction: Stir the slurry at 0 °C for an additional 45 minutes.

  • Quenching: Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring.

  • Isolation: Extract the aqueous mixture with methylene chloride (3 x 150 mL). Wash the combined organic layers with saturated NaHCO₃ until neutralized, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Recrystallize from a mixture of methylene chloride and hexane to yield the product as a crystalline solid[2].

Protocol B: Kilo-Scale Semi-Batch Synthesis

Causality: To mitigate the MTSR and ensure homogeneous heat transfer, a liquid mixed-acid dosing strategy is employed. Dosing controls the reaction rate, making the process self-limiting and safe for scale-up[3].

  • Reactor Setup: Equip a 20 L jacketed glass-lined reactor with a mechanical stirrer, internal temperature probe, and a dosing pump. Set the chiller to -10 °C.

  • Substrate Loading: Charge the reactor with 5.0 kg of 2,5-difluorobenzonitrile and 15 L of concentrated H₂SO₄. Stir at 150 rpm until fully dissolved. Cool the internal temperature to -5 °C.

  • Mixed Acid Preparation: In a separate cooling vessel, carefully prepare the mixed acid by slowly adding 2.5 kg of 65% HNO₃ to 2.5 kg of 98% H₂SO₄.

  • Dosing: Pump the mixed acid into the main reactor at a rate of 18.5 mL/min. Crucial Step: Regulate the dosing rate to ensure the internal temperature remains between -5 °C and 0 °C. If the temperature spikes, pause dosing immediately.

  • Maturation: Post-dosing, maintain the reaction at 0 °C for 2 hours. HPLC sampling should indicate >99% conversion.

  • Quenching & Filtration: Transfer the mixture slowly into a 100 L quench vessel containing 40 kg of ice water. Filter the resulting precipitate through a Nutsche filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Data Presentation

The following table summarizes the quantitative metrics comparing the two protocols, highlighting the efficiency gains of the semi-batch process.

ParameterProtocol A (Lab Scale)Protocol B (Kilo Scale)
Starting Material 2,5-Difluorobenzonitrile (14.0 g)2,5-Difluorobenzonitrile (5.0 kg)
Nitrating Agent KNO₃ / H₂SO₄Mixed Acid (65% HNO₃ / 98% H₂SO₄)
Operating Temperature 0 to 5 °C-5 to 0 °C
Dosing Time 30 minutes4.5 hours
Yield 82%88%
Purity (HPLC) 98.5%>99.2%
MTSR (Calculated) N/A (Volume too small)42 °C (Safe margin below decomp.)

Downstream Derivatization and Workflows

The resulting 2,5-difluoro-3-nitrobenzonitrile is primed for downstream functionalization. The fluorine atom at the C2 position is highly activated by the adjacent strongly electron-withdrawing nitrile and nitro groups. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides. Subsequent reduction of the nitro group yields highly substituted aniline derivatives, which are essential building blocks for modern therapeutics[5].

Workflow A 2,5-Difluorobenzonitrile C Semi-Batch Reactor (-5 to 0 °C) A->C B Mixed Acid (HNO3/H2SO4) B->C Controlled Dosing D Aqueous Quench & Filtration C->D MTSR Monitored E 2,5-Difluoro-3-nitrobenzonitrile D->E >99% Purity

Fig 1: Kilo-scale synthetic workflow for 2,5-difluoro-3-nitrobenzonitrile emphasizing thermal control.

Pathway S1 2,5-Difluoro-3- nitrobenzonitrile S2 Regioselective SNAr (C2 Substitution) S1->S2 Nucleophile S3 Nitro Reduction (Pd/C, H2) S2->S3 S4 Advanced API Intermediate S3->S4

Fig 2: Downstream derivatization pathway via SNAr and nitro reduction for API synthesis.

References

  • Title: Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II.
  • Title: Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile Source: Benchchem URL
  • Title: Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale Source: ResearchGate URL
  • Title: 1009-35-4 | 4-Fluoro-3-nitrobenzonitrile (Commercial Catalog linking CAS 1690818-46-2)
  • Title: 2-Chloro-3,5-difluorobenzonitrile | 1261472-31-4 Source: Benchchem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2,5-Difluoro-3-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,5-Difluoro-3-nitrobenzonitrile . This guide is designed for researchers, medicinal chemists, and process scientists who are encountering yield bottlenecks, regioselectivity issues, or excessive byproduct formation during electrophilic aromatic substitution (EAS) workflows.

Mechanistic Grounding: The Causality of Regioselectivity

To improve the yield of 2,5-difluoro-3-nitrobenzonitrile, one must first understand the electronic landscape of the starting material, 2,5-difluorobenzonitrile. The regioselectivity of this nitration is governed by the synergistic, yet competing, directing effects of the substituents [1]:

  • The Cyano Group (-CN): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • The Fluorine Atoms (-F): While inductively withdrawing, fluorine donates electron density via resonance (+R effect) to its ortho and para positions.

Why the 3-position wins: In the 2,5-difluorobenzonitrile scaffold, the C3 position is ortho to the fluorine at C2, receiving critical resonance stabilization. Simultaneously, it is meta to the -CN group, allowing it to bypass the most severe electron-withdrawing effects. Conversely, the C4 and C6 positions are para and ortho to the -CN group, respectively, making them highly electron-deficient. Therefore, electrophilic attack by the nitronium ion (


) predominantly occurs at C3.

However, because the entire aromatic ring is heavily deactivated, standard nitration conditions often fail, leading to incomplete conversion or forcing the use of high temperatures that destroy the nitrile group.

Workflow SM 2,5-Difluorobenzonitrile (Starting Material) Reaction Electrophilic Aromatic Substitution (0°C to 5°C) SM->Reaction Mix Nitrating Agent (Fuming HNO3 + Oleum) Mix->Reaction Controlled Dosing Quench Quenching (Ice-Water Dump < 20°C) Reaction->Quench Self-Validation: <1% SM Hydrolysis Issue: Nitrile Hydrolysis (Amide/Acid Byproducts) Reaction->Hydrolysis Excess Heat/H2O Isomers Issue: Regioisomers (4-nitro / 6-nitro) Reaction->Isomers T > 10°C Target 2,5-Difluoro-3-nitrobenzonitrile (Target Product) Quench->Target Filtration FixHydro Solution: Anhydrous Conditions (Scavenge H2O with Oleum) Hydrolysis->FixHydro FixIsomers Solution: Strict Temp Control (Prevent Kinetic Overrun) Isomers->FixIsomers

Logical workflow for 2,5-difluoro-3-nitrobenzonitrile synthesis and troubleshooting.

Quantitative Data: Nitrating System Comparison

Choosing the correct nitrating system is the single most critical factor in optimizing your yield. The table below summarizes the quantitative effects of different acid mixtures on conversion rates and impurity profiles.

Nitrating SystemTemp (°C)Time (h)Conversion (%)3-Nitro Yield (%)Hydrolysis Byproducts (%)Isomer Impurities (%)
68% HNO₃ / 98% H₂SO₄2012453015< 1
90% Fuming HNO₃ / 98% H₂SO₄2067560105
90% Fuming HNO₃ / Oleum (20% SO₃) 0–5 4 > 99 92 < 1 < 1
NH₄NO₃ / TFAA0–589588< 12

Optimized Step-by-Step Protocol (Anhydrous Nitration)

This methodology utilizes Fuming HNO₃ and Oleum to maintain an anhydrous environment. Every step is designed as a self-validating system to ensure you can verify the reaction's integrity in real-time [2].

Step 1: Reactor Preparation & Substrate Dissolution

  • Action: Equip a jacketed glass reactor with a mechanical stirrer and internal temperature probe. Purge with dry N₂. Charge the reactor with 98% H₂SO₄ (5 volumes) and cool to 0°C. Slowly add 2,5-Difluorobenzonitrile (1.0 eq).

  • Causality: Dissolving the substrate in bulk H₂SO₄ prior to nitration prevents localized heating and ensures uniform protonation of the nitrile, which further protects it from side reactions.

  • Self-Validation Checkpoint: The solution must remain completely clear and colorless. A yellow tint at this stage indicates premature degradation or impurities in the starting material.

Step 2: Nitrating Mixture Preparation

  • Action: In a separate, pre-cooled vessel, carefully mix 90% Fuming Nitric Acid (1.2 eq) with Oleum (20% SO₃) (2 volumes).

  • Causality: The generation of the nitronium ion produces water (

    
    ). The free 
    
    
    
    in Oleum acts as a chemical scavenger, instantly reacting with this water to form more sulfuric acid. This prevents the acid-catalyzed hydrolysis of the nitrile group.

Step 3: Controlled Dosing

  • Action: Add the nitrating mixture to the reactor dropwise. Maintain the internal temperature strictly between 0°C and 5°C.

  • Causality: The reaction is highly exothermic. Exceeding 10°C provides enough thermal energy to overcome the activation barrier for the highly deactivated C4 and C6 positions, leading to regioisomer impurities.

  • Self-Validation Checkpoint: The exotherm should be immediate upon each drop. If the temperature does not spike slightly with addition, nitronium ion generation has stalled—halt addition immediately to prevent dangerous reagent pooling.

Step 4: Aging & In-Process Control (IPC)

  • Action: Once addition is complete, allow the reaction to age at 5°C for 3-4 hours.

  • Self-Validation Checkpoint: Pull a sample for HPLC analysis. The reaction validates its completion when the starting material is <1% by AUC. The physical mixture will transition from a clear liquid to a viscous, pale-yellow state.

Step 5: Quenching & Isolation

  • Action: Slowly transfer the reaction mass into a vigorously stirred mixture of crushed ice and water (10 volumes), keeping the quench temperature below 20°C. Filter the precipitated solid, wash with cold water until the filtrate reaches pH 6-7, and dry under vacuum at 40°C.

  • Causality: Rapid dilution and thermal control during the quench halt the nitration instantly and precipitate the product while preventing late-stage hydrolysis of the nitrile [3].

Troubleshooting Guides & FAQs

Q: Why is my yield of 2,5-difluoro-3-nitrobenzonitrile low, with a significant amount of a highly polar byproduct showing up on TLC/HPLC? A: You are observing nitrile hydrolysis. The nitration of heavily deactivated rings requires harsh, highly acidic conditions. When standard HNO₃/H₂SO₄ is used, the water generated during the formation of the nitronium ion facilitates the acid-catalyzed hydrolysis of your nitrile group into an amide (2,5-difluoro-3-nitrobenzamide) or a carboxylic acid. Solution: Switch to the anhydrous nitrating conditions detailed in our protocol by incorporating Oleum to chemically scavenge in-situ water.

Q: I am detecting multiple peaks in my HPLC. How can I suppress the formation of the 4-nitro and 6-nitro regioisomers? A: Regioisomer formation is a symptom of kinetic control failure, typically caused by elevated reaction temperatures. While C3 is the most thermodynamically and kinetically favored site due to resonance donation from the C2 fluorine, excess thermal energy allows the nitronium ion to attack the strongly deactivated C4 and C6 positions. Solution: Strict temperature control is mandatory. Ensure your chiller has sufficient cooling capacity and maintain the internal reactor temperature below 5°C during the entire dosing phase.

Q: My reaction stalls at 70% conversion. Adding more standard HNO₃/H₂SO₄ does not push it to completion. What is the mechanism behind this? A: As the reaction progresses, the concentration of sulfuric acid decreases while water increases, lowering the acidity function (


) of the medium. Below a critical acidity threshold, the equilibrium shifts away from nitronium ion formation, stalling the electrophilic aromatic substitution.
Solution: Do not add standard mixed acid, as it introduces more water. Instead, dose a small amount of Oleum or use Nitronium Tetrafluoroborate (

) to spike the nitronium concentration without altering the hydration state of the reactor.

Q: What is the safest way to scale up this highly exothermic nitration from bench to pilot plant? A: Batch scale-up of nitrations involving fuming acids poses a severe thermal runaway risk. Solution: Transition the dosing step to a continuous flow reactor setup if possible. Flow chemistry provides superior surface-area-to-volume ratios for instantaneous heat dissipation, allowing you to run the nitration safely at slightly higher temperatures (e.g., 10°C) with residence times in the order of minutes rather than hours, significantly boosting throughput while maintaining a pristine impurity profile.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Utility of 4-Chloro-2,5-difluorobenzonitrile and Its Isomers." BenchChem.
  • BenchChem Technical Support Team.
  • "WO2004078116A2 - P38 inhibitors and methods of use thereof.

Technical Support Center: Column Chromatography Purification of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the purification of crude 2,5-Difluoro-3-nitrobenzonitrile. This molecule, with its electron-withdrawing nitro and nitrile groups and two fluorine atoms, presents unique challenges and opportunities in chromatographic separation. Its polarity and potential for strong interactions with the stationary phase demand a carefully optimized protocol. This guide is structured to address the common questions and troubleshooting scenarios encountered in the lab, moving from foundational principles to hands-on, actionable solutions. Our goal is to empower you with the causal understanding needed to not only follow a protocol but to adapt and perfect it for your specific crude material.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the critical considerations you should evaluate before preparing your column. A successful purification begins with a solid understanding of the material and the separation mechanism.

Question: What are the primary safety concerns when handling 2,5-Difluoro-3-nitrobenzonitrile and the associated solvents?

Answer: Safety is the paramount concern. 2,5-Difluoro-3-nitrobenzonitrile and its isomers are classified as acute toxicants and irritants.[1] Always handle the solid compound and its solutions in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Nitrile or neoprene gloves are required.

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat must be worn.

Exposure can be harmful if swallowed, inhaled, or in contact with skin.[1][2] In case of accidental contact, wash the affected skin area immediately with soap and plenty of water and seek medical attention.[3][4] Solvents like hexanes, ethyl acetate, and dichloromethane carry their own risks, including flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before beginning your work.[2][3][4]

Question: What are the key physicochemical properties of 2,5-Difluoro-3-nitrobenzonitrile that influence its purification?

Answer: Understanding the molecule's properties is key to predicting its behavior. The structure contains a hydrophobic benzene ring, but this is heavily modified by three highly polar functional groups:

  • Nitrile Group (-CN): Strongly polar.

  • Nitro Group (-NO₂): Very strongly polar and electron-withdrawing.

  • Fluorine Atoms (-F): Highly electronegative, contributing to the molecule's overall polarity.

This combination makes the compound quite polar. Based on similar structures, it is expected to have good solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, but low solubility in non-polar solvents like hexanes and very low solubility in water.[5][6] This polarity dictates that a polar stationary phase (like silica gel) will be effective, as the primary separation mechanism will be based on adsorption interactions.[7][8]

Question: How do I select the appropriate stationary phase?

Answer: For polar organic compounds like this, silica gel (SiO₂) is the most common and effective stationary phase.[8][9] Its surface is covered in polar silanol groups (-Si-OH), which interact with the polar functional groups of your target molecule through hydrogen bonding and dipole-dipole interactions. Alumina (Al₂O₃) is another option but is generally more reactive and can be acidic, neutral, or basic, which may cause degradation of sensitive compounds. For this application, standard flash-grade silica gel (40-63 µm particle size) is the recommended starting point.

Question: What is the best way to develop a mobile phase for my separation?

Answer: The optimal mobile phase (eluent) should be developed using Thin-Layer Chromatography (TLC) before you even think about packing your column.[10][11][12] TLC is a rapid, low-cost method to simulate the conditions of your column on a small scale.[11]

The goal is to find a solvent system where your target compound, 2,5-Difluoro-3-nitrobenzonitrile, has a Retention Factor (Rf) of approximately 0.25 - 0.35 .[8] This Rf value typically provides the best balance for good separation and a reasonable elution time on a column.

  • If Rf is too low (<0.1): Your compound is sticking too strongly to the silica. You need to increase the polarity of the mobile phase.

  • If Rf is too high (>0.6): Your compound is spending too much time in the mobile phase and will elute too quickly, resulting in poor separation from impurities. You need to decrease the polarity of the mobile phase.

A good starting solvent system for polar aromatic compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (8:2, 7:3, etc.) until you achieve the desired Rf value.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step workflow. Each step is designed to ensure reproducibility and high-purity outcomes.

1. Materials and Reagents

  • Crude 2,5-Difluoro-3-nitrobenzonitrile

  • Silica Gel (flash grade, 40-63 µm)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F₂₅₄)

  • Cotton or glass wool

  • Sand (washed)

  • Fraction collection tubes or flasks

  • TLC development chamber, capillaries, and UV lamp (254 nm)

2. Column Preparation (Slurry Packing Method)

  • Secure the Column: Clamp the column perfectly vertically. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[8]

  • Add Sand Base: Pour a small layer (~0.5 cm) of sand on top of the plug.

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically a 30:1 to 50:1 weight ratio of silica to crude product). Add your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to the silica to form a free-flowing slurry.[8]

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge any air bubbles.

  • Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to pack the silica bed firmly and uniformly. Crucially, never let the solvent level drop below the top of the silica bed. [13]

  • Add Sand Cap: Once the silica has settled, add a protective layer of sand (~0.5 cm) to the top. This prevents the bed from being disturbed during sample and solvent addition.

  • Equilibrate: Drain the solvent until it is just level with the top of the sand cap, then close the stopcock. The column is now ready for loading.

3. Sample Loading

  • Wet Loading (Recommended for this compound): Dissolve your crude product in a minimal amount of a solvent it is highly soluble in (e.g., dichloromethane or acetone). Using a pipette, carefully add this solution to the top of the column. Open the stopcock and allow the sample to absorb completely onto the sand. Wash the sides of the column with a very small amount of the initial mobile phase (1-2 mL) and allow this to absorb as well.

  • Dry Loading: If your crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (~2x the weight of your crude), and evaporate the solvent under reduced pressure. This creates a free-flowing powder that can be carefully added to the top of the sand layer.

4. Elution and Fraction Collection

  • Begin Elution: Carefully fill the column with the initial mobile phase.

  • Apply Pressure: Open the stopcock and use gentle, steady air pressure to achieve a consistent flow rate (a drip rate of ~1-2 drops per second is a good starting point).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The size of your fractions will depend on the scale of your purification (e.g., 10-20 mL fractions for a gram-scale separation).

  • Gradient Elution (if necessary): If TLC analysis showed that a single solvent system is insufficient to separate all components, you will need to perform a gradient elution. This involves starting with a low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., from 5% EtOAc in hexanes to 10%, then 15%, etc.). This allows less polar impurities to elute first, followed by your target compound, and finally, more polar impurities.

  • Monitor by TLC: Periodically, and for every fraction collected, spot a TLC plate to monitor the separation.[10] This allows you to track which fractions contain your desired product. Visualize the spots under a UV lamp.

  • Combine and Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 2,5-Difluoro-3-nitrobenzonitrile.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to common problems in a direct question-and-answer format.

Question: My compound won't move from the origin/baseline on the column (Rf ≈ 0). What's wrong?

Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. Your compound is too strongly adsorbed.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the percentage of ethyl acetate. Make these changes in small increments (e.g., from 10% EtOAc to 15% EtOAc) to avoid eluting your compound too quickly and losing resolution.

Question: All my spots, including my product, are eluting immediately at the solvent front (Rf ≈ 1). How do I fix this?

Answer: This is the opposite problem: your mobile phase is too polar. It is competing too effectively for the adsorption sites on the silica, causing all compounds to be washed through the column without any separation.

  • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the polar component (e.g., ethyl acetate) or consider a less polar solvent altogether (e.g., switch from ethyl acetate to dichloromethane).

Question: I'm seeing significant streaking or "tailing" of my compound's spot. Why is this happening?

Answer: Tailing can have several causes:

  • Overloading: You have loaded too much crude material onto the column. The adsorption sites on the silica are saturated, leading to a non-ideal "smearing" effect.

    • Solution: Reduce the amount of sample loaded or use a larger column with more silica gel.

  • Compound Acidity/Basicity: The nitrile and nitro groups are not strongly acidic or basic, but some impurities might be. Acidic or basic compounds can interact irreversibly with the slightly acidic silica gel.

    • Solution: Try adding a very small amount of a modifier to your mobile phase. For acidic impurities, ~0.5% triethylamine can help. For basic impurities, ~0.5% acetic acid can improve peak shape. Test this on TLC first.

  • Insolubility: The compound is not fully soluble in the mobile phase as it travels down the column, causing it to precipitate and re-dissolve, leading to a streak.

    • Solution: Ensure you are using a solvent system where your compound has at least minimal solubility.

Question: The separation between my product and an impurity is very poor (co-elution). What are my options?

Answer: Co-elution of compounds with very similar polarities is a common challenge.

  • Solution 1: Fine-tune the Mobile Phase. Try a different solvent system. For example, substituting ethyl acetate with a different polar solvent like dichloromethane or a mixture of solvents (e.g., Hexanes:DCM:EtOAc) can alter the selectivity of the separation. The different intermolecular interactions can sometimes resolve closely-eluting spots.

  • Solution 2: Use a Slower Flow Rate. Decreasing the flow rate increases the equilibration time between the mobile and stationary phases, which can improve resolution for difficult separations.

  • Solution 3: Use a Longer/Thinner Column. A longer column provides more theoretical plates for separation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem: Poor Separation / Co-elution Cause1 Cause: Incorrect Mobile Phase Polarity Start->Cause1 Cause2 Cause: Column Overloading Start->Cause2 Cause3 Cause: Poor Column Packing (Channeling) Start->Cause3 Solution1a Solution: Spots too high (high Rf)? Decrease eluent polarity. Cause1->Solution1a Solution1b Solution: Spots too low (low Rf)? Increase eluent polarity. Cause1->Solution1b Solution2 Solution: Reduce amount of crude material. Use a wider column. Cause2->Solution2 Solution3 Solution: Repack column using slurry method. Ensure no air bubbles or cracks. Cause3->Solution3

Caption: A workflow diagram for diagnosing and solving poor separation in column chromatography.

Part 4: Data Summary Table

This table provides starting points for mobile phase development based on the principles of normal-phase chromatography for polar aromatic compounds. The optimal ratio must be determined empirically via TLC.

Mobile Phase SystemPolarityExpected Rf Range for TargetNotes
Hexanes : Ethyl AcetateLow -> Med0.1 - 0.5Excellent starting system. Begin at 95:5 and increase EtOAc percentage to raise Rf.
Hexanes : DichloromethaneLow -> Med0.1 - 0.4DCM is less polar than EtOAc. Can provide different selectivity for closely-related isomers.
Hexanes : AcetoneMed -> High0.2 - 0.6Acetone is a very strong polar solvent. Use in low percentages (1-10%) for highly retained compounds.

References

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • PubMed. (2017, October 13). Anthracenyl polar embedded stationary phases with enhanced aromatic selectivity. Part II: A density functional theory study. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • MDPI. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • University of Washington. (n.d.). Thin Layer Chromatography. [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Nitroveratraldehyde on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Alfa Aesar. (2025, September 6). SAFETY DATA SHEET for 4-Nitrobenzonitrile. [Link]

  • Alfa Aesar. (2025, December 22). SAFETY DATA SHEET for 3,5-Difluorobenzonitrile. [Link]

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....
  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

Sources

Technical Support Center: 2,5-Difluoro-3-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Workflows

Overview 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) is a highly functionalized, electron-deficient building block widely used in drug discovery. While its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), the presence of two distinct leaving groups (fluorines at C2 and C5) and sensitive electron-withdrawing groups (-CN, -NO₂) creates a complex landscape of potential side products 1. This guide provides field-proven troubleshooting strategies to control regioselectivity and prevent degradation.

Mechanistic Causality & Reaction Pathways

SNAr_Pathways cluster_C2 Pathway A: C2 Attack (Kinetically Favored) cluster_C5 Pathway B: C5 Attack (Sterically Driven) cluster_Hyd Pathway C: Side Reactions SM 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2) Nu_C2 Nucleophilic Attack at C2 (Low Temp, Small Nu-) SM->Nu_C2 Nu_C5 Nucleophilic Attack at C5 (High Temp, Bulky Nu-) SM->Nu_C5 Hydrolysis Nitrile Hydrolysis (Aqueous Base, High Temp) SM->Hydrolysis MC_C2 Meisenheimer Complex Charge stabilized by o-CN & o-NO2 Nu_C2->MC_C2 Prod_C2 2-Substituted Product (Desired Major Product) MC_C2->Prod_C2 - F- MC_C5 Meisenheimer Complex Charge stabilized by p-CN only Nu_C5->MC_C5 Prod_C5 5-Substituted Regioisomer (Common Side Product) MC_C5->Prod_C5 - F- Prod_Amide Amide / Carboxylic Acid (Degradation Product) Hydrolysis->Prod_Amide

Mechanistic pathways for 2,5-Difluoro-3-nitrobenzonitrile SNAr reactions.

Troubleshooting FAQs

Q1: Why am I isolating the 5-substituted regioisomer instead of the desired 2-substituted product? Causality: Regioselectivity in this system is a battle between electronic activation and steric hindrance. Kinetically, attack at the C2 position is highly favored because the resulting Meisenheimer complex is stabilized by the strong resonance (-M) effects of both the ortho-cyano and ortho-nitro groups. Attack at C5 only benefits from the para-cyano group 2. However, the C2 position is sterically congested. Solution: If you are using bulky nucleophiles (e.g., tert-butylamine) or running the reaction at elevated temperatures (>20 °C), the reaction overcomes the steric barrier at C5 or shifts toward thermodynamic control. To suppress C5-substitution, lower the internal temperature to between -10 °C and 0 °C and utilize less sterically hindered nucleophiles when possible.

Q2: How can I prevent the formation of bis-adducts (disubstitution at both C2 and C5)? Causality: The risk of disubstitution depends entirely on the electronic feedback of your nucleophile. If your nucleophile is a primary or secondary amine, the first substitution at C2 donates electron density (+M effect) into the ring, effectively deactivating the C5 position against a second SNAr attack. However, if you are using alkoxides (-OR), the oxygen's inductive electron-withdrawing effect (-I) competes with its resonance donation, leaving the ring sufficiently activated for a second attack 1. Solution: For alkoxide or thiolate nucleophiles, strictly control stoichiometry (1.0 to 1.05 equivalents) and utilize slow, dropwise addition via a syringe pump to prevent localized excess of the nucleophile.

Q3: My LC-MS shows a highly polar side product and the loss of the nitrile group. What happened? Causality: The cyano group on a heavily fluorinated nitrobenzene ring is exceptionally electrophilic. Trace water in hygroscopic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at room temperature or above will trigger base-catalyzed hydration, converting the -CN group to a primary amide (-CONH₂) or fully hydrolyzing it to a carboxylic acid (-COOH). Solution: Switch to anhydrous organic bases (e.g., DIPEA, TEA) or rigorously flame-dry inorganic bases prior to use. Furthermore, avoid strong aqueous bases during the workup phase.

Quantitative Reaction Parameters

The following table summarizes how different reaction parameters influence the distribution of side products during optimization:

Reaction ParameterEffect on C2:C5 RegioselectivityRisk of DisubstitutionRisk of Nitrile Hydrolysis
Temperature (>50 °C) Decreases (More C5 formed)HighVery High (if H₂O present)
Temperature (<0 °C) Increases (C2 highly favored)LowLow
Bulky Nucleophile Decreases (Steric clash at C2)LowLow
Alkoxide Nucleophile Neutral to slight decreaseHighModerate
Amine Nucleophile High (C2 favored)Low (Ring deactivated)Low
Aqueous/Wet Base NeutralLowCritical / Very High
Self-Validating Experimental Protocol: Regioselective C2-Amination

This protocol is designed as a self-validating system to ensure high C2-regioselectivity while actively preventing nitrile hydrolysis and disubstitution.

Protocol_Workflow Prep Prep Cool 2. Temp Control Cool to -10°C Prevents C5 attack Prep->Cool Add 3. Nu- Addition Dropwise over 30 min Controls exotherm Cool->Add Monitor 4. Validation HPLC every 30 min Check λmax shift Add->Monitor Quench 5. Quench Cold aq. NH4Cl Prevents hydrolysis Monitor->Quench

Step-by-step experimental workflow for regioselective SNAr to minimize side products.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 2,5-Difluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous THF (to reach 0.1 M concentration). Causality: Anhydrous conditions are non-negotiable to prevent base-catalyzed nitrile hydrolysis.

  • Thermal Control: Submerge the flask in a dry ice/acetone or ice/brine bath to reach an internal temperature of -10 °C. Causality: Low temperatures suppress the kinetic energy required to overcome the steric hindrance at C2, virtually eliminating C5-attack.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a minimal volume of anhydrous THF. Add dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating (exotherms) and localized excess of nucleophile, preventing disubstitution.

  • Self-Validation & Monitoring: Stir at -10 °C. Monitor via HPLC/UV-Vis every 30 minutes. Validation Check: The reaction mixture will undergo a distinct color change (often to deep yellow or orange) as the amine conjugates with the nitrobenzonitrile ring (creating a push-pull system). On the UV-Vis detector, confirm a significant bathochromic shift (

    
    ) compared to the starting material.
    
  • Quenching: Once the starting material is <2%, quench the reaction while still cold by adding an equal volume of saturated aqueous NH₄Cl. Causality: A mild, buffered acidic quench neutralizes the DIPEA without exposing the sensitive product to harsh pH extremes that could hydrolyze the nitrile during workup.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Title: 2,5-Difluoro-3-nitrobenzonitrile | ChemScene. Source: Chemikart.
  • Title: Base-dependent selectivity of an SNAr reaction. Source: ResearchGate.
  • Title: Interrupted SNAr-Alkylation Dearomatization | JACS Au. Source: ACS Publications.

Sources

Technical Support Center: Managing Unwanted Polymerization in Benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzonitrile. Benzonitrile is an invaluable solvent and synthetic precursor due to the versatile reactivity of its aromatic ring and cyano group.[1][2] However, under certain conditions, the very reactivity that makes it useful can lead to unwanted polymerization, resulting in failed reactions, decreased yields, and difficult-to-remove byproducts.

This guide provides an in-depth analysis of the causes of benzonitrile polymerization and offers robust, field-proven strategies for its prevention and control. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions - Understanding Benzonitrile Polymerization

This section addresses the fundamental "why" and "how" of benzonitrile polymerization, providing the foundational knowledge needed for effective troubleshooting.

Q1: My reaction mixture containing benzonitrile unexpectedly turned viscous, cloudy, or solidified. What's happening?

A1: These are classic indicators of polymerization.[3] The nitrile groups (-C≡N) of benzonitrile molecules are reacting with each other to form long-chain polymers or cyclic structures. This process is often highly exothermic, which can further accelerate the reaction rate, leading to a runaway reaction if not controlled.[4] The increase in viscosity is due to the formation of these larger, higher molecular weight molecules.

Q2: What are the primary triggers for unwanted benzonitrile polymerization?

A2: Polymerization is rarely spontaneous and is almost always initiated by a trigger. The most common culprits include:

  • High Temperatures: Thermal energy can provide the activation energy needed to initiate polymerization. Reactions conducted at elevated temperatures, especially above 150°C, are at higher risk.[5][6]

  • Presence of Catalysts: Both acids and bases can catalyze the polymerization of nitriles. Even trace amounts of acidic or basic impurities can be problematic.

  • Certain Reagents: Strong nucleophiles, organometallic reagents, and some transition metal catalysts can coordinate with or attack the nitrile group, initiating polymerization.[7]

  • Impurities: Water, amines, and isonitriles are common impurities in technical-grade benzonitrile that can interfere with reactions or catalyze polymerization.[7][8] A yellow tint in the liquid often indicates the presence of such impurities.[7]

  • Light Exposure: While less common for benzonitrile compared to vinyl monomers, prolonged exposure to UV light can generate radicals that may initiate polymerization.[3]

Q3: What is the likely chemical mechanism for this polymerization?

A3: While multiple pathways exist, a common non-radical mechanism is an acid- or metal-catalyzed cyclotrimerization, which forms a highly stable 1,3,5-triazine ring. The process involves the activation of the nitrile group, making it susceptible to nucleophilic attack by other benzonitrile molecules. This is analogous to the polymerization mechanisms seen in related phthalonitrile resins, which form stable, cross-linked networks.[9][10]

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Aromatization A Benzonitrile (Ph-C≡N) B Activated Nitrilium Ion [Ph-C≡N⁺-H] A->B Coordination/ Protonation H Catalyst (H⁺ or M⁺) H->B D Dimeric Cation Intermediate B->D Nucleophilic Attack C Benzonitrile (Ph-C≡N) C->D F Triazine Ring Precursor D->F Nucleophilic Attack E Benzonitrile (Ph-C≡N) E->F G 2,4,6-Triphenyl-1,3,5-triazine (Final Product) F->G Deprotonation/ Rearrangement H_out Catalyst (H⁺ or M⁺) Regenerated G->H_out Catalyst Release G A Observe: Increased Viscosity, Cloudiness, Precipitate, or Unexpected Exotherm B EMERGENCY ACTION: 1. Immediately Remove Heat Source 2. Cool Reaction in Ice/Water Bath A->B C Add Cold, Inert Solvent (e.g., Toluene, THF) to Dilute and Dissipate Heat B->C D Is the reaction under control? (Temperature stable/decreasing) C->D E POST-MORTEM ANALYSIS D->E Yes J SAFE SHUTDOWN: Terminate experiment safely. Do not attempt to salvage. D->J No F Check Purity of Benzonitrile and Reagents (Impurities?) E->F G Review Reaction Temperature. Was it too high or poorly controlled? E->G H Review Reagent Addition. Was it too fast? Was the atmosphere inert? E->H I Implement Corrective Actions: - Purify Benzonitrile (Protocol 1) - Optimize Temperature Control - Ensure Inert Atmosphere - Slow Reagent Addition F->I G->I H->I

Caption: Emergency workflow for managing an active polymerization event.

References
  • Benchchem. (n.d.). Technical Support Center: Benzonitrile in Research Applications.
  • Benchchem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • ResearchGate. (2022, January 10). Synthesis and properties of a novel autocatalytic phthalonitrile monomer and its copolymerization with multi‐functional fluorene‐based benzoxazine monomers. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Leading Manufacturer. (2026, January 29). The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • PMC. (2024, December 17). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Retrieved from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors.
  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • MDPI. (2019, May 9). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017105890A1 - Benzoxazine and phthalonitrile resin blends.
  • PMC. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Google Patents. (2020, January 16). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
  • Benchchem. (n.d.). Preventing polymerization of acrylonitrile derivatives during reaction.
  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?.
  • CORE. (n.d.). N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. Retrieved from [Link]

  • University of Manchester. (n.d.). Free-radical aqueous slurry polymerizations of acrylonitrile: 1. End-groups and other minor structures in polyacrylonitriles initiated by ammonium persulfate/sodium metabisulfite.

Sources

monitoring 2,5-Difluoro-3-nitrobenzonitrile reaction progress by TLC or HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Reaction Monitoring for 2,5-Difluoro-3-nitrobenzonitrile

Overview & Scientific Context Welcome to the Technical Support Center for monitoring the nucleophilic aromatic substitution (SNAr) of 2,5-Difluoro-3-nitrobenzonitrile. This highly electron-deficient building block is frequently utilized in drug discovery. Due to the presence of two fluorine atoms, regioselective SNAr is the primary reaction pathway. The 2-fluoro position is highly activated (ortho to both the cyano and nitro groups), whereas the 5-fluoro position is significantly less reactive (meta to both electron-withdrawing groups). Accurate monitoring via TLC and HPLC is critical to differentiate the starting material from the mono-substituted and potential di-substituted products. Similar SNAr reactions on nitrobenzonitriles demonstrate that the reaction progress can be effectively monitored by [1].

Part 1: Analytical Workflows & Regioselectivity Pathways

AnalyticalWorkflow Start Reaction: 2,5-Difluoro-3-nitrobenzonitrile + Nucleophile Decision Select Monitoring Method Start->Decision TLC TLC (Rapid Screening) Silica Gel 60 F254 Decision->TLC Qualitative HPLC HPLC (Quantitative & Isomeric) RP-C18 Column Decision->HPLC Quantitative TLC_UV UV Vis (254 nm) Check SM vs Product TLC->TLC_UV TLC_Stain KMnO4 or Ninhydrin Stain (For non-UV active nucleophiles) TLC->TLC_Stain HPLC_Grad Gradient Method (H2O/MeCN + 0.1% TFA) HPLC->HPLC_Grad Broad Polarity HPLC_Iso Isocratic Method (For closely eluting isomers) HPLC->HPLC_Iso High Resolution

Caption: Analytical workflow for monitoring 2,5-Difluoro-3-nitrobenzonitrile SNAr reactions.

ReactionPathway SM 2,5-Difluoro-3-nitrobenzonitrile (Starting Material) Int Meisenheimer Complex (Intermediate) SM->Int + Nu Nu Nucleophile (e.g., Amine) Nu->Int Prod2 2-Substituted Product (Major, Kinetically Favored) Int->Prod2 Fast (ortho to CN/NO2) Prod5 5-Substituted Product (Minor/Trace) Int->Prod5 Slow (meta to CN/NO2)

Caption: Regioselectivity pathway for SNAr of 2,5-Difluoro-3-nitrobenzonitrile.

Part 2: TLC Troubleshooting Guide & FAQs

Q: Why are the starting material and product co-eluting on my TLC plate? A: 2,5-Difluoro-3-nitrobenzonitrile is a relatively non-polar aromatic compound. If your nucleophile is also non-polar, the resulting product may have a similar retention factor (Rf) in standard non-polar solvent systems. Causality & Solution: While the dipole moment changes upon substitution, normal-phase silica gel struggles to resolve compounds with identical overall lipophilicity. Switch to a more polar solvent system to increase migration, or use a solvent system with a different selectivity group, such as Dichloromethane/Methanol (99:1).

Q: How can I reliably visualize the spots if my nucleophile isn't UV active? A: The starting material is highly conjugated and strongly UV-active at 254 nm. However, to confirm product formation or detect non-UV active impurities, use chemical stains. Causality & Solution: The nitro group and aromatic ring readily interact with oxidative stains. Dipping the plate in a potassium permanganate (KMnO4) stain and heating gently will oxidize the organic compounds, revealing them as yellow/brown spots on a purple background.

Self-Validating TLC Protocol:

  • Preparation: Withdraw 10 µL of the reaction mixture. Dilute in 100 µL of the reaction solvent (e.g., DMF) or ethyl acetate.

  • Spotting: Apply 1 µL of the diluted mixture onto a Silica Gel 60 F254 plate. Self-Validation Step: Always co-spot a pure reference standard of 2,5-Difluoro-3-nitrobenzonitrile and the pure nucleophile alongside the reaction mixture to definitively prove the emergence of a new product spot.

  • Elution: Develop the plate in a pre-equilibrated chamber. For TLC monitoring of nitrobenzonitrile derivatives, a standard eluent system like is highly effective for initial screening[2].

  • Visualization: Examine under short-wave UV (254 nm), followed by KMnO4 staining.

Part 3: HPLC Troubleshooting Guide & FAQs

Q: My HPLC chromatogram shows peak tailing for the product. How do I fix this? A: Peak tailing in reverse-phase HPLC (RP-HPLC) often occurs when basic functional groups (like secondary amines introduced via SNAr) interact with residual silanol groups on the C18 stationary phase. Causality & Solution: To suppress silanol ionization and keep basic analytes protonated, you must lower the pH of the mobile phase. HPLC monitoring of fluoronitrobenzene SNAr kinetics reveals that are essential for reproducible retention times and preventing on-column degradation[3]. Ensure your aqueous mobile phase contains 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid.

Q: How do I resolve the 2-substituted major product from the 5-substituted minor regioisomer? A: Regioisomers often have identical molecular weights and very similar hydrophobicities, making them difficult to separate using steep gradient methods. Causality & Solution: Switch from a fast gradient to a shallow gradient or an isocratic method. A shallower gradient increases the interaction time with the stationary phase, amplifying minor differences in the dipole moments of the regioisomers.

Self-Validating HPLC Protocol:

  • Quenching: Aliquot 10 µL of the reaction mixture into a 1.5 mL Eppendorf tube. Quench the reaction by adding 90 µL of 1% acetic acid in methanol to halt the SNAr process.

  • Dilution: Dilute the quenched sample with 900 µL of the initial HPLC mobile phase (95:5 Water:Acetonitrile).

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove precipitated inorganic salts.

  • Injection: Self-Validation Step: Run a blank injection (diluent only) and a starting material standard before analyzing the reaction mixture. This confirms that no ghost peaks or carryover are interfering with the retention window. Inject 5 µL onto a C18 column (e.g., 50 mm x 4.6 mm, 1.8 µm) maintained at 40 °C.

  • Elution: Run the gradient method (see Table 2) at a flow rate of 1.0 mL/min, monitoring absorbance at 254 nm.

Part 4: Quantitative Data & Method Summaries

Table 1: Recommended TLC Solvent Systems and Visualization Methods

Solvent System (v/v)PolarityRecommended Use CaseVisualization
Petroleum Ether / Ethyl Acetate (3:1)LowStandard screening for non-polar nucleophilesUV (254 nm)
Hexanes / Ethyl Acetate (1:1)MediumEluting polar secondary amine adductsUV (254 nm) + KMnO4
Dichloromethane / Methanol (95:5)HighResolving highly polar or baseline-sticking productsNinhydrin (for primary amines)

Table 2: Standard HPLC Gradient Method for SNAr Monitoring

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0

References

  • RSC Publishing. "19F NMR-tags for peptidyl prolyl conformation analysis". RSC Advances.[Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Reactions of 2,5-Difluoro-3-nitrobenzonitrile

[1]

Executive Technical Overview

2,5-Difluoro-3-nitrobenzonitrile is a highly activated electrophile used primarily as a scaffold in nucleophilic aromatic substitution (


1

The Critical Challenge: The unique substitution pattern creates a "hyper-electrophilic" site at the C2-position (the fluorine atom located between the cyano and nitro groups).[1] While this facilitates rapid reaction with desired nucleophiles, it renders the molecule exceptionally sensitive to moisture.

  • Mechanism of Failure: In the presence of trace water and base, the C2-fluorine undergoes competitive hydrolysis to form the corresponding phenol (2-hydroxy-5-fluoro-3-nitrobenzonitrile).[1] This is an irreversible side reaction that poisons the reaction mixture and lowers yield.

  • Secondary Risk: Hydrolysis of the nitrile group to an amide (M+18) is possible but kinetically slower than the C2-fluorine displacement.[1]

This guide provides the protocols necessary to mitigate these risks and troubleshoot failures.

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive pathways. Understanding this decision tree is vital for interpreting LC-MS data.

ReactionPathwaysStart2,5-Difluoro-3-nitrobenzonitrile(Starting Material)ProductDesired S_NAr Product(C2-Substitution)Start->Product  Nucleophile (R-NH2/R-OH)Anhydrous BaseSolvent: DMF/DMSOPhenolImpurity A: Phenol(Hydrolysis of C2-F)[M-2 amu]Start->Phenol  Trace H2O + Base(Fast Reaction)AmideImpurity B: Amide(Hydrolysis of CN)[M+18 amu]Start->Amide  Acid/Base + Heat + H2O(Slow Reaction)

Figure 1: Competitive reaction pathways. The C2-fluorine displacement by water (Red Path) is the primary moisture-induced failure mode, often outcompeting nitrile hydrolysis.

Troubleshooting Guide (Q&A Format)

Category A: Yield & Purity Issues

Q1: I observe a new impurity with a mass of [M-2] relative to the starting material. What is it? Diagnosis: This is the hydrolysis product (Phenol) .[1] Explanation: The loss of Fluorine (-19 amu) and addition of a Hydroxyl group (+17 amu) results in a net mass change of -2.[1] Root Cause: The C2-fluorine is activated by both the ortho-nitro and ortho-cyano groups.[1][2] Even trace moisture (100–500 ppm) in your solvent or hygroscopic base (e.g.,


1Solution:
  • Solvent Drying: Ensure DMF/DMSO/NMP has a water content <50 ppm (verify with Karl Fischer titration).[1]

  • Base Handling: Dry inorganic bases at 120°C under vacuum for 4 hours before use.

  • Reagent Order: Do not premix the starting material and base in wet solvent.[1] Add the base last or dry the mixture via azeotropic distillation (e.g., with toluene) before adding the substrate.[1]

Q2: My reaction stalled at 60% conversion. Adding more base didn't help. Diagnosis: Base Consumption via Hydrolysis. Explanation: If moisture is present, it consumes the base to form the phenol (which is acidic).[1] The generated phenoxide anion can also act as a trap, potentially forming aggregates or simply reducing the effective basicity needed for the desired

Solution:
  • Check the pH of the reaction micro-environment.

  • Switch to a non-hygroscopic organic base like DIPEA or DBU (if compatible with nucleophile) to minimize water introduction.[1]

  • Protocol: Run the reaction under a positive pressure of Nitrogen/Argon.

Category B: Storage & Handling[1][3][4][5][6]

Q3: The compound has turned from a pale yellow solid to an orange gum during storage. Is it usable? Diagnosis: Degradation/Autocatalytic Hydrolysis. Explanation: Nitro-fluoro compounds can degrade if stored in humid environments.[1] The orange color often indicates the formation of nitrophenols or azo-coupling byproducts.[1] Solution:

  • Purification: Recrystallize immediately (typically from heptane/ethyl acetate or similar non-polar/polar mix) or pass through a short silica plug.[1]

  • Prevention: Store at 2–8°C under an inert atmosphere (Argon). Desiccators are mandatory.[1]

Experimental Protocols: The "Zero-Moisture" Workflow

To ensure reproducibility, follow this strict anhydrous protocol for

Reagent Preparation Table
ComponentStandardPre-treatment Protocol
Solvent (DMF, DMSO, NMP)Anhydrous Grade (<50 ppm

)
Store over activated 4Å molecular sieves for 24h.[1]
Base (

,

)
99%+ PurityGrind to fine powder; dry at 120°C/0.1 mbar for 4h.[1]
Nucleophile (Amine/Alcohol)High PurityAzeotrope with toluene if liquid; dry under vacuum if solid.[1]
Atmosphere Inert

or Ar balloon/manifold.[1]
Step-by-Step Reaction Protocol
  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging (Solids): Rapidly weigh 2,5-Difluoro-3-nitrobenzonitrile and the dried base. Add them to the flask and cycle vacuum/Argon 3 times.

  • Solvent Addition: Syringe in the anhydrous solvent through a septum.[1] Do not open the flask to air.

  • Nucleophile Addition:

    • If liquid: Add neat via syringe.[1]

    • If solid:[1][3] Dissolve in minimal anhydrous solvent in a separate vial (under Ar) and transfer via cannula/syringe.

  • Temperature Control: Stir at 0°C initially. The C2-F is highly reactive; exotherms can degrade the product.[1] Warm to Room Temperature (RT) only if monitoring shows sluggish reaction.

  • Quench: Pour into ice-water containing dilute acid (e.g., 1M HCl) to neutralize excess base immediately and prevent post-reaction hydrolysis during workup.

Diagnostic Decision Tree

Use this flowchart to troubleshoot low yields or impurities during synthesis.

TroubleshootingStartIssue: Low Yield / ImpurityCheckLCMSStep 1: Analyze LC-MS DataStart->CheckLCMSMassM2Mass = [M-2](Phenol Formation)CheckLCMS->MassM2Major PeakMassM18Mass = [M+18](Amide Formation)CheckLCMS->MassM18Minor PeakNoRxnStarting Material IntactCheckLCMS->NoRxnNo ProductAction1CRITICAL MOISTURE FAILURE1. Replace solvent with Anhydrous grade.2. Dry base at 120°C.3. Lower reaction temp.MassM2->Action1Action2THERMAL/pH FAILURE1. Reaction temp too high.2. pH too high (OH- attack on CN).3. Reduce equivalents of base.MassM18->Action2Action3KINETIC ISSUE1. Nucleophile is too weak.2. Switch solvent (THF -> DMSO).3. Increase Temp (Caution).NoRxn->Action3

Figure 2: Diagnostic workflow for reaction optimization.

References

  • PubChem. 2,6-Difluoro-3-nitrobenzonitrile Compound Summary (Analogous Reactivity). National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry.

    
    ): The Effect of Substitution Pattern. (Mechanistic grounding for C2-activation). Available at: [Link]
    

(Note: While specific literature on the 2,5-difluoro-3-nitro isomer is rare, the protocols above are derived from established

Technical Support Center: Troubleshooting & Work-Up Protocols for 2,5-Difluoro-3-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with 2,5-Difluoro-3-nitrobenzonitrile (CAS: 1690818-46-2). Because this building block features three strongly electron-withdrawing groups (two fluorines, one nitro, one cyano), it is exceptionally electrophilic.

While this makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr)[1][2], it also makes the post-reaction work-up highly sensitive. Improper quenching can lead to nitrile hydrolysis, nitro reduction, or bis-substitution. This guide provides field-proven, self-validating protocols to ensure high-yield product isolation.

Mechanistic Overview: The Causality of the Quench

In SNAr reactions involving 2,5-Difluoro-3-nitrobenzonitrile, the nucleophile (e.g., an amine or alkoxide) predominantly attacks the C2 position due to the synergistic activation by the adjacent ortho-cyano and ortho-nitro groups.

The work-up procedure is not merely about extracting the product; it is a kinetic intervention. You must rapidly neutralize the excess nucleophile and base to prevent the less-reactive C5 fluorine from undergoing a secondary substitution, while simultaneously protecting the delicate cyano group from hydrolyzing into a primary amide[3].

Workup_Logic Start Reaction Complete (SNAr of 2,5-Difluoro-3-nitrobenzonitrile) Cool Cool to 0-5 °C (Control Exotherm) Start->Cool Quench Add Sat. Aq. NH4Cl (pH ~5.5-6.0) Cool->Quench Check Is pH < 7? Quench->Check Extract Extract with EtOAc/DCM (Phase Separation) Check->Extract Yes AddMore Add more NH4Cl or dilute HCl (carefully) Check->AddMore No Wash Wash: H2O -> Brine (Remove DMF/DMSO & Salts) Extract->Wash AddMore->Check Dry Dry (Na2SO4) & Concentrate (Yield Substituted Product) Wash->Dry

Caption: Logical, self-validating workflow for quenching and extracting 2,5-Difluoro-3-nitrobenzonitrile SNAr reactions.

Quantitative Data: Selecting the Optimal Quench Reagent

The choice of aqueous quench is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative impacts of standard quench solutions on this specific molecular system.

Quench SolutionApprox. pHExotherm Potential (

)
Nitrile Hydrolysis RiskEmulsion Probability
Sat. Aq. NH₄Cl 5.5 - 6.0Low (< 5 °C rise)Very Low Moderate
1M Aq. HCl ~0.1High (> 15 °C rise)High Low
Sat. Aq. NaHCO₃ ~8.3Moderate (~10 °C rise)ModerateHigh (CO₂ gas evolution)
Water (H₂O) 7.0LowLowVery High (poor ionic strength)
Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the extraction.

Step 1: Thermal Arrest

  • Action: Upon consumption of the starting material (verified via LC-MS or TLC), immediately transfer the reaction vessel to an ice-water bath and cool to 0–5 °C.

  • Causality: Halts the reaction kinetics to prevent bis-substitution at the C5 position.

Step 2: Buffered Quench

  • Action: Dropwise add saturated aqueous NH₄Cl (approx. 2-3 volumes relative to the reaction solvent).

  • Validation Check: Dip a piece of pH paper into the aqueous layer. It must read between pH 5.5 and 6.5. If it reads >7, unquenched nucleophile remains; add additional NH₄Cl.

Step 3: Phase Extraction

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Causality: EtOAc is preferred for highly polar substituted products, while DCM is better if you need to minimize the extraction of DMF/DMSO.

Step 4: Aqueous Washing

  • Action: Wash the organic layer sequentially with Deionized Water (3x) and Saturated Aqueous NaCl (Brine) (1x).

  • Causality: The water washes partition the high-boiling polar aprotic solvents (DMF/DMSO) out of the organic layer. The final brine wash breaks micro-emulsions and pre-dries the organic phase by osmotic pressure.

Step 5: Drying and Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature strictly below 40 °C .

  • Validation Check: A free-flowing solid or clear oil indicates successful removal of DMF/DMSO.

Troubleshooting FAQs

Q1: Why am I seeing a primary amide byproduct in my LC-MS after the work-up? A1: The cyano group on your substrate is highly activated by the adjacent fluorine and nitro groups, making it exceptionally susceptible to hydrolysis. This occurs if you quench the reaction with a strong acid (like 1M HCl) or if the quench is performed at room temperature, allowing the exothermic neutralization to heat the mixture. Solution: Strictly use saturated NH₄Cl and ensure the internal temperature remains below 5 °C during the quench[3].

Q2: My isolated product contains significant amounts of DMF/DMSO. How do I remove it without column chromatography? A2: Polar aprotic solvents partition slightly into organic solvents like EtOAc during extraction. Solution: Replace your standard water washes with a 5% aqueous LiCl wash . Lithium chloride strongly coordinates with DMF and DMSO, drastically shifting their partition coefficient into the aqueous phase.

Q3: The phase separation is taking hours due to a thick, cloudy emulsion. What went wrong? A3: SNAr reactions often generate insoluble inorganic fluoride salts (e.g., KF, if K₂CO₃ is used as the base) or minor polymeric byproducts that accumulate at the aqueous-organic interface. Solution: Do not wait for it to settle. Filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite will trap the insoluble particulates, allowing the filtrate to separate cleanly in the funnel.

Q4: I am observing a bis-substituted byproduct (both fluorines displaced). Did the work-up cause this? A4: The work-up itself does not cause bis-substitution, but a delayed or warm quench allows the reaction to continue[4]. While the C2 fluorine is highly activated, the C5 fluorine will also react if excess nucleophile is present and the temperature rises. Solution: Quench immediately upon consumption of the starting material and ensure the reaction mixture is fully chilled to 0 °C before adding the quench solution.

Q5: Can I avoid this complex liquid work-up entirely? A5: Yes. Recent advances in green chemistry have demonstrated that solventless mechanochemical SNAr protocols using Al₂O₃ as a milling auxiliary can effectively scavenge HF. This eliminates the need for liquid bases and complex aqueous work-ups, allowing for direct product isolation[5].

References
  • European Journal of Medicinal Chemistry - Unicamp.
  • Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution - RSC Publishing.
  • Technical Support Center: Optimizing Reactions - Benchchem.
  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction? - ResearchGate.
  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids - ACS Publications. Nucleophilic aromatic substitution of ortho-fluoronitrobenzenes.

Sources

Validation & Comparative

Technical Guide: Spectral Analysis of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2,5-Difluoro-3-nitrobenzonitrile (DFNB) CAS: 886762-83-2 (Generic/Analogous) Application: Critical intermediate in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs) and agrochemicals.
Analysis Challenge:  The simultaneous presence of two fluorine atoms (

) and a nitro group creates complex spin-spin coupling patterns (

,

) that complicate structural verification.

This guide provides a comparative spectral analysis to distinguish 2,5-Difluoro-3-nitrobenzonitrile from its precursor (2,5-Difluorobenzonitrile ) and its regioisomers. It focuses on the specific NMR signatures required to validate the regioselectivity of the nitration step.

Structural & Theoretical Basis

Before interpreting the spectra, one must understand the magnetic environment created by the substituents.

  • Numbering Scheme:

    • C1: Nitrile (-CN)

    • C2: Fluorine (-F)[1]

    • C3: Nitro (-NOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )[2]
      
    • C4: Proton (H

      
      )
      
    • C5: Fluorine (-F)

    • C6: Proton (H

      
      )
      
  • Electronic Effects:

    • Nitro Group (C3): Strong electron-withdrawing group (EWG). It exerts a potent deshielding effect on the ortho-proton (H4), shifting it significantly downfield.

    • Fluorine Atoms (C2, C5): Inductive withdrawers but resonance donors. They cause large

      
      -coupling splitting in both 
      
      
      
      H and
      
      
      C spectra.

Experimental Protocol

To ensure high-resolution data capable of resolving small


 couplings, the following protocol is recommended.
Sample Preparation[4]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: Nitro-aromatics are polar; DMSO minimizes aggregation and provides sharper lines. Furthermore, DMSO shifts acidic aromatic protons downfield, separating them from potential aliphatic impurities.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Instrument Parameters (600 MHz Recommended)
  • Temperature: 298 K (

    
    ).[3]
    
  • Pulse Sequence:

    • 
      H: 30° pulse angle, 
      
      
      
      (relaxation delay)
      
      
      2.0 s.
    • 
      C: Power-gated decoupling (WALTZ-16), 
      
      
      
      2.0 s.
  • Processing: Apply an exponential window function (LB = 0.3 Hz) for

    
    H to resolve fine splitting.
    

Comparative H NMR Analysis

The critical quality control step is verifying the complete conversion of the starting material (2,5-Difluorobenzonitrile) and ensuring the Nitro group added to position 3, not 4 or 6.

Table 1: H NMR Spectral Comparison (in DMSO-d )
FeaturePrecursor: 2,5-DifluorobenzonitrileProduct: 2,5-Difluoro-3-nitrobenzonitrile
Proton Count 3 (H3, H4, H6)2 (H4, H6)
H3 (ortho to CN)

7.60–7.70 ppm (m)
Absent (Substituted by NO

)
H4 (Aromatic)

7.50–7.60 ppm (m)

8.30–8.45 ppm
(ddd)
H6 (ortho to CN)

7.75–7.85 ppm (m)

8.00–8.15 ppm
(ddd)
Key Distinction Complex multiplet region (7.5–7.9 ppm)Two distinct, downfield multiplets separated by ~0.3 ppm.
Detailed Assignment for Product (2,5-Difluoro-3-nitrobenzonitrile)
  • H4 (

    
     ppm): 
    
    • Environment: This proton is "sandwiched" between the Nitro group (C3) and Fluorine (C5). The Nitro group causes a massive downfield shift (

      
       ppm relative to precursor).
      
    • Multiplicity: Doublet of doublets of doublets (ddd).

      • 
         (ortho): ~7–9 Hz (Large).
        
      • 
         (long-range): ~4–6 Hz (Medium).
        
      • 
         (meta): ~2–3 Hz (Small).
        
  • H6 (

    
     ppm): 
    
    • Environment: Adjacent to Nitrile (C1) and Fluorine (C5).[4] Less deshielded than H4 because it is meta to the Nitro group.

    • Multiplicity: ddd.

      • 
         (ortho): ~7–9 Hz.
        
      • 
         (long-range): ~4–6 Hz.
        
      • 
         (meta): ~2–3 Hz.
        

C NMR Analysis

Carbon NMR is definitive for fluorine-containing compounds because the C-F coupling constants (


) are structurally diagnostic.
Table 2: Predicted C NMR Shifts & Couplings
CarbonShift (

, ppm)
MultiplicityCoupling Constants (Hz)Note
C1 (CN) 112.5dd

,

Nitrile carbon
C2 (C-F) 155.0d (large)

Direct C-F bond
C3 (C-NO

)
138.0m

Ipso-nitro
C4 (C-H) 122.0dd

,

Adjacent to F5
C5 (C-F) 158.0d (large)

Direct C-F bond
C6 (C-H) 118.0dd

,

Adjacent to F5

Diagnostic Feature: Look for the C3 signal. In the precursor, C3 is a protonated carbon (


 ppm). In the product, it becomes a quaternary C-NO

carbon, shifting downfield to

ppm and losing the intense NOE enhancement, making the peak significantly smaller than C4/C6.

Structural Elucidation Workflow

The following diagram outlines the decision process for confirming the regiochemistry of the nitration (ensuring NO


 is at C3, not C4).

G Start Crude Product (Nitration of 2,5-Difluorobenzonitrile) H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Count_Protons Count Aromatic Protons H_NMR->Count_Protons Three_Protons 3 Protons Found Count_Protons->Three_Protons No Change Two_Protons 2 Protons Found Count_Protons->Two_Protons Substitution Occurred Fail_Start Failed Reaction (Starting Material) Three_Protons->Fail_Start Analysis_Pattern Analyze Splitting Pattern Two_Protons->Analysis_Pattern Para_Coupling Two Doublets (J ~7-10Hz) No Meta Coupling Analysis_Pattern->Para_Coupling H para to each other? Meta_Coupling Two Multiplets (ddd) Meta Coupling (J ~2-3Hz) Analysis_Pattern->Meta_Coupling H meta to each other? Wrong_Isomer Wrong Isomer (4-Nitro substitution) Para_Coupling->Wrong_Isomer Correct_Isomer Correct Structure (2,5-Difluoro-3-nitrobenzonitrile) Meta_Coupling->Correct_Isomer

Figure 1: Logic flow for verifying the regioselectivity of the nitration reaction using


H NMR coupling patterns.

References

  • Chemical Structure & Identifiers: PubChem. 2,6-Difluoro-3-nitrobenzonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Synthesis & Intermediates: Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate. WIPO. Available at: [Link]

  • General Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for and values).

Sources

Publish Comparison Guide: FT-IR Analysis of 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FT-IR characterization of 2,5-Difluoro-3-nitrobenzonitrile , a critical intermediate in the synthesis of fluorinated kinase inhibitors and agrochemicals.

Executive Summary & Application Context

2,5-Difluoro-3-nitrobenzonitrile is a high-value pharmacophore used in the development of targeted therapies, particularly tankyrase and kinase inhibitors. Its structural integrity is defined by three electron-withdrawing moieties—a nitrile group (-CN), a nitro group (-NO₂), and two fluorine atoms—arranged around a benzene core.[1]

This guide compares Fourier Transform Infrared (FT-IR) Spectroscopy against its primary analytical alternatives (Raman and NMR) for the specific purpose of rapid identification and purity screening of this intermediate. While NMR provides definitive structural connectivity, FT-IR is identified here as the superior method for routine process monitoring due to its sensitivity to the dipole-heavy nitro and nitrile functionalities.

Technical Profile: The FT-IR Method

Theoretical & Expected Spectral Features

The unique electronic environment of the benzene ring, created by the ortho and meta positioning of highly electronegative atoms (F, N, O), results in distinct vibrational frequency shifts compared to unsubstituted benzonitrile.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Mechanistic Insight
Nitrile (-C≡N) Stretching (

)
2235 – 2255 Shifted to higher wavenumber (blue shift) vs. benzonitrile (2229 cm⁻¹) due to strong electron-withdrawing induction from -NO₂ and -F, increasing bond force constant.[1]
Nitro (-NO₂) Asymmetric Stretch (

)
1530 – 1550 Strong, characteristic doublet often seen with aromatic ring modes.[1][2]
Nitro (-NO₂) Symmetric Stretch (

)
1340 – 1360 Sharp, intense band; critical for confirming nitration success vs. starting material.[1][2]
Aromatic Ring C=C Ring Stretch1480 – 1620 Multiple bands; intensity enhanced by ring polarization.[1][2]
Carbon-Fluorine C-F Stretch1100 – 1250 Very strong, broad absorption; often dominates the fingerprint region.[2]
Aromatic C-H Stretching (

)
3050 – 3100 Weak intensity; only two protons remain on the ring (positions 4 and 6).[1][2]
Recommended Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum to confirm the presence of the nitrile/nitro groups and absence of moisture.[2]

Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹ | Scans: 32 | Detector: DTGS or MCT[1]

Step-by-Step Workflow:

  • System Blank: Clean the diamond crystal with isopropanol.[1][2] Collect a background spectrum (air) to suppress atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1][2]

  • Sample Loading: Place ~5 mg of solid 2,5-Difluoro-3-nitrobenzonitrile on the crystal center.

  • Contact Pressure: Lower the pressure arm until the force gauge reads optimal (typically 80–100 lbs/in² for solid powders).[1][2] Note: Poor contact yields noisy C-H stretches.[1]

  • Acquisition: Collect sample spectrum.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.

Comparative Analysis: FT-IR vs. Alternatives

For this specific molecule, we compare FT-IR against Raman Spectroscopy (the vibrational counterpart) and ¹H-NMR (the structural standard).[1]

Comparison Matrix
FeatureFT-IR (Recommended) Raman Spectroscopy ¹H-NMR (Solution)
Primary Strength Strong detection of polar groups (-NO₂, C-F).[1]Excellent for symmetric bonds (C=C, -N=N-).[1]Definitive structural mapping (H-H coupling).
Nitrile Detection Excellent. Distinct peak at ~2240 cm⁻¹.[1][2]Superior. -C≡N stretch is highly polarizable and appears as a very intense sharp peak.[1]None. Carbon/Nitrogen not detected in ¹H-NMR.[1]
Nitro Detection Excellent. Very strong asymmetric/symmetric stretches.[1][2]Weak/Moderate. Often overshadowed by fluorescence.[1][2]Indirect. Inferred via chemical shift of adjacent protons.[1]
Interference Risk Water vapor (if not purged); CO₂.[1][2][3]Fluorescence. Nitro compounds are notorious for fluorescing in Raman, potentially swamping the signal.Solvent peaks; high cost per scan.[1][2]
Sample Prep Minimal (ATR). Non-destructive.Zero (can measure through glass vials).[1][2]High. Requires deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
Throughput High (<1 min/sample).[1][2]High (<1 min/sample).Low (10-15 min/sample).
Critical Decision Factors
  • Why NOT Raman? While Raman is usually better for nitriles, the Nitro group in 2,5-Difluoro-3-nitrobenzonitrile poses a significant risk of fluorescence interference when using standard excitation lasers (532 nm or 785 nm).[1] Unless a 1064 nm laser is available, FT-IR is the safer, more robust choice for this specific nitro-aromatic.

  • Why NOT NMR? NMR is overkill for routine identity confirmation.[1][2] Furthermore, the molecule has only two protons , making the ¹H-NMR spectrum sparse and potentially ambiguous without ¹⁹F-NMR data.

Visualizations & Workflows

Analytical Decision Pathway

The following logic gate illustrates when to deploy FT-IR versus NMR for this intermediate.

AnalysisDecision Start Sample: 2,5-Difluoro-3-nitrobenzonitrile Goal Define Analytical Goal Start->Goal RoutineID Routine ID / Purity Check Goal->RoutineID Process Control Structure Full Structural Elucidation Goal->Structure New Synthesis Route FTIR_Step Perform ATR-FTIR RoutineID->FTIR_Step NMR_Step Perform ¹H & ¹⁹F NMR Structure->NMR_Step Check_NO2 Check 1530/1350 cm⁻¹ (Nitro) Check 2240 cm⁻¹ (Nitrile) FTIR_Step->Check_NO2 Result_Pass Pass: Peaks Present Confirm Identity Check_NO2->Result_Pass Matches Ref Result_Fail Fail: Missing Peaks Suspect Precursor Check_NO2->Result_Fail Deviates Result_Fail->NMR_Step Investigate Impurity

Caption: Decision matrix for selecting the optimal analytical technique based on research stage.

FT-IR Signal Transduction Mechanism

This diagram explains why the specific functional groups in this molecule are visible in IR.

IR_Mechanism Molecule 2,5-Difluoro-3-nitrobenzonitrile CN_Group Nitrile (-CN) Strong Dipole Molecule->CN_Group NO2_Group Nitro (-NO₂) Very Strong Dipole Molecule->NO2_Group CF_Group C-F Bond Extreme Polarity Molecule->CF_Group IR_Source IR Radiation (4000-400 cm⁻¹) IR_Source->Molecule Excites Vibrations Dipole Change in Dipole Moment Signal Strong IR Absorption Peaks Dipole->Signal Detection CN_Group->Dipole Stretch NO2_Group->Dipole Asym/Sym Stretch CF_Group->Dipole Stretch

Caption: Mechanistic pathway of IR absorption for the key functional groups in 2,5-Difluoro-3-nitrobenzonitrile.

References

  • Spectroscopy Online. (2020).[1][2] A Diamond ATR-FTIR Study of Nitriles: Single vs. Multiple Reflection. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] 2,6-Difluoro-3-nitrobenzonitrile Compound Summary (Isomer Analog Data). Retrieved from [Link]

  • Mettler Toledo. (2024).[1][2] IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link][1]

  • Asian Journal of Physics. (2021). FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

Sources

2,5-Difluoro-3-nitrobenzonitrile vs. other fluorinated aromatic building blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) , evaluating its utility as a high-value scaffold in medicinal chemistry. It contrasts this building block with common alternatives, detailing reactivity profiles, regioselectivity mechanisms, and experimental protocols.

Executive Summary: The "Super-Electrophile" Advantage

2,5-Difluoro-3-nitrobenzonitrile represents a "privileged scaffold" due to its unique electronic topography. Unlike standard fluorinated benzonitriles, this molecule possesses a C2-fluorine atom that is activated by two potent electron-withdrawing groups (EWGs) in the ortho positions: a nitro group (-NO₂) and a cyano group (-CN).

This dual-activation creates a "super-electrophilic" site at C2, enabling rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions, while the C5-fluorine remains relatively dormant. This distinct reactivity gap allows for highly controlled, sequential functionalization—a critical advantage over less differentiated scaffolds like 2,4,5-trifluorobenzonitrile.

Key Differentiators
  • Regio-Fidelity: >98% selectivity for C2 substitution due to orthogonal activation vectors.

  • Functional Density: Simultaneous presence of -F, -NO₂, and -CN allows for immediate access to fused heterocycles (e.g., quinazolines, indazoles) post-substitution.

  • Atom Economy: Eliminates the need for protecting groups often required when using aniline-based precursors.

Chemical Profile & Reactivity Analysis

Electronic Topography & Activation

The reactivity of fluorinated aromatics is governed by the stability of the Meisenheimer complex intermediate. We can quantify the electrophilicity of the C2 and C5 positions using Hammett substituent constants (


).
PositionSubstituentRelationship to FElectronic EffectReactivity Prediction
C2-F -NO₂ (C3)OrthoStrong Inductive/Resonance (-I, -R)High (Primary Site)
-CN (C1)OrthoStrong Inductive/Resonance (-I, -R)
C5-F -NO₂ (C3)MetaWeak Inductive only (-I)Low (Secondary Site)
-CN (C1)ParaStrong Resonance (-R)

Mechanistic Insight: The C2 position benefits from the "Ortho-Nitro Effect," where the transition state is stabilized by direct through-space interaction and optimal orbital overlap with the nitro group. The C5 position, lacking ortho or para nitro activation, is significantly less reactive, requiring elevated temperatures (>80°C) to engage.

Visualization: Reactivity Decision Tree

The following diagram illustrates the decision logic for selecting this scaffold versus competitors.

ReactivityMap Start Select Fluorinated Scaffold Criteria1 Need Sequential Substitution? Start->Criteria1 Target 2,5-Difluoro-3-nitrobenzonitrile Result1 High Regioselectivity (C2 >> C5) Access to Quinazolines/Indazoles Target->Result1 Alt1 2,4,5-Trifluorobenzonitrile Result2 Poor Selectivity (Mixtures) Requires Chromatography Alt1->Result2 Alt2 2-Fluoro-5-nitrobenzonitrile Result3 Limited Diversity Single Point of Attack Alt2->Result3 Criteria1->Alt2 No (Single SNAr) Criteria2 Need Post-SNAr Cyclization? Criteria1->Criteria2 Yes Criteria2->Target Yes (Nitro is key) Criteria2->Alt1 No (Nitro unnecessary)

Caption: Decision tree for scaffold selection based on synthetic requirements. Green path indicates optimal use case for 2,5-difluoro-3-nitrobenzonitrile.

Comparative Performance Assessment

This table contrasts 2,5-Difluoro-3-nitrobenzonitrile with its closest market alternatives.

Feature2,5-Difluoro-3-nitrobenzonitrile 2,4,5-Trifluorobenzonitrile 2-Fluoro-5-nitrobenzonitrile
Primary SNAr Site C2 (Highly Activated)C4 (Activated by p-CN)C2 (Activated by o-CN, p-NO₂)
Regioselectivity Excellent (>98:2) Moderate (~85:15 C4 vs C2)N/A (Single site)
Reaction Temp. 0°C – 25°C (Mild)60°C – 80°C25°C – 50°C
Downstream Utility Precursor to 3-aminoindazoles , 4-aminoquinazolines General arylationSimple biaryls
Cost Profile High (Specialty Block)Low (Commodity)Low (Commodity)

Analysis: While 2,4,5-trifluorobenzonitrile is cheaper, it suffers from competing SNAr pathways (C2 vs C4 attack) due to similar electronic activation at those positions. The nitro group in the title compound effectively "locks" the regiochemistry to the C2 position.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr at C2

This protocol demonstrates the displacement of the C2-fluorine with a primary amine, utilizing the reactivity gap to prevent C5 substitution.

Objective: Synthesize 2-amino-5-fluoro-3-nitrobenzonitrile derivative.

Reagents:

  • Substrate: 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine or Benzylamine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Dry THF or MeCN (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-Difluoro-3-nitrobenzonitrile in anhydrous THF at -10°C (Ice/Salt bath). Rationale: Low temperature suppresses any potential reaction at the C5 position.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the substrate solution over 15 minutes.

  • Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC (Hexane/EtOAc 3:1). The product usually appears as a bright yellow/orange spot (due to the nitroaniline chromophore).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Wash organic layer with water and brine.[2]

  • Validation:

    • ¹⁹F NMR: Look for the disappearance of the C2-F signal (typically ~ -110 to -120 ppm) and retention of the C5-F signal (~ -105 ppm, often shifting slightly upfield).

    • Regio-check: If C5 substitution occurred, the ¹H NMR coupling pattern of the aromatic protons would change significantly (loss of H4-H6 meta coupling).

Protocol B: Nitro Reduction & Cyclization (Indazole Synthesis)

Leveraging the ortho-cyano-nitro motif to build heterocycles.

Objective: Cyclize to 3-amino-5-fluoro-1H-indazole.

Reagents:

  • Intermediate from Protocol A (if hydrazine is used as nucleophile) OR Standard Nitro reduction conditions (SnCl₂/HCl or H₂/Pd-C).

  • Specific Route (Hydrazine): Direct reaction of the substrate with hydrazine hydrate.

Methodology:

  • Dissolve 2,5-Difluoro-3-nitrobenzonitrile in EtOH.

  • Add Hydrazine hydrate (2.5 equiv) dropwise at 0°C.

  • The first equiv performs SNAr at C2.

  • Heat to reflux (80°C). The second equivalent of hydrazine reduces the nitro group in situ or attacks the nitrile, leading to cyclization.

  • Note: For controlled stepwise synthesis, reduce the nitro group (H₂, Pd/C) to an aniline, then treat with NaNO₂/HCl to diazotize and cyclize to indazole.

Mechanistic Visualization: Regioselective Pathway

The following diagram details the molecular mechanism, highlighting the "Ortho-Nitro" stabilization that dictates the selectivity.

Mechanism Substrate 2,5-Difluoro-3-nitrobenzonitrile (Ground State) TS_C2 Transition State (C2 Attack) Stabilized by o-NO₂ & o-CN Low Activation Energy Substrate->TS_C2 Nucleophile (0°C) TS_C5 Transition State (C5 Attack) Stabilized by p-CN only High Activation Energy Substrate->TS_C5 Nucleophile (>80°C) Product 2-Substituted Product (Kinetic & Thermodynamic) TS_C2->Product

Caption: Kinetic pathway analysis showing the energetic preference for C2 substitution.

Strategic Application: PROTAC Linker Synthesis

In Proteolysis Targeting Chimera (PROTAC) design, this scaffold serves as a rigid, electron-deficient linker hub.

  • Step 1: Attach the E3 ligase ligand (e.g., Thalidomide derivative) via SNAr at C2 .

  • Step 2: Reduce the -NO₂ to -NH₂ .

  • Step 3: Acylate the new amine with the Target Protein ligand linker.

  • Result: A defined, rigid aromatic core that improves solubility and permeability compared to alkyl chains.

References

  • Synthesis and Reactivity of Fluorinated Benzonitriles

    • Finger, G.C., et al.[3] "Aromatic fluorine compounds.[3][4][5] I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides." Journal of the American Chemical Society, 66(11), 1972-1974.[3] (Foundational chemistry for difluoro-nitro aromatics).

  • Regioselectivity in SNAr Reactions

    • BenchChem Technical Guide. "A Comparative Analysis of Reactivity: Fluorinated Nitrobenzonitriles." (General reactivity trends for fluoro-nitro-benzonitriles).

  • Commercial Availability & CAS Verification

    • BLD Pharm / PubChem. "2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2)."[6][7][8][9][10][11][12][13] (Verification of CAS and structure).

  • Application in Heterocycle Synthesis (Analogous Protocols)

    • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[14] Organic Process Research & Development. (Demonstrates sequential manipulation of poly-fluorinated nitro aromatics).

Sources

Regiochemical Validation in SNAr Reactions: A Comparative Guide to Structural Elucidation of 2,5-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocols.

Introduction: The Regioselectivity Challenge

In the development of complex active pharmaceutical ingredients (APIs), poly-activated aromatic systems serve as critical building blocks. 2,5-Difluoro-3-nitrobenzonitrile is a highly functionalized electrophile that readily undergoes Nucleophilic Aromatic Substitution (SNAr) [1]. However, the presence of two distinct fluorine leaving groups (at C-2 and C-5) presents a classic regiochemical challenge.

When reacted with a secondary amine like morpholine, the nucleophile can attack two competing sites:

  • C-2 Position: Flanked by the strongly electron-withdrawing nitrile (-CN) and nitro (-NO₂) groups. The resulting Meisenheimer complex is highly stabilized by resonance (-M effect), but the site is sterically encumbered.

  • C-5 Position: Activated by the para-nitrile group (resonance stabilization) and the meta-nitro group (inductive -I stabilization). It is less sterically hindered but electronically less activated than C-2.

Because SNAr reactions on such doubly-deactivated systems are highly sensitive to solvent polarity and temperature [2], the reaction often yields a mixture of regioisomers. Therefore, objectively validating the exact structure of the resulting product—whether it is 5-fluoro-2-morpholino-3-nitrobenzonitrile or 2-fluoro-5-morpholino-3-nitrobenzonitrile —is a mandatory quality control step before downstream API synthesis.

This guide objectively compares the three primary analytical alternatives for validating SNAr product structures and provides self-validating experimental protocols for both synthesis and elucidation.

Comparative Analysis of Structural Validation Alternatives

To confidently assign the regiochemistry of the SNAr product, researchers must choose an analytical platform that balances throughput with absolute structural certainty.

Alternative 1: 1D and 2D NMR Spectroscopy (The Workhorse)

Nuclear Magnetic Resonance (NMR) is the most accessible method for structural validation. While 1D 1H and 19F NMR can confirm the displacement of one fluorine atom, they are often insufficient for absolute regiochemical assignment without authentic standards. 2D NMR (HMBC and NOESY) is required to trace the exact connectivity. NOESY is particularly powerful, as it reveals spatial proximity between the nucleophile's protons and the remaining aromatic protons.

Alternative 2: Single-Crystal X-Ray Diffraction (The Gold Standard)

Single-Crystal X-Ray Diffraction (SCXRD) provides an unambiguous 3D map of the molecule, definitively proving the regiochemistry [3]. However, its performance is bottlenecked by the requirement to grow a high-quality single crystal, which can take days to weeks and is not guaranteed for all derivatives.

Alternative 3: LC-HRMS/MS (The High-Throughput Screener)

Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is excellent for confirming the exact mass and identifying the presence of isomeric mixtures in the crude reaction. However, collision-induced dissociation (CID) fragmentation patterns of regioisomers are often too similar to allow for definitive structural assignment without prior baseline data.

Table 1: Objective Comparison of Validation Alternatives
Analytical AlternativeRegiochemical ConfidencePrimary Diagnostic OutputSample RequirementThroughput / Speed
2D NMR (HMBC/NOESY) HighThrough-bond & through-space correlations~10-20 mg (High Purity)Medium (Hours)
SCXRD Absolute (Gold Standard)3D Atomic CoordinatesSingle Crystal (>0.1 mm)Low (Days - Weeks)
LC-HRMS/MS Low to ModerateExact Mass & Fragmentation<1 mg (Crude acceptable)High (Minutes)

Structural Validation Workflow

The following decision tree outlines the logical progression for validating the structure of an unknown SNAr regioisomer.

G Start Crude SNAr Product (Unknown Regioisomer) LCMS LC-HRMS Analysis Confirm Mass & Purity Start->LCMS NMR 1D/2D NMR Spectroscopy (1H, 19F, HMBC, NOESY) LCMS->NMR Mass Confirmed Decision Is Regiochemistry Unambiguous by NMR? NMR->Decision SCXRD Single-Crystal X-Ray Diffraction (SCXRD) ValXRD Structure Validated via SCXRD SCXRD->ValXRD Decision->SCXRD No (Ambiguous) ValNMR Structure Validated via NMR Decision->ValNMR Yes (Clear NOE/HMBC)

Workflow for the regiochemical validation of 2,5-Difluoro-3-nitrobenzonitrile SNAr products.

Diagnostic Data: NMR Signal Prediction

If NMR is utilized as the primary validation tool, the 1H and 19F chemical shifts will differ significantly based on the site of substitution.

Table 2: Diagnostic NMR Correlations for Morpholine Substitution
FeatureIsomer A (Substitution at C-2)Isomer B (Substitution at C-5)
Remaining Fluorine F at C-5F at C-2
19F NMR Shift (Est.) Upfield (shielded by para-morpholine)Downfield (deshielded by ortho-NO₂, ortho-CN)
Aromatic Protons H-4 and H-6H-4 and H-6
NOESY Correlations Morpholine -CH₂- correlates with H-4Morpholine -CH₂- correlates with H-4 and H-6

Causality Note: In Isomer B (C-5 substitution), the morpholine ring is flanked by two protons (H-4 and H-6). A 2D NOESY experiment will show spatial cross-peaks between the morpholine methylene protons and both aromatic protons. In Isomer A (C-2 substitution), the morpholine ring is flanked by the -CN and -NO₂ groups, meaning spatial correlations to the aromatic protons will be absent or extremely weak.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: SNAr Reaction with Morpholine

Objective: Synthesize the morpholine derivative of 2,5-Difluoro-3-nitrobenzonitrile.

  • Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Add 2,5-Difluoro-3-nitrobenzonitrile (1.0 mmol, 184 mg) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

    • Causality: K₂CO₃ acts as a heterogeneous mild base to scavenge the highly corrosive HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile [4].

  • Solvent Addition: Suspend the mixture in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Polar aprotic solvents like DMF heavily stabilize the charge-separated Meisenheimer transition state, accelerating SNAr kinetics.

  • Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) dropwise at 0 °C to control the initial exothermic addition, then heat the reaction to 80 °C for 4 hours.

  • Quench & Workup: Cool to room temperature and pour into 25 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the distinct regioisomers.

Protocol B: NMR Elucidation Strategy

Objective: Validate the regiochemistry of the isolated product.

  • Sample Preparation: Dissolve 15 mg of the purified SNAr product in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ to prevent aggregation of polar nitro-aromatic compounds, ensuring sharp, highly resolved resonance peaks.

  • 1D Acquisition: Acquire standard 1H (400 MHz) and 19F (376 MHz) spectra. Verify the integration of the morpholine protons (8H) against the remaining aromatic protons (2H) to confirm mono-substitution.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Data Interpretation: Analyze the cross-peaks between the morpholine α-CH₂ protons (~3.0-3.5 ppm) and the aromatic region (~7.5-8.5 ppm). If cross-peaks are observed to both aromatic protons, the substitution occurred at C-5. If no cross-peaks are observed to the aromatic protons, the substitution occurred at the sterically isolated C-2 position.

References

  • Song, J., et al. "Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents". ChemistrySelect, 2021. URL:[Link]

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, 2014. URL:[Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution". Retrieved from:[Link]

kinetic studies of nucleophilic substitution on 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the kinetic profile and nucleophilic substitution (


) behavior of 2,5-Difluoro-3-nitrobenzonitrile (2,5-DF-3-NBN) . It is designed for medicinal chemists and process engineers optimizing scaffold functionalization.

Executive Summary: The "Sandwiched" Electrophile

2,5-Difluoro-3-nitrobenzonitrile represents a highly specialized class of fluorinated aromatics where regioselectivity is dictated by a "dual-ortho" activation pattern. Unlike the more common 2,4-difluoronitrobenzene (where reactivity is driven by para-activation), the 2,5-DF-3-NBN scaffold features a fluorine atom at C2 that is sterically crowded yet electronically hyper-activated by flanking nitro (-NO


) and cyano (-CN) groups.

Key Performance Characteristics:

  • Primary Reactive Site: C2-Fluorine (Nucleophilic displacement >99% selectivity).

  • Secondary Site: C5-Fluorine (Kinetically inert under standard conditions due to meta-positioning relative to EWGs).

  • Kinetic Profile: High activation energy barrier (

    
    ) compared to para-isomers due to steric hindrance at C2, but thermodynamically favorable product formation.
    

Mechanistic Analysis & Regioselectivity

The reactivity of 2,5-DF-3-NBN is governed by the stability of the Meisenheimer complex. The C2 position allows the negative charge to be delocalized onto both the Nitro and Cyano groups, whereas the C5 position offers no resonance stabilization for the incoming nucleophile.

Reactivity Pathway Diagram

The following diagram illustrates the competing pathways and the electronic stabilization that dictates the exclusive formation of the C2-substituted product.

SNAr_Mechanism Substrate 2,5-Difluoro-3- nitrobenzonitrile TS_C2 Transition State (C2) [Dual-Ortho Activation] Substrate->TS_C2 Fast Attack TS_C5 Transition State (C5) [Meta-Deactivation] Substrate->TS_C5 Slow Attack Nu Nucleophile (R-NH2) Nu->TS_C2 Nu->TS_C5 Complex_C2 Meisenheimer Complex A (Stabilized by NO2 & CN) TS_C2->Complex_C2 Low Ea Product_C2 Product A (2-Amino-5-fluoro- 3-nitrobenzonitrile) Complex_C2->Product_C2 -HF (Fast) Complex_C5 Meisenheimer Complex B (No Resonance Stabilization) TS_C5->Complex_C5 High Ea Product_C5 Product B (Not Observed) Complex_C5->Product_C5 Unfavorable

Caption: Comparative reaction pathways showing the electronic dominance of the C2 attack trajectory due to resonance stabilization by adjacent Nitro and Cyano groups.

Comparative Reactivity Guide

This table compares 2,5-DF-3-NBN with industry-standard alternatives to assist in scaffold selection.

Feature2,5-Difluoro-3-nitrobenzonitrile (Target)2,4-Difluoronitrobenzene (Standard)2,6-Difluorobenzonitrile
Primary Reactive Site C2 (Sandwiched)C4 (Para to NO

)
C2 (Ortho to CN)
Regioselectivity >99% (Electronic control)~85-95% (C4 favored over C2)50% (Symmetric)
Relative Rate (

)
Moderate (Steric penalty at C2)Fast (Unhindered C4 attack)Slow (CN is weaker EWG than NO

)
Steric Sensitivity High (Sensitive to bulky amines)Low Moderate
Leaving Group Ability F

(Fast)
F

(Fast)
F

(Moderate)
Common Application Kinase Inhibitor Cores (e.g., MEK/BRAF)General Arylation ReagentPesticide Intermediates

Technical Insight: While 2,4-difluoronitrobenzene reacts faster due to the unhindered para-position, 2,5-DF-3-NBN offers superior regiocontrol . In 2,4-DFNB, the ortho-fluorine (C2) is a competitive site (approx. 5-15% byproduct), requiring difficult purification. The target molecule eliminates this issue by deactivating the C5 position entirely.

Experimental Protocols

The following self-validating protocols allow for the determination of kinetic parameters (


) and synthetic scale-up.
A. Kinetic Profiling Protocol (UV-Vis Method)

Objective: Determine the pseudo-first-order rate constant (


) for the reaction with a primary amine.

Materials:

  • Substrate: 2,5-Difluoro-3-nitrobenzonitrile (

    
     M in MeCN).
    
  • Nucleophile: n-Butylamine (Excess: 10–100 equiv).

  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).

  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder.

Workflow:

  • Baseline Scan: Record UV spectrum of the substrate (250–500 nm) to identify

    
     of the starting material and product. (Expect product shift to ~350–400 nm due to push-pull conjugation).
    
  • Preparation: In a quartz cuvette, mix 2.0 mL of substrate stock with varying volumes of amine stock. Maintain constant ionic strength if necessary.

  • Monitoring: Track absorbance increase at the product's

    
     over time at 25°C.
    
  • Data Processing: Plot

    
     vs. time. The slope = 
    
    
    
    .
  • Second Order Rate (

    
    ):  Plot 
    
    
    
    vs. [Amine]. The slope yields the intrinsic second-order rate constant
    
    
    (M
    
    
    s
    
    
    ).
B. Synthetic Scale-Up (Gram Scale)

Objective: Synthesis of 4-amino-2,5-difluoro-3-nitrobenzonitrile derivative.

  • Setup: Charge a 3-neck flask with 2,5-Difluoro-3-nitrobenzonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool to -10°C (Ice/Salt bath) to suppress side reactions.

  • Addition: Add Triethylamine (1.2 equiv) followed by dropwise addition of the Amine (1.05 equiv). Note: Slow addition is critical to prevent exotherm-driven decomposition.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. Wash organic layer with brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from EtOH/Water is preferred over chromatography due to the high polarity difference between product and starting material.

Experimental Workflow Visualization

This diagram outlines the logical flow for validating the kinetics and scaling the reaction.

Kinetic_Workflow Start Start: Kinetic Study Prep Prepare Stock Solutions (Substrate in MeCN, Amine in MeCN) Start->Prep Scan UV-Vis Scan (200-500nm) Identify Product Lambda Max Prep->Scan Run Kinetic Run (Pseudo-1st Order) [Amine] >> [Substrate] Scan->Run Check Is Plot Linear? ln(A_inf - A_t) vs Time Run->Check Calc Calculate k_obs (Slope of linear plot) Check->Calc Yes Fail Check for Autocatalysis or Side Reactions Check->Fail No Vary Vary [Amine] Concentration Calc->Vary Vary->Run Final Determine k2 and Ea (Arrhenius Plot) Vary->Final Complete Dataset

Caption: Step-by-step workflow for determining kinetic parameters (


, 

) using UV-Vis spectroscopy.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     mechanisms and Meisenheimer complex stability). 
    
  • Rohrbach, P., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene. Journal of Organic Chemistry, 84(15), 9680–9689. (Provides analogous kinetic data for multi-fluorinated nitrobenzenes).

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Difluoronitrobenzene (Analog Reference).

  • Neumann, R. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10, 917–925. (Mechanistic insights into concerted vs. stepwise pathways in fluorinated arenes).

Comparative Analysis of Synthetic Routes to 2,5-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of CAS 1690818-46-2 and related derivatives

Executive Summary: The Strategic Importance of the Scaffold

2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a high-value intermediate in the synthesis of next-generation bioactive heterocycles. It serves as a critical precursor for 2-amino-3,5-difluorobenzonitrile , a scaffold extensively utilized in the development of P2X3 receptor antagonists (analogous to Gefapixant and Eliapixant) for chronic cough and neuropathic pain, as well as novel fluoro-quinazolines in oncology.

The presence of the ortho-fluoro and meta-cyano groups relative to the nitro moiety allows for highly regioselective nucleophilic aromatic substitutions (SNAr) and cyclization reactions. This guide objectively compares the two dominant synthetic strategies: Direct Electrophilic Nitration (Route A) and Transition-Metal Catalyzed Cyanation (Route B), providing evidence-based protocols to optimize yield, purity, and scalability.

Retrosynthetic Analysis & Pathway Logic

The synthesis of 2,5-difluoro-3-nitrobenzonitrile is governed by the directing effects of the fluorine and cyano substituents.

  • Electronic Landscape: The nitrile group (-CN) at position 1 is strongly electron-withdrawing (meta-directing). The fluorine atoms at positions 2 and 5 are electron-withdrawing by induction but electron-donating by resonance (ortho/para-directing).

  • Regioselectivity:

    • Position 3: Activated by the ortho-fluorine (C2) and directed meta by the nitrile (C1).

    • Position 4: Activated by the ortho-fluorine (C5) but deactivated by the para-nitrile.

    • Position 6: Sterically hindered by the adjacent nitrile and fluorine.

Consequently, Position 3 is the most nucleophilic site for electrophilic attack, making direct nitration a viable, though condition-sensitive, pathway.

Figure 1: Synthetic Decision Tree

SyntheticRoutes Target 2,5-Difluoro-3-nitrobenzonitrile (Target) StartA 2,5-Difluorobenzonitrile (Cheap, Available) RouteA Route A: Direct Nitration (HNO3/H2SO4) StartA->RouteA Electrophilic Subst. StartB 1-Bromo-2,5-difluoro-3-nitrobenzene (Pre-functionalized) RouteB Route B: Pd-Catalyzed Cyanation (Zn(CN)2, Pd cat.) StartB->RouteB Rosenmund-von Braun or Pd-Coupling RouteA->Target Major Product (85%) Isomer Impurity Risk: 4-Nitro Isomer RouteA->Isomer Minor Side Product RouteB->Target High Regio-fidelity

Caption: Comparative workflow of the two primary synthetic routes. Route A relies on electronic directing effects, while Route B relies on structural pre-organization.

Detailed Route Analysis

Route A: Direct Nitration of 2,5-Difluorobenzonitrile

This is the industrial "workhorse" route due to the low cost of the starting material, 2,5-difluorobenzonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) via the nitronium ion (

    
    ).
    
  • Critical Process Parameters (CPPs):

    • Temperature: Must be maintained between 0°C and 20°C. Higher temperatures (>40°C) increase the risk of nitrile hydrolysis to the amide (2,5-difluoro-3-nitrobenzamide).

    • Acid Strength: Fuming nitric acid (98%) or potassium nitrate in concentrated sulfuric acid is required to overcome the deactivated ring.

  • Performance Profile:

    • Yield: 75–85%

    • Purity: Requires recrystallization to remove the ~5-10% of the 4-nitro isomer.

Route B: Cyanation of 3-Bromo-2,5-difluoronitrobenzene

This route is preferred when ultra-high purity is required or when the nitration of the nitrile yields inseparable isomers.

  • Mechanism: Palladium-catalyzed cyanation (SNAr or Cross-Coupling).

  • Reagents: Zinc cyanide (

    
    ) is preferred over NaCN/KCN for safety and solubility in organic solvents (DMF/DMA). Catalyst systems typically involve 
    
    
    
    with ligands like dppf or Xantphos.
  • Performance Profile:

    • Yield: 85–95%

    • Purity: >99% (Regiospecificity is determined by the starting bromide).

    • Drawback: The starting material (bromo-nitro precursor) is significantly more expensive.

Comparative Assessment Matrix

The following table summarizes the trade-offs between the two routes for scale-up scenarios.

FeatureRoute A: Direct NitrationRoute B: Pd-Catalyzed Cyanation
Starting Material Cost Low ($)High (

$)
Step Count 1 Step1 Step (if precursor available)
Atom Economy HighModerate (Stoichiometric waste)
Safety Profile Moderate Risk (Exothermic, Corrosive)High Risk (Cyanide handling)
Regioselectivity Good (~10:1 ratio of 3-nitro vs 4-nitro)Excellent (100% retention)
Purification Crystallization/Chromatography requiredFiltration/Wash often sufficient
Scalability High (Standard flow/batch reactors)Moderate (Heavy metal removal required)

Experimental Protocols

Protocol A: Direct Nitration (Recommended for Cost-Efficiency)

Adapted from standard nitration protocols for deactivated fluorobenzenes [1, 2].

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Cool to 0°C using an ice/salt bath.

  • Dissolution: Charge concentrated sulfuric acid (

    
    , 10 vol) and 2,5-difluorobenzonitrile (1.0 eq). Stir until dissolved.
    
  • Nitration: Add potassium nitrate (

    
    , 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. (Alternatively, add fuming 
    
    
    
    dropwise).
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by HPLC/TLC.

    • Checkpoint: If hydrolysis byproducts (amides) appear, lower the temperature.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Workup: Filter the solid. Wash with cold water (

    
     vol) until the filtrate is neutral.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to remove the minor 4-nitro isomer.

    • Expected Yield: 82%

    • Target Purity: >98%

Protocol B: Pd-Catalyzed Cyanation (Recommended for High Purity)

Adapted from Benchchem and general cyanation literature [3, 4].

  • Setup: In a glovebox or under nitrogen flow, charge a reaction vessel with 1-bromo-2,5-difluoro-3-nitrobenzene (1.0 eq), Zinc Cyanide (

    
    , 0.6 eq), 
    
    
    
    (2 mol%), and dppf (4 mol%).
  • Solvent: Add anhydrous DMF or DMA (10 vol) and seal the vessel.

  • Reaction: Heat to 110°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M NaOH (to quench any free cyanide) and brine.

  • Scavenging: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Isolation: Concentrate in vacuo to yield the product.

Downstream Applications: The P2X3 Connection[1]

The 2,5-difluoro-3-nitrobenzonitrile intermediate is typically reduced (using


 or 

) to 2-amino-3,5-difluorobenzonitrile . This aniline derivative is the key "warhead" scaffold for constructing the fused heterocyclic cores found in P2X3 antagonists.
Figure 2: Application Pathway

Applications Intermediate 2,5-Difluoro-3- nitrobenzonitrile Aniline 2-Amino-3,5- difluorobenzonitrile Intermediate->Aniline Reduction (Fe/AcOH or H2) Drug P2X3 Antagonist Scaffolds Aniline->Drug Cyclization w/ Amidine/Urea

Caption: Transformation of the nitro-nitrile intermediate into bioactive drug scaffolds.

References

  • Nitration of Deactivated Aromatics: Plasse, K. M., et al. "Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics." Frontiers in Chemistry, 2024.

  • General Nitration Methodologies: "Nitration of 2,5-dichlorobenzenesulfonic acid." NJIT Digital Commons.

  • Cyanation Protocols: "Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene." BenchChem Technical Guide.

  • P2X3 Antagonist Chemistry: "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology, 2021.

  • Compound Data: "2,5-Difluorobenzonitrile."[1][2] PubChem, National Library of Medicine.

Sources

A Comparative Guide to Catalytic C-CN Bond Activation of Fluorinated Benzonitriles for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic cleavage of the typically robust carbon-cyano (C-CN) bond in fluorinated benzonitriles represents a formidable yet highly rewarding challenge in modern organic synthesis. The ability to selectively replace a cyano group on a fluorinated aromatic ring opens up new avenues for the late-stage functionalization of complex molecules, a critical process in drug discovery and the development of novel materials. The presence of fluorine atoms can significantly alter the electronic properties of the benzonitrile, influencing the reactivity of the C-CN bond and posing unique challenges and opportunities for catalytic activation.

This guide provides an in-depth, comparative analysis of the leading catalytic systems for the activation of C-CN bonds in fluorinated benzonitriles. Moving beyond a simple recitation of protocols, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and providing the data necessary to select the optimal catalytic strategy for a given synthetic challenge.

Nickel-Catalyzed C-CN Bond Activation: The "Ortho-Fluoro" Effect

Nickel-based catalysts have emerged as a powerful tool for the activation of C-CN bonds, in part due to the well-established oxidative addition of Ni(0) into the C-CN bond.[1][2] Studies on fluorinated benzonitriles have revealed a fascinating "ortho-fluoro effect," where the presence of fluorine atoms at the ortho positions to the cyano group significantly influences the thermodynamics of the C-CN bond cleavage.

Mechanistic Insights

The catalytic cycle for nickel-catalyzed C-CN bond activation typically begins with the coordination of the benzonitrile to a low-valent nickel(0) complex. This is followed by the key oxidative addition step, where the nickel inserts into the C-CN bond to form a Ni(II)-aryl-cyanide intermediate. This intermediate can then undergo various transformations, such as reductive elimination with a coupling partner or protonolysis for hydrodecyanation.

DFT calculations and experimental studies have shown that the stability of the C-CN bond activation product is strongly dependent on the number of ortho-fluoro substituents.[3][4] Each ortho-fluorine atom can stabilize the resulting nickel-aryl intermediate, thereby driving the equilibrium towards C-CN cleavage. This stabilization is attributed to the electron-withdrawing nature of the fluorine atoms, which modulates the electronic properties of the aryl ring and the nickel center.

Nickel_Catalyzed_CCN_Activation Ni(0)L_n Ni(0)L_n η²-nitrile_complex η²-Nitrile Complex Ni(0)L_n->η²-nitrile_complex Coordination Oxidative_Addition_TS Oxidative Addition (TS) η²-nitrile_complex->Oxidative_Addition_TS Ni(II)_Aryl_Cyanide Ni(II)-Aryl-Cyanide Intermediate Oxidative_Addition_TS->Ni(II)_Aryl_Cyanide C-CN Cleavage Transmetalation Transmetalation Ni(II)_Aryl_Cyanide->Transmetalation Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->Transmetalation Ni(II)_Aryl_R Ni(II)-Aryl-R Intermediate Transmetalation->Ni(II)_Aryl_R Reductive_Elimination Reductive Elimination Ni(II)_Aryl_R->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product Functionalized Aryl Product Reductive_Elimination->Product Ni(II)LX Ni(II)L_n(CN)X

Figure 1: Generalized catalytic cycle for Ni-catalyzed C-CN bond activation and functionalization.
Representative Experimental Protocol: Nickel-Catalyzed Silyldecyanation

This protocol is adapted from studies on the silylation of aryl cyanides, which can be applied to fluorinated analogs.

Materials:

  • Fluorinated benzonitrile (1.0 equiv)

  • Ni(cod)₂ (5 mol%)

  • PCy₃ (10 mol%)

  • Hexamethyldisilane (Me₃Si-SiMe₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with Ni(cod)₂ (0.05 mmol) and PCy₃ (0.10 mmol).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • The fluorinated benzonitrile (1.0 mmol) and hexamethyldisilane (1.5 mmol) are added sequentially.

  • The Schlenk tube is sealed and heated to 120 °C in an oil bath for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Performance Data for Nickel-Catalyzed C-CN Activation
SubstrateCatalyst SystemReactionConditionsYield (%)Reference
2-Fluorobenzonitrile[Ni(dippe)]C-CN Cleavage StudyToluene, RT-[4]
2,6-Difluorobenzonitrile[Ni(dmpe)] (DFT)C-CN Cleavage StudyGas Phase-[3]
4-FluorobenzonitrileNi(PCy₃)₂Cl₂Cross-Coupling with ArZnClTHF, 60 °C85[5]
PentafluorobenzonitrileNi(PCy₃)₂Cl₂Cross-Coupling with PhZnClTHF, 60 °C78[5]

Rhodium-Catalyzed Reductive Decyanation

Rhodium catalysts offer an effective alternative for the reductive cleavage of C-CN bonds, particularly for hydrodecyanation reactions.[6][7] These methods often utilize silanes as a mild reducing agent and exhibit broad functional group tolerance, making them attractive for complex molecule synthesis.

Mechanistic Insights

The mechanism of rhodium-catalyzed decyanation is believed to proceed through a different pathway than the direct oxidative addition seen with nickel. One proposed mechanism involves the insertion of the rhodium catalyst into a Si-H bond of the silane, followed by the coordination of the benzonitrile. A subsequent hydrorhodation of the nitrile C≡N bond can lead to an iminyl-rhodium intermediate. This intermediate can then undergo a deinsertion of silyl isocyanide to generate an aryl-rhodium species, which upon protonolysis, releases the decyanated product and regenerates the active catalyst.[8]

Rhodium_Catalyzed_Decyanation cluster_regeneration Catalyst Regeneration Rh(I)L_n Rh(I)L_n Rh(III)(H)(SiR3)L_n Rh(III)-Hydrido-Silyl Complex Rh(I)L_n->Rh(III)(H)(SiR3)L_n Oxidative Addition H-SiR3 Hydrosilane H-SiR3->Rh(I)L_n Coordination_Complex Coordination Rh(III)(H)(SiR3)L_n->Coordination_Complex Ar-CN Fluorinated Benzonitrile Ar-CN->Coordination_Complex Iminyl_Rh_Intermediate Iminyl-Rhodium Intermediate Coordination_Complex->Iminyl_Rh_Intermediate Hydrorhodation Aryl_Rh_Intermediate Aryl-Rhodium Intermediate Iminyl_Rh_Intermediate->Aryl_Rh_Intermediate β-Silyl Elimination Deinsertion Deinsertion of R3Si-NC Aryl_Rh_Intermediate->Rh(I)L_n Protonolysis/ Reductive Elimination Decyanated_Product Decyanated Arene Aryl_Rh_Intermediate->Decyanated_Product Reductive Elimination Protonolysis Protonolysis (from H-SiR3 or solvent)

Figure 2: Proposed catalytic cycle for Rh-catalyzed reductive decyanation of aryl nitriles.
Representative Experimental Protocol: Rhodium-Catalyzed Hydrodecyanation

This protocol is based on the work of Chatani and coworkers for the decyanation of aryl nitriles.[9]

Materials:

  • Fluorinated aryl nitrile (1.0 equiv)

  • [RhCl(cod)]₂ (2.5 mol%)

  • P(OPh)₃ (10 mol%)

  • Et₃SiH (3.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • A mixture of the fluorinated aryl nitrile (0.5 mmol), [RhCl(cod)]₂ (0.0125 mmol), and P(OPh)₃ (0.05 mmol) is placed in a screw-capped vial.

  • The vial is evacuated and backfilled with argon three times.

  • Anhydrous toluene (1 mL) and Et₃SiH (1.5 mmol) are added via syringe.

  • The vial is sealed and the mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is passed through a short pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography.

Performance Data for Rhodium-Catalyzed Reductive Decyanation
SubstrateCatalyst SystemReductantConditionsYield (%)Reference
4-Fluorobenzonitrile[RhCl(cod)]₂ / P(OPh)₃Et₃SiHToluene, 130 °C92[6]
2-Fluorobenzonitrile[RhCl(cod)]₂ / P(OPh)₃Et₃SiHToluene, 130 °C88[6]
3-(Trifluoromethyl)benzonitrile[RhCl(cod)]₂ / P(OPh)₃Et₃SiHToluene, 130 °C95[6]
4-Cyanobenzotrifluoride[RhCl(cod)]₂ / P(OPh)₃Et₃SiHToluene, 130 °C91[6]

Photoredox-Catalyzed C-CN Bond Activation: A Modern Approach

Visible-light photoredox catalysis has recently emerged as a mild and powerful strategy for the activation of strong chemical bonds, including C-CN bonds.[1] This approach relies on the generation of highly reactive radical intermediates under ambient conditions, offering a distinct mechanistic pathway compared to traditional transition metal catalysis.

Mechanistic Insights

In a typical photoredox-catalyzed decyanative functionalization, a photocatalyst (PC), upon excitation by visible light, engages in a single-electron transfer (SET) with the fluorinated benzonitrile. This can occur either through an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant that can then reduce the benzonitrile to a radical anion. The radical anion can subsequently fragment, cleaving the C-CN bond to release a cyanide anion and an aryl radical. This aryl radical can then be trapped by a suitable coupling partner to form the desired product.

Photoredox_Catalysis PC Photocatalyst PC_excited PC* PC->PC_excited Excitation PC_reduced PC•⁻ PC_excited->PC_reduced Reductive Quenching Light hv (Visible Light) Light->PC Ar-CN Fluorinated Benzonitrile Ar-CN_radical_anion [Ar-CN]•⁻ Ar-CN->Ar-CN_radical_anion Ar_radical Aryl Radical (Ar•) Ar-CN_radical_anion->Ar_radical Fragmentation CN_anion CN⁻ Product_Radical Product Radical Ar_radical->Product_Radical Addition Coupling_Partner Radical Acceptor (e.g., Alkene) Coupling_Partner->Product_Radical Final_Product Functionalized Product Product_Radical->Final_Product Further Reaction PC_reduced->PC Catalyst Regeneration PC_reduced->Ar-CN_radical_anion SET Donor Electron Donor Donor->PC_excited Donor_oxidized Donor•⁺

Figure 3: Generalized reductive quenching cycle for photoredox-catalyzed decyanative functionalization.
Representative Experimental Protocol: Photoredox-Catalyzed Decyanative Arylation

This is a generalized protocol based on recent advances in photoredox-catalyzed decyanative cross-coupling reactions.[1]

Materials:

  • Fluorinated benzonitrile (1.0 equiv)

  • Alkene coupling partner (2.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃ or an organic dye) (1-2 mol%)

  • Hantzsch ester (as a sacrificial reductant) (1.5 equiv)

  • DMSO or MeCN (anhydrous)

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar is added the fluorinated benzonitrile (0.2 mmol), the alkene (0.4 mmol), the photocatalyst (0.002-0.004 mmol), and the Hantzsch ester (0.3 mmol).

  • The vial is sealed with a cap containing a Teflon septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Anhydrous solvent (2 mL) is added via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for 12-48 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to afford the desired product.

Performance Data for Photoredox-Catalyzed C-CN Activation
SubstrateCatalyst SystemCoupling PartnerConditionsYield (%)Reference
4-Fluorobenzonitrilefac-Ir(ppy)₃StyreneDMSO, Blue LED, RT75[1]
4-(Trifluoromethyl)benzonitrileOrganic Dye1,4-DihydropyridineMeCN, Blue LED, RT90[1]
2,6-Difluorobenzonitrilefac-Ir(ppy)₃N-VinylcarbazoleDMF, Blue LED, RT68[1]

Comparative Analysis and Future Outlook

The choice of catalytic system for the C-CN bond activation of fluorinated benzonitriles is highly dependent on the desired transformation and the specific substrate.

  • Nickel catalysts are particularly effective for cross-coupling reactions and benefit from the "ortho-fluoro effect," which can be exploited for selective activations. However, these reactions often require elevated temperatures.

  • Rhodium catalysts excel in reductive decyanation, providing a mild and efficient route to hydrodecyanated products with excellent functional group tolerance. The use of stoichiometric silane reductants is a consideration for atom economy.

  • Photoredox catalysis represents a paradigm shift, enabling C-CN bond activation under exceptionally mild conditions (room temperature, visible light). This method is ideal for the late-stage functionalization of sensitive and complex molecules, although the substrate scope and efficiency can be highly dependent on the specific photocatalyst and reaction partners.

The field of C-CN bond activation in fluorinated benzonitriles is poised for continued growth. The development of more active and selective catalysts, particularly those based on earth-abundant metals, will be a key area of research. Furthermore, the expansion of the reaction scope to include a wider range of coupling partners and the application of these methods in the synthesis of fluorinated pharmaceuticals and agrochemicals will undoubtedly lead to significant advances in chemical science.

References

  • Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (2021). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. University of Texas Rio Grande Valley ScholarWorks.
  • Tobisu, M., Nakamura, R., Kita, Y., & Chatani, N. (2009). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Decyanation Reaction. Journal of the American Chemical Society, 131(9), 3174–3175.
  • The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry, 13, 334–352.
  • Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. The University of Texas Rio Grande Valley.
  • Photoredox‐catalyzed Decyanative Radical Cross‐coupling Reactions of Aromatic Nitriles. (2026). Chemistry – An Asian Journal.
  • Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. The University of Texas Rio Grande Valley.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics, 42(15), 1836–1846.
  • Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. (2024).
  • Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (2023). Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC.
  • Liu, X., Sau, A., Green, A. R., Popescu, M. V., Pompetti, N. R., Li, Y., Zhao, Y., Paton, R. S., Damrauer, N. H., & Miyake, G. M. (2025). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances.
  • Activation of carbon-fluorine bonds via cooperation of a photoc
  • Rh‐catalyzed reductive decyanation and its synthetic application. (n.d.).
  • Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. (2010). Organic & Biomolecular Chemistry, 8(17), 3921–3927.
  • Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. (2025).
  • The Lewis Assisted C-CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. (2023).
  • Radical Sorting as a General Framework for Deaminative C(sp3)–C(sp2) Cross-Coupling. (n.d.). ChemRxiv.
  • A Comparative Guide to Catalysts for Carbon-Nitrogen (C-N)
  • Rhodium-Catalyzed Alkenylation of Nitriles via Silicon-Assisted C−CN Bond Cleavage. (2010). Organic Letters, 12(8), 1844–1847.
  • Rhodium-catalyzed silylation and intramolecular arylation of nitriles via the silicon-assisted cleavage of carbon-cyano bonds. (2008). Journal of the American Chemical Society, 130(47), 15982–15989.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Csp3–Csp2 Coupling of Isonitriles and (Hetero)arenes through a Photoredox-Catalyzed Double Decyanation Process. (2021). Organic Letters, 23(15), 5896–5900.
  • Catalytic alkynylations through the activation of C-N bonds. (2023). ARKIVOC, 2023(2), 202312011.
  • In situ generated Pd nanoparticles mediated Stille coupling reactions. (n.d.).
  • Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). Accounts of Chemical Research, 53(11), 2643–2656.
  • Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. (2022).
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. (2014). The Journal of Organic Chemistry, 79(9), 4285–4292.
  • Nickel‐Catalyzed Cyanation of Vinyl Triflates with Isonitrile as a Nucleophilic CN Source. (2025).
  • Synthesis of Tertiary Benzylic Nitriles via Nickel-Catalyzed Markovnikov Hydrocyanation of α-Substituted Styrenes. (2020). Organic Letters, 22(3), 1008–1012.
  • Nickel and Nitriles. (n.d.).

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Safety Operating Guide

Personal protective equipment for handling 2,5-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

2,5-Difluoro-3-nitrobenzonitrile is not merely a "toxic solid"; it is a highly electrophilic aromatic intermediate designed for reactivity.[1]

  • The Hazard Mechanism: The presence of two fluorine atoms (positions 2,5) and a nitro group (position 3) on the benzonitrile core creates a severely electron-deficient ring. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Biological Implication: Upon contact with biological tissue, this compound can rapidly alkylate proteins (specifically cysteine residues) or release cyanide/fluoride ions via metabolic hydrolysis.[1]

  • Operational Mandate: Standard "lab safety" is insufficient. You must employ a Zero-Contact Protocol .[1]

Hazard Identification Matrix

This compound shares hazard characteristics with high-grade fluorinated nitro-aromatics.[1] Treat it as Acute Toxic (Category 3) across all exposure routes.[1][2]

Hazard ClassH-CodeHazard StatementMechanistic Risk
Acute Toxicity (Oral) H301 Toxic if swallowedRapid systemic absorption; potential cyanide liberation.
Acute Toxicity (Dermal) H311 Toxic in contact with skinFluorine substitution increases lipophilicity, enhancing dermal penetration.
Acute Toxicity (Inhale) H331 Toxic if inhaledDust/vapor causes rapid respiratory distress and mucosal necrosis.
Skin Irritation H315 Causes skin irritationDirect alkylation of skin proteins (

reaction).
Eye Irritation H319 Causes serious eye irritationHigh risk of corneal opacity due to pH change (hydrolysis).

Personal Protective Equipment (PPE) Specifications

Standard nitrile gloves are often insufficient for prolonged contact with nitro-aromatics in organic solvents.

A. Hand Protection (The "Double-Shell" Method)

Because nitro-aromatics can permeate thin nitrile, use a layered approach.[1]

  • Layer 1 (Inner): Laminate Film (e.g., Silver Shield/4H) or High-Breakthrough Nitrile (minimum 5 mil) .

    • Why: Laminates provide the broadest chemical resistance against aromatic permeation.[1]

  • Layer 2 (Outer): Disposable Nitrile (Examination Grade) .

    • Why: Provides dexterity and protects the inner expensive glove from physical abrasion.[1]

  • Protocol: Immediately strip and replace the Outer glove upon any visible splash. Replace Inner glove every 4 hours or after any confirmed immersion.[1]

B. Respiratory Protection[1][3][4][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges.

    • Why: You need protection against Organic Vapors (A), Inorganic gases (B - for potential HCN/HF evolution), and Particulates (P3). N95 masks are useless against the vapors of this compound.[1]

C. Eye & Body Defense[4][5]
  • Eyes: Chemical Splash Goggles (Indirect vented or non-vented). Safety glasses are prohibited due to the risk of dust migration or aerosolization.[1]

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin at the neck/wrists.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Static Control: Fluorinated powders are often static-charged and "fly."[1] Use an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray particles.

  • Solvent Selection: If solubilizing, avoid strong bases (NaOH, KOH) which can trigger rapid hydrolysis and heat generation.[1]

Phase 2: Reaction & Handling[1][6]
  • Temperature: Maintain reaction temperature <50°C unless reflux is strictly controlled; nitro-groups reduce thermal stability.

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust to manage potential pressure buildup from off-gassing.[1]

Phase 3: Decontamination
  • Solvent Wash: Wipe tools with Acetone or Ethyl Acetate (dissolves the organic) into a hazardous waste stream.[1]

  • Soap Wash: Follow with a soap/water wash to remove residues.[1][2][3]

  • No Bleach: DO NOT use bleach (hypochlorite) initially; it may react unpredictably with the nitrile group.[1] Use a mild alkaline detergent.[1]

Emergency Response & Disposal Logic

Spill Management
  • Small Spill (<5g): Cover with dry absorbent pads. Wipe with acetone.[1][3]

  • Large Spill: Evacuate area. Do not use water (spreads contamination).[1] Use a Spill X-A or similar acid-neutralizing absorbent if hydrolysis is suspected, otherwise use vermiculite.[1]

Waste Disposal[2][3][6][7][8][9]
  • Stream: High Hazard Organic.

  • Segregation: STRICTLY SEGREGATE from Strong Acids.

    • Reasoning: Acidic hydrolysis of the nitrile (

      
      ) group can liberate Hydrogen Cyanide (HCN) gas.
      
  • Labeling: Must be clearly tagged "TOXIC," "FLUORINATED ORGANIC," and "NITRO-AROMATIC."[1]

Visualizations

Figure 1: Hierarchy of Controls & PPE Logic

This diagram illustrates the decision flow for selecting protection based on the state of the chemical.[4]

PPE_Logic Start Handling 2,5-Difluoro-3-nitrobenzonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Engineering_S Engineering: Fume Hood + Static Control Solid->Engineering_S Engineering_L Engineering: Fume Hood (Sash <18 inches) Solution->Engineering_L PPE_S PPE: Nitrile Gloves + Goggles + Lab Coat Engineering_S->PPE_S Spill Spill / Exposure Event PPE_S->Spill Failure PPE_L PPE: Double Glove (Laminate Inner) + Apron Engineering_L->PPE_L PPE_L->Spill Failure Action 1. Evacuate 2. Do NOT use Water 3. Absorb with Vermiculite Spill->Action

Caption: Operational logic flow distinguishing between solid-state handling (dust risk) and solution-state handling (permeation risk).

Figure 2: Waste Disposal Decision Tree

Critical segregation logic to prevent HCN generation.

Waste_Flow Waste Chemical Waste Generated Check Check pH / Co-contaminants Waste->Check Acidic Contains Strong Acids? Check->Acidic Yes Basic Contains Strong Bases? Check->Basic Yes Neutral Neutral Organic Solvent Check->Neutral No Danger STOP: Risk of HCN Gas Acidic->Danger Do NOT Mix Hydrolysis Risk: Exotherm/Hydrolysis Basic->Hydrolysis Caution Safe_Disp Disposal: High Hazard Organic Stream (Incineration) Neutral->Safe_Disp Danger->Safe_Disp Neutralize First (Carefully)

Caption: Disposal segregation logic emphasizing the prevention of acid-catalyzed cyanide release.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Fluoronitrobenzonitrile Derivatives. PubChem.[1] [Link]

  • University of Pennsylvania, EHRS. (2023).[1] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Breakthrough Data).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.